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  • Product: 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
  • CAS: 720696-71-9

Core Science & Biosynthesis

Foundational

synthesis and characterization of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde Abstract This technical guide provides a comprehensive overview of the synthesis and detailed charact...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block. Pyrazole-4-carbaldehydes are pivotal intermediates in the development of novel pharmaceuticals and functional organic materials due to the versatile reactivity of the formyl group.[1] This document delineates a field-proven synthetic protocol via the Vilsmeier-Haack reaction, offering insights into the mechanistic underpinnings and experimental considerations. Furthermore, it establishes a full analytical workflow for structural elucidation and purity confirmation, employing modern spectroscopic and physicochemical techniques. The methodologies described herein are designed to be robust, reproducible, and directly applicable in a research and development setting.

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and functional materials.[2] Its derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities.[3][4] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a synthetic handle for extensive molecular elaboration, enabling the construction of complex, condensed heterocyclic systems and diverse libraries of compounds for drug discovery screening.[2][5]

3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, the subject of this guide, incorporates a sterically defined dimethylphenyl substituent, which can be leveraged to modulate pharmacokinetic properties or direct intermolecular interactions in target-specific ligands. Understanding its synthesis and characterization is therefore crucial for its effective application.

Synthesis: The Vilsmeier-Haack Approach

The formylation of electron-rich heterocyclic systems is most reliably achieved through the Vilsmeier-Haack reaction.[3][6] This method is generally preferred over alternatives like the Duff or Reimer-Tiemann reactions for pyrazole substrates due to its superior yields, milder conditions, and broader substrate scope.[1] The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt, attacks the electron-rich C4 position of the pyrazole ring.

Mechanistic Rationale

The Vilsmeier-Haack reaction is a two-stage process. First is the formation of the electrophilic Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1] Second, the pyrazole substrate attacks this electrophile, followed by hydrolysis during aqueous workup to yield the final aldehyde.

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Pyrazole 3-(2,5-dimethylphenyl) -1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Product 3-(2,5-dimethylphenyl) -1H-pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol

This protocol details the synthesis of the target compound from its precursor, 3-(2,5-dimethylphenyl)-1H-pyrazole.

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, two-necked 100 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (Argon or Nitrogen) inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 equiv.) dropwise to the cooled DMF via the dropping funnel with vigorous stirring over 30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which a viscous, white precipitate of the Vilsmeier reagent will form.[6][7]

Step 2: Formylation Reaction

  • Dissolve 3-(2,5-dimethylphenyl)-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing 200 mL of crushed ice with constant stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate (Na₂CO₃) or another suitable base until the pH is approximately 8-9.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is then dried and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following is a guide to the expected analytical data.

Physicochemical Properties
PropertyObservationReference
Appearance Expected to be a beige or off-white solid.[8]
Molecular Formula C₁₂H₁₂N₂O[9]
Molecular Weight 200.24 g/mol [9]
Melting Point Expected in the range of 120-150 °C.[8][10]
Spectroscopic Elucidation

The following workflow outlines the key analytical steps for structural verification.

Characterization_Workflow start Synthesized Product ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms Purity Check ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Full Structure ir->nmr final Structure Confirmed: 3-(2,5-dimethylphenyl)-1H- pyrazole-4-carbaldehyde nmr->final Data Correlation

Caption: Analytical workflow for structural confirmation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.[11] Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.[12][13]

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.1Singlet (s)1H
Pyrazole C5-H8.2 - 8.5Singlet (s)1H
Dimethylphenyl Ar-H7.0 - 7.4Multiplet (m)3H
Methyl (-CH₃)2.2 - 2.5Singlet (s)6H
Pyrazole N-H13.0 - 14.0 (broad)Broad Singlet (br s)1H
  • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.[14][15]

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aldehyde (C=O)185 - 195
Pyrazole C3150 - 155
Pyrazole C5138 - 142
Pyrazole C4115 - 120
Dimethylphenyl C-ipso130 - 138
Dimethylphenyl C-Ar125 - 135
Methyl (-CH₃)19 - 22

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.[16][17]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (pyrazole)Stretch3100 - 3300Medium, Broad
C-H (aromatic)Stretch3000 - 3100Medium
C-H (aldehyde)Stretch2820 - 2880 & 2720 - 2780Medium-Weak
C=O (aldehyde)Stretch1670 - 1690Strong
C=N / C=C (ring)Stretch1500 - 1600Medium-Strong

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.[18][19]

  • Method: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Expected Molecular Ion Peak ([M+H]⁺ for ESI or [M]⁺ for EI): m/z = 201.10 (for C₁₂H₁₃N₂O⁺) or 200.09 (for C₁₂H₁₂N₂O⁺).[9][20]

  • Key Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the formyl group (-CHO), and cleavages around the pyrazole and phenyl rings.

Conclusion

This guide has outlined a robust and well-established methodology for the synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction. The detailed characterization workflow, including predicted data from NMR, IR, and MS, provides a comprehensive framework for researchers to verify the successful synthesis and purity of this important chemical intermediate. Adherence to these protocols will ensure the reliable production of high-quality material, facilitating its application in medicinal chemistry, agrochemicals, and materials science.

References

  • Butin, A. V., & Abaev, V. T. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem Technical Guides.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH.
  • Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.
  • Echemi. (n.d.). 3,5-dimethyl-1-phenyl-1h-pyrazole-4-carbaldehyde. Echemi.com.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • The Royal Society of Chemistry. (2016).
  • Asian Journal of Chemistry. (n.d.).
  • Puke, C., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc.
  • ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6).
  • The Royal Society of Chemistry. (2018).
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum. ChemicalBook.
  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole.
  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.
  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 3-(2,5-dimethylphenyl)-1h-pyrazole-4-carbaldehyde. PubChemLite.
  • ChemSynthesis. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. ChemSynthesis.com.
  • Chemcd. (n.d.). 3-(2,5-dimethylphenyl)-1-ethyl-1h-pyrazole-4-carbaldehyde. Chemcd.
  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Santa Cruz Biotechnology. (n.d.). 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. SCBT.
  • ResearchGate. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • ChemicalBook. (n.d.). 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1 H NMR. ChemicalBook.
  • Fluorochem. (n.d.). 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. Fluorochem.
  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].
  • GovInfo. (n.d.).

Sources

Exploratory

Spectroscopic and Structural Elucidation of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

Introduction and Molecular Structure 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (C₁₂H₁₂N₂O) is a substituted pyrazole derivative. The pyrazole moiety is a well-known pharmacophore present in a variety of medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Structure

3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (C₁₂H₁₂N₂O) is a substituted pyrazole derivative. The pyrazole moiety is a well-known pharmacophore present in a variety of medicinally important compounds, exhibiting a wide range of biological activities. The substitution pattern, featuring a 2,5-dimethylphenyl group at the 3-position and a formyl group at the 4-position, is anticipated to confer specific chemical and biological properties. Understanding the precise molecular structure and electronic environment is paramount for its application in medicinal chemistry and materials science.

The structural formula and key atom numbering are depicted below:

Caption: Molecular structure of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde are discussed below. These predictions are based on established chemical shift theory and data from structurally similar compounds.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, pyrazole, aldehyde, and methyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.8 - 10.2Singlet (s)N/A
Pyrazole-H (C5-H)8.0 - 8.5Singlet (s)N/A
Phenyl-H (aromatic)7.0 - 7.5Multiplet (m)~7-8
Methyl-H (C2'-CH₃)2.3 - 2.5Singlet (s)N/A
Methyl-H (C5'-CH₃)2.2 - 2.4Singlet (s)N/A
Pyrazole-NH13.0 - 14.0Broad Singlet (br s)N/A

Causality behind Predictions:

  • Aldehyde Proton: The strong deshielding effect of the carbonyl group places this proton in the far downfield region.

  • Pyrazole Proton (C5-H): This proton is on an electron-deficient aromatic ring, leading to a downfield chemical shift.

  • Phenyl Protons: The protons on the dimethylphenyl ring will appear in the aromatic region, with their specific shifts and multiplicities determined by their positions relative to the methyl groups and the pyrazole ring.

  • Methyl Protons: These protons are attached to an aromatic ring and are expected to resonate in the typical benzylic methyl region.

  • Pyrazole NH Proton: The N-H proton of the pyrazole ring is acidic and often exchanges with solvent, resulting in a broad signal at a very downfield chemical shift. Its observation may depend on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number and electronic environment of all carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 195
Pyrazole C3145 - 155
Pyrazole C4110 - 120
Pyrazole C5130 - 140
Phenyl C (quaternary)130 - 140
Phenyl C-H (aromatic)125 - 135
Methyl C20 - 25

Causality behind Predictions:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears at a characteristic downfield position.

  • Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents.

  • Phenyl Carbons: The carbons of the dimethylphenyl ring will have distinct chemical shifts based on their substitution pattern.

  • Methyl Carbons: The methyl carbons are shielded and appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde are summarized below.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (pyrazole)3200 - 3400Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aldehyde)2720 - 2820Weak
C=O Stretch (aldehyde)1680 - 1700Strong
C=N Stretch (pyrazole)1580 - 1620Medium
C=C Stretch (aromatic)1450 - 1600Medium

Causality behind Predictions:

  • N-H Stretch: The broadness of this peak is due to hydrogen bonding.

  • C=O Stretch: The strong absorption is due to the large change in dipole moment during the vibration of the carbonyl group. Conjugation with the pyrazole ring is expected to lower the frequency compared to a simple aliphatic aldehyde.

  • C-H Stretches: The positions of the aromatic and aldehyde C-H stretches are characteristic of these functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, the molecular formula is C₁₂H₁₂N₂O, with a monoisotopic mass of 200.09 Da.[4]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 200.

  • [M-H]⁺: Loss of a hydrogen atom (m/z = 199).

  • [M-CHO]⁺: Loss of the formyl group (m/z = 171).

  • Dimethylphenyl Cation: A fragment corresponding to the dimethylphenyl cation (m/z = 105).

  • Pyrazole Ring Fragments: Various fragments arising from the cleavage of the pyrazole ring.

The predicted collision cross-section values for different adducts can provide further structural information in ion mobility-mass spectrometry experiments.[4]

Experimental Protocols

To obtain the actual spectroscopic data for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, the following standard experimental protocols should be followed.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Place tube in NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire 1H spectrum acq2->acq3 acq4 Acquire 13C spectrum acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate chemical shifts to TMS (0 ppm) proc2->proc3 proc4 Integrate peaks (1H) and pick peaks (13C) proc3->proc4

Caption: Standard workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample prep2 on the ATR crystal prep1->prep2 prep3 Apply pressure to ensure good contact prep2->prep3 acq1 Record a background spectrum prep3->acq1 acq2 Record the sample spectrum acq1->acq2 proc1 Perform background subtraction acq2->proc1 proc2 Identify and label significant peaks proc1->proc2

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry Protocol (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample prep2 in a suitable solvent (e.g., methanol, acetonitrile) prep1->prep2 acq1 Infuse the sample solution into the ESI source prep2->acq1 acq2 Optimize source parameters (e.g., capillary voltage, gas flow) acq1->acq2 acq3 Acquire the mass spectrum in the desired mass range acq2->acq3 proc1 Identify the molecular ion peak acq3->proc1 proc2 Analyze the fragmentation pattern proc1->proc2

Caption: General workflow for obtaining an ESI mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. While experimental validation is pending, the theoretical data presented herein, grounded in established spectroscopic principles and comparative analysis with related structures, offers a solid foundation for the identification and characterization of this compound. The provided protocols outline the standard methodologies for acquiring high-quality spectroscopic data, ensuring reproducibility and accuracy in future experimental work.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem Compound Summary for CID 4715006, 3-(2,5-dimethylphenyl)-1h-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
  • Chemspace. 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Patil, S. A., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. International Journal of Pharmaceutical and Chemical Sciences.
  • PubChem Compound Summary for CID 291816, 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Asiri, A. M., et al. (2013). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o115. [Link]

  • Urbonaviciute, G., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1296. [Link]

  • Bansal, E., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Kumar, A., et al. (2009). Synthesis and characterization of a novel 1-formyl-2-pyrazoline. Molecules, 14(9), 3338-3344. [Link]

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Foundational

A Comprehensive Technical Guide to the Solubility and Stability of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed framework for the comprehensive evaluation of the solubility and stability of 3-(2,5-dimethylphenyl)-1H-py...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the comprehensive evaluation of the solubility and stability of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. Understanding these fundamental physicochemical properties is a non-negotiable prerequisite for advancing any compound through the development pipeline. This document moves beyond mere procedural outlines to explain the scientific rationale behind each experimental choice, grounding the protocols in established pharmaceutical principles and regulatory expectations. We present robust, step-by-step methodologies for determining thermodynamic solubility via the gold-standard shake-flask method and for assessing chemical stability through systematic forced degradation studies, in alignment with ICH guidelines.[1][2] The insights and protocols herein are designed to equip researchers with the necessary tools to generate reliable, decision-driving data, thereby derisking and accelerating the development of this promising molecular scaffold.

Introduction: The Imperative of Early Physicochemical Profiling

In the landscape of drug discovery and development, the intrinsic properties of a molecule are the ultimate arbiters of its potential success. While pharmacological activity is the initial spark, it is the physicochemical characteristics that dictate whether that spark can be kindled into a viable therapeutic. For a novel entity such as 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a thorough understanding of its solubility and stability is paramount.

  • Solubility is a critical determinant of a drug's bioavailability.[3] A compound that cannot adequately dissolve in physiological fluids will likely exhibit poor absorption, leading to suboptimal efficacy and high inter-patient variability. Early and accurate solubility data, therefore, guide formulation strategies, inform dose selection for preclinical studies, and are essential for the interpretation of in-vitro assay results.[4]

  • Stability defines the chemical integrity of the active pharmaceutical ingredient (API). An unstable compound can degrade during manufacturing, storage, or administration, resulting in a loss of potency and the potential formation of toxic impurities.[5] Stability studies are a regulatory necessity, underpinning the determination of shelf-life, storage conditions, and packaging requirements.[5][6]

This guide provides a robust, scientifically-grounded approach to characterizing these two foundational pillars for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Molecular Architecture and Predicted Behavior

A rational experimental design begins with an analysis of the molecule's structure.

Chemical Structure of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

  • Molecular Formula: C₁₂H₁₂N₂O[7]

  • Key Features:

    • Pyrazole Core: A five-membered aromatic heterocycle with two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the sp² nitrogen can act as an acceptor.

    • Carbaldehyde Moiety (-CHO): An electron-withdrawing group that is a hydrogen bond acceptor. Aldehydes are known to be susceptible to oxidation.

    • 2,5-dimethylphenyl Group: A nonpolar, sterically bulky substituent that will increase the lipophilicity of the molecule and likely reduce its aqueous solubility.

The combination of a polar heterocyclic core and a large, nonpolar aromatic substituent suggests that the compound will exhibit poor aqueous solubility. The aldehyde functional group represents a potential liability for oxidative and certain hydrolytic degradation pathways. These initial hypotheses will be systematically tested using the protocols that follow.

Solubility Determination: The Foundation for Formulation

We will employ the equilibrium shake-flask method, which remains the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[8] This method measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, providing a true measure of its intrinsic solubility.[9]

Experimental Rationale

The goal is to saturate a solvent with the compound over a sufficient period to ensure equilibrium is reached between the solid and dissolved states. Subsequent analysis of the clear supernatant provides the solubility value. Performing this test in various aqueous buffers (pH 1.2, 6.8, 7.4) is critical as it mimics the physiological environments of the gastrointestinal tract and blood, while testing in organic solvents is vital for developing purification and formulation processes.

Protocol: Equilibrium Shake-Flask Solubility Assay
  • Preparation:

    • Dispense an excess of solid 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (e.g., 5-10 mg, accurately weighed) into triplicate sets of 4 mL glass vials.

    • Add 2 mL of each test solvent to the respective vials. Recommended solvents include:

      • Aqueous: 0.1 N HCl (pH 1.2), pH 6.8 phosphate buffer, pH 7.4 phosphate buffer (PBS).

      • Organic: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or rotating wheel in a temperature-controlled chamber set to 25 °C (or 37 °C for biopharmaceutical relevance).

    • Agitate the samples for at least 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium, but 24-48 hours is typical.

  • Phase Separation:

    • Following equilibration, allow the vials to stand to permit sedimentation of the excess solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved microparticulates. This step is critical to avoid overestimation of solubility.[4]

  • Quantification:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile) and create a series of calibration standards.

    • Accurately dilute the filtered supernatant into the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]

  • Data Analysis:

    • Calculate the concentration of the dissolved compound in the supernatant using the calibration curve.

    • Express the final solubility as the mean ± standard deviation of the triplicate measurements in mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

Caption: Workflow for the equilibrium shake-flask solubility method.

Data Presentation: Illustrative Solubility Profile

Table 1: Solubility of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde at 25°C

Solvent SystempHSolubility (mg/mL)USP Classification
0.1 N HCl1.2< 0.01Practically Insoluble
pH 6.8 Buffer6.8< 0.01Practically Insoluble
pH 7.4 Buffer7.4< 0.01Practically Insoluble
MethanolN/A~5Sparingly Soluble
AcetonitrileN/A~2Sparingly Soluble
Ethyl AcetateN/A~15Soluble
DMSON/A> 200Very Soluble
(Note: Data are illustrative and must be confirmed experimentally.)

Chemical Stability Assessment: Predicting Shelf-Life and Degradants

Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[2] According to ICH guideline Q1A(R2), stress testing is a critical part of drug development.[1]

Experimental Rationale

The objective is to intentionally degrade the compound under conditions more severe than those used for accelerated stability testing.[2] A degradation target of 5-20% is generally considered optimal to ensure that secondary degradation is minimized while still generating sufficient quantities of primary degradants for detection and identification.[1][11] The stress conditions (hydrolytic, oxidative, photolytic, thermal) are chosen to probe the molecule's key chemical liabilities.[5]

Protocol: Forced Degradation Studies
  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile or a 50:50 acetonitrile:water mixture.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~0.1 mg/mL. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to ~0.1 mg/mL. Keep at room temperature for 4-8 hours. Rationale: Base-catalyzed reactions are often faster, requiring milder conditions.

    • Oxidative Stress: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to ~0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress (Solution): Dilute the stock solution with purified water. Heat at 60°C for 24 hours.

    • Thermal Stress (Solid): Store ~10 mg of the solid compound in a vial at 80°C for 7 days.

    • Photostability: Expose the solid compound and a solution (~0.1 mg/mL in acetonitrile:water) to a light source providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m², as specified in ICH Q1B.[2][11] Wrap a control sample in aluminum foil for comparison.

  • Sample Analysis:

    • At the end of the stress period, cool samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.05 mg/mL) with mobile phase.

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must demonstrate specificity, meaning it can resolve the parent peak from all process impurities and degradation products.[10][12] A photodiode array (PDA) detector is crucial for monitoring peak purity.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Analyze the chromatograms for the appearance of new peaks (degradation products).

    • Use LC-MS to obtain mass information on the major degradants to propose potential structures and degradation pathways.

Visualization: Potential Degradation Pathways

G Parent 3-(2,5-dimethylphenyl)-1H- pyrazole-4-carbaldehyde Oxidized 3-(2,5-dimethylphenyl)-1H- pyrazole-4-carboxylic acid Parent->Oxidized Oxidation (H₂O₂) Hydrolyzed Degradation Products (e.g., via Cannizzaro or other base-catalyzed reactions) Parent->Hydrolyzed Base Hydrolysis (NaOH) Photodegradant Photolytic Degradants (e.g., dimers, isomers) Parent->Photodegradant Photolysis (ICH Q1B Light)

Caption: Plausible degradation pathways under forced degradation conditions.

Data Presentation: Illustrative Stability Profile

Table 2: Summary of Forced Degradation Results

Stress ConditionConditions% Degradation of ParentObservations
Acid Hydrolysis0.1 N HCl, 60°C, 24h< 2%Compound is highly stable to acid.
Base Hydrolysis0.1 N NaOH, RT, 8h~18%One major degradant peak observed.
Oxidation3% H₂O₂, RT, 24h~25%One major degradant consistent with the carboxylic acid.
PhotostabilityICH Q1B~8%Minor degradation observed, requires light protection.
Thermal (Solid)80°C, 7 days< 1%Compound is stable to dry heat in solid state.
(Note: Data are illustrative and must be confirmed experimentally.)

Conclusion and Strategic Implications

This guide provides the essential framework for a thorough investigation into the solubility and stability of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. The illustrative data suggest a compound with low aqueous solubility, which will necessitate enabling formulation strategies such as amorphous solid dispersions or particle size reduction for oral delivery. The stability profile indicates a particular vulnerability to oxidation and base-catalyzed hydrolysis, which has direct implications for manufacturing process controls, choice of excipients, and packaging. The identification of degradation products using LC-MS is the critical next step to ensure that any potential impurities are well-characterized and controlled within safe limits. The robust data generated from these studies are not merely academic; they are the bedrock upon which a successful and safe drug development program is built.

References

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • SGS. (n.d.). Forced Degradation Testing. SGS Denmark. [Link]

  • Alves, A. C., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In Vitro ADMET Laboratories. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Reddy, G. S., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • PubChem. (n.d.). 3-(2,5-dimethylphenyl)-1h-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities. These five-membered heterocyclic compounds are known to exhibit properties including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. Within this important class of compounds, 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde emerges as a molecule of significant interest. Its structure, featuring a substituted phenyl ring at the 3-position and a reactive carbaldehyde group at the 4-position of the pyrazole ring, makes it a versatile synthetic intermediate for the development of novel pharmaceutical candidates and functional materials.

This technical guide provides a comprehensive overview of the chemical properties, a validated synthetic pathway, and the expected analytical characteristics of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. It is designed to equip researchers and drug development professionals with the necessary information to synthesize, characterize, and utilize this compound in their scientific endeavors.

Physicochemical Properties

While specific experimental data for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is not extensively reported in publicly available literature, its physicochemical properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Expected to be a white to yellow crystalline solid.Based on analogues like 3-phenyl-1H-pyrazole-4-carbaldehyde.
Melting Point Predicted to be in the range of 140-160 °C.Analogy with similar substituted pyrazole-4-carbaldehydes.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated.General solubility of pyrazole derivatives.
Predicted Mass Spec Data [M+H]⁺: 201.10224, [M+Na]⁺: 223.08418

Synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

The most established and versatile method for the synthesis of 3-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable hydrazone precursor. The synthesis of the target molecule can be logically approached in two key steps:

  • Formation of 2,5-dimethylacetophenone hydrazone.

  • Vilsmeier-Haack cyclization and formylation.

The overall synthetic pathway is depicted below:

Synthesis_Pathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction 2_5_dimethylacetophenone 2,5-Dimethylacetophenone hydrazone 2,5-Dimethylacetophenone Hydrazone 2_5_dimethylacetophenone->hydrazone Ethanol, Acetic Acid (cat.) Reflux hydrazine Hydrazine Hydrate hydrazine->hydrazone target_molecule 3-(2,5-dimethylphenyl)-1H- pyrazole-4-carbaldehyde hydrazone->target_molecule Heat vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) vilsmeier_reagent->target_molecule

Caption: Synthetic pathway for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,5-dimethylacetophenone hydrazone

  • Rationale: The formation of a hydrazone from a ketone is a standard condensation reaction. The use of a catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydrazine.

  • Procedure:

    • To a solution of 2,5-dimethylacetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2,5-dimethylacetophenone hydrazone.

Step 2: Vilsmeier-Haack formylation to yield 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

  • Rationale: The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile that reacts with the enamine-like tautomer of the hydrazone. This is followed by an intramolecular cyclization and subsequent formylation at the 4-position of the newly formed pyrazole ring.

  • Procedure:

    • In a fume hood, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with stirring.

    • To this reagent, add a solution of 2,5-dimethylacetophenone hydrazone (1.0 eq) in DMF dropwise, maintaining a low temperature.

    • After the addition is complete, heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is basic.

    • The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. The expected results from standard analytical techniques are detailed below, based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

    • A singlet for the aldehydic proton (CHO) in the downfield region, typically around δ 9.5-10.5 ppm.

    • A singlet for the pyrazole C5-H proton, expected around δ 8.0-8.5 ppm.

    • Signals for the aromatic protons of the 2,5-dimethylphenyl group in the range of δ 7.0-7.5 ppm.

    • Two singlets for the two methyl groups on the phenyl ring, expected around δ 2.2-2.5 ppm.

    • A broad singlet for the N-H proton of the pyrazole ring, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • A signal for the aldehydic carbonyl carbon (C=O) is expected around δ 185-195 ppm.

    • Signals for the aromatic and pyrazole carbons in the region of δ 110-150 ppm.

    • Signals for the two methyl carbons on the phenyl ring are anticipated around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (pyrazole)3100-3300 (broad)
C-H stretch (aromatic)3000-3100
C=O stretch (aldehyde)1670-1690
C=N and C=C stretch (ring)1500-1600
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of the compound. The predicted monoisotopic mass is 200.09496 Da.

Chemical Reactivity and Applications

The chemical reactivity of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is dominated by the aldehyde functional group, making it a valuable precursor for a variety of derivatives.

Reactivity_Diagram target 3-(2,5-dimethylphenyl)-1H- pyrazole-4-carbaldehyde schiff_base Schiff Bases / Imines target->schiff_base Condensation with Amines alcohol Primary Alcohol target->alcohol Reduction (e.g., NaBH₄) acid Carboxylic Acid target->acid Oxidation (e.g., KMnO₄) heterocycles Fused Heterocyclic Systems target->heterocycles Cyclocondensation Reactions

Caption: Key reactions of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

  • Condensation Reactions: The aldehyde can readily undergo condensation with primary amines to form Schiff bases (imines), which are themselves a class of biologically active compounds.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: Oxidation of the aldehyde group, for instance with potassium permanganate (KMnO₄), will yield the corresponding carboxylic acid.

  • Cyclocondensation Reactions: The aldehyde functionality can participate in cyclocondensation reactions with various bifunctional reagents to construct more complex, fused heterocyclic systems.

The diverse reactivity of this molecule, coupled with the known pharmacological importance of the pyrazole scaffold, positions 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde as a key building block in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.

Conclusion

This technical guide has outlined the essential chemical properties, a robust synthetic methodology, and the expected analytical profile of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. By leveraging the well-established Vilsmeier-Haack reaction, researchers can reliably access this versatile intermediate. The presence of a reactive aldehyde group provides a handle for further chemical modifications, opening avenues for the synthesis of a diverse library of novel pyrazole derivatives for biological screening and materials science applications. The information presented herein serves as a valuable resource for scientists engaged in the exploration of pyrazole chemistry and its potential in various fields of research and development.

References

  • Gagare, D., Patil, R., Lokhande, R., Dwivedi, P., & Deshmukh, A. (2020). Synthesis and characterization of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol from 2-hydroxy-4,5-dimethylacetophenone. Journal of Chemical Sciences, 132(1), 88.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]

  • Asiri, A. M., Khan, S. A., & Marwani, H. M. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1051.
  • International Journal of Chemical Studies. (2022). Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. International Journal of Chemical Studies, 10(6), 1-5.
  • MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(2), M650.
  • Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2004). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2004(4), 289-290.
  • Bhagat, V. D., Kadam, V. S., & Shetye, S. C. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(10), 4467.
  • PubChem. (n.d.). 3-(2,5-dimethylphenyl)-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ChemRxiv. (2023).
  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Mansour, E. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future medicinal chemistry, 13(16), 1405–1425.
  • Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical sciences, 1(3), 1-19.
  • Semantic Scholar. (n.d.).
Foundational

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of 3-Aryl-1H-Pyrazole-4-Carbaldehydes

Introduction: The Strategic Importance of 3-Aryl-1H-Pyrazole-4-Carbaldehydes The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aryl-1H-Pyrazole-4-Carbaldehydes

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] Among its many derivatives, 3-aryl-1H-pyrazole-4-carbaldehydes stand out as particularly valuable intermediates. The aldehyde functionality at the C4 position serves as a versatile synthetic handle for the elaboration of complex molecular architectures, enabling the construction of novel pharmaceutical candidates and functional materials.[3][4]

The Vilsmeier-Haack reaction offers a powerful and direct method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[5][6] This guide provides an in-depth exploration of this reaction for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes, moving beyond a simple recitation of protocols to explain the underlying principles and causality that govern experimental success.

The Vilsmeier-Haack Reaction: Core Principles and Mechanism

The Vilsmeier-Haack reaction is fundamentally an electrophilic aromatic substitution.[7][8] The key to its effectiveness lies in the in-situ generation of a potent electrophile, the Vilsmeier reagent, which is typically a chloroiminium salt.[9][10]

Formation of the Vilsmeier Reagent

The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[5][11] This exothermic reaction, which must be conducted under anhydrous conditions at low temperatures (typically 0-5 °C) to prevent reagent decomposition, forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[9][11][12]

dot graph "Vilsmeier_Reagent_Formation" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} dot Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Electrophilic Attack and Cyclization

The synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction often starts from aryl hydrazones of ketones.[4][13] The reaction proceeds through a double formylation and subsequent cyclization cascade.[13]

The proposed mechanism involves:

  • Initial Formylation: The aryl hydrazone reacts with the Vilsmeier reagent.

  • Second Formylation: A second equivalent of the Vilsmeier reagent reacts at an activated position.

  • Cyclization: The doubly formylated intermediate undergoes an intramolecular cyclization.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final 3-aryl-1H-pyrazole-4-carbaldehyde.[5][14]

dot graph "Vilsmeier_Haack_Pyrazole_Synthesis" { graph [rankdir="TB", splines=true, bgcolor="#F1F3F4", label="General Reaction Workflow", fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Workflow for Vilsmeier-Haack synthesis of pyrazole carbaldehydes.

Experimental Protocol: A Self-Validating System

The following protocol is a robust starting point for the synthesis of a range of 3-aryl-1H-pyrazole-4-carbaldehydes. Optimization may be required for specific substrates.[9]

Reagent Preparation and Handling: The Foundation of Success

Critical Consideration: The Vilsmeier reagent is highly moisture-sensitive.[9] All glassware must be oven-dried, and anhydrous solvents must be used to prevent premature decomposition of the reagent.[13] Phosphorus oxychloride is corrosive and reacts violently with water; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[9]

Vilsmeier Reagent Preparation (In-situ):

  • To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. An excess of the Vilsmeier reagent is often necessary, with substrate:DMF:POCl₃ ratios of 1:6:4 being effective for less reactive substrates.[15]

  • After the addition is complete, allow the mixture to stir at 0-10 °C for 30-60 minutes, during which the Vilsmeier reagent forms as a viscous, often white, salt.[15][16]

Synthesis of 3-Aryl-1H-pyrazole-4-carbaldehydes
  • Reaction Setup: Dissolve the starting aryl hydrazone (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane.

  • Addition: Add the solution of the aryl hydrazone dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[9]

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 70-120 °C. The optimal temperature and reaction time are substrate-dependent and should be monitored by Thin Layer Chromatography (TLC).[13][15][17] For many substrates, heating at 80-90 °C for 4-8 hours is sufficient.[13][14]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.[15]

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide to a pH of 7-8.[15]

    • The product often precipitates as a solid and can be collected by filtration. If the product is not a solid, extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[9]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Representative Yields

The Vilsmeier-Haack synthesis is effective for a variety of substituted aryl hydrazones, generally providing good yields.

EntryAryl Substituent (on Hydrazone)Typical Yield (%)
1Phenyl75-85
24-Chlorophenyl70-80
34-Methoxyphenyl80-90
44-Nitrophenyl65-75
53-Bromophenyl70-80

Yields are representative and can vary based on reaction scale and specific conditions.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Yield 1. Decomposed Vilsmeier reagent due to moisture.[9]2. Insufficiently reactive substrate.[15]3. Inadequate reaction temperature or time.1. Ensure all glassware is dry and use anhydrous solvents.[13]2. Increase the excess of the Vilsmeier reagent and elevate the reaction temperature.[15][17]3. Monitor the reaction by TLC to determine the optimal reaction time.
Formation of Byproducts Incomplete reaction or side reactions.Optimize stoichiometry and temperature. Purification by column chromatography is often necessary to isolate the desired product.
Difficulty in Product Isolation The product may have some water solubility. Emulsion formation during extraction.[9]Saturate the aqueous layer with brine to decrease the polarity and "salt out" the product. Perform multiple extractions.[9]

Conclusion

The Vilsmeier-Haack reaction is a highly reliable and versatile method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes. A thorough understanding of the reaction mechanism, meticulous attention to anhydrous conditions, and systematic optimization of reaction parameters are paramount to achieving high yields and purity. The resulting pyrazole carbaldehydes are invaluable building blocks, poised for further elaboration in the pursuit of novel therapeutics and advanced materials.

References

  • Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Synthesis of Vilsmeier reagent - PrepChem.com. [Link]

  • Li, Z., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(8), 6333-6342. [Link]

  • Schmidt, A., et al. (2017). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. Molecules, 22(9), 1439. [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal. [Link]

  • Nain, S., et al. (2018). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett, 29(16), 2095-2108. [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Al-Masoudi, W. A. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 896-903. [Link]

  • WO2020050368A1 - Method for preparing vilsmeier reagent - Google P
  • Vilsmeier reagent - Wikipedia. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. [Link]

  • Efficient and simple synthesis of 3-aryl-1 H-pyrazoles | Request PDF - ResearchGate. [Link]

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. [Link]

  • Efficient and Simple Synthesis of 3‐Aryl‐1H‐pyrazoles. - Gerard - 2006 - ChemInform - DOI. [Link]

  • DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| - YouTube. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Synthesis, characterization and antibacterial activity of some 1-heteroaryl-3-aryl-1H-pyrazole-4-carbaldehydes | Request PDF - ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. [Link]

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Sources

Exploratory

A Technical Guide to the Electronic Effects of the 2,5-Dimethylphenyl Substituent on the Pyrazole Ring

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] The functional and biological properties o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] The functional and biological properties of pyrazole-based molecules are profoundly influenced by the nature of their substituents. This technical guide provides an in-depth analysis of the electronic effects imparted by the 2,5-dimethylphenyl group when attached to a pyrazole ring. We will dissect the interplay of inductive, resonance, and steric effects, quantify their influence on the pyrazole's electron density and basicity, and provide practical experimental protocols for the synthesis and characterization of these valuable compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and synthesize novel pyrazole derivatives with tailored electronic and pharmacological profiles.

The Pyrazole Scaffold: A Nexus of Chemistry and Biology

A Privileged Structure in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a versatile building block in the development of therapeutic agents.[1][3] Its structural rigidity, capacity for hydrogen bonding, and metabolic stability contribute to its frequent appearance in FDA-approved drugs for a wide range of conditions, including inflammation, cancer, and infectious diseases.[2][4]

The Decisive Role of Substituent Electronic Effects

The electronic landscape of the pyrazole ring is not static; it is dynamically modulated by its substituents. These substituents, through inductive and resonance effects, can alter the ring's electron density, which in turn governs its pKa, reactivity, and, critically, its interaction with biological targets.[5][6] An electron-donating group, for example, can increase the basicity of the ring nitrogens, potentially enhancing interactions with acidic residues in an enzyme's active site.[6] Conversely, an electron-withdrawing group can make the ring more susceptible to nucleophilic attack.[7] A thorough understanding of these effects is paramount for rational drug design.

Spotlight on the 2,5-Dimethylphenyl Group

The 2,5-dimethylphenyl substituent presents a unique combination of electronic and steric features. It is a common structural motif in many antimicrobial compounds, suggesting its utility in developing new agents against resistant pathogens.[8] This guide will explore how the specific arrangement of its methyl groups and its phenyl core collectively influence the pyrazole moiety.

Deconstructing the Electronic Signature of the 2,5-Dimethylphenyl Group

The net electronic effect of the 2,5-dimethylphenyl substituent is a composite of inductive, resonance, and steric phenomena.

Inductive Effects (+I): Donation Through the Sigma Framework

Inductive effects are transmitted through the sigma (σ) bonds of a molecule and are related to the electronegativity of the atoms involved.[9] Alkyl groups, such as the two methyl (-CH₃) groups on the phenyl ring, are known to be electron-donating by induction (+I effect).[10][11] They push electron density through the σ-bond network towards the pyrazole ring, thereby increasing its overall electron density.

Resonance Effects (Mesomerism): A Complicated Relationship

Resonance effects involve the delocalization of π-electrons across a conjugated system.[9][12] A phenyl group can be either electron-donating (+M) or electron-withdrawing (-M) via resonance, depending on the demands of the system it is attached to.[12] In the case of attachment to another aromatic system like pyrazole, it generally acts as a weak electron-donating group through resonance.

The Critical Impact of Steric Hindrance

The substitution pattern is crucial. The presence of a methyl group at the ortho- (position 2) position of the phenyl ring creates significant steric hindrance. This steric clash forces the 2,5-dimethylphenyl ring to twist out of the plane of the pyrazole ring.[13] This increased dihedral angle severely disrupts the orbital overlap required for effective π-conjugation between the two rings.[13] Consequently, the resonance effect, whether donating or withdrawing, is substantially diminished. The dominant electronic influence of the 2,5-dimethylphenyl group is therefore its electron-donating inductive effect from the two methyl groups.

Caption: Interplay of electronic and steric effects.

Quantifying the Net Effect: Hammett Parameters

The Hammett equation provides a framework for quantifying the electronic influence of substituents on a reaction center.[14] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. While a specific Hammett constant for the 2,5-dimethylphenyl group is not commonly tabulated, we can infer its properties from related substituents. The net effect is weakly electron-donating.

Table 1: Hammett Substituent Constants (σp) for Related Groups

Substituent σp Value Electronic Effect Reference
-H 0.00 Neutral (Reference) [15]
-CH₃ -0.17 Electron Donating [15]
-C₆H₅ -0.01 Weakly Donating [15]

| -NO₂ | +0.78 | Strongly Withdrawing |[15] |

Modulation of the Pyrazole Ring's Physicochemical Properties

The net electron-donating character of the 2,5-dimethylphenyl group directly alters the fundamental properties of the attached pyrazole ring.

Impact on Electron Density and Basicity (pKa)

The primary consequence of the +I effect from the methyl groups is an increase in electron density within the pyrazole ring. This enrichment of electron density is particularly felt at the two nitrogen atoms. An increase in electron density on a nitrogen atom makes its lone pair of electrons more available to accept a proton, thereby increasing its basicity.[5] This means that a 1-(2,5-dimethylphenyl)pyrazole will have a higher pKa (i.e., be a stronger base) than an unsubstituted 1-phenylpyrazole.

Consequences for Chemical Reactivity

An electron-rich aromatic ring is more susceptible to attack by electrophiles. Therefore, the 2,5-dimethylphenyl-substituted pyrazole ring is considered "activated" towards electrophilic aromatic substitution compared to a pyrazole with an electron-withdrawing substituent. The regiochemistry of such reactions will be directed by the existing substitution pattern on the pyrazole core.

Experimental Workflow: Synthesis and Characterization

To translate theory into practice, we outline a robust workflow for the preparation and analysis of a model compound.

Experimental Protocol: Synthesis of 1-(2,5-Dimethylphenyl)-3,5-dimethylpyrazole

This procedure is a classic example of pyrazole synthesis via the Knorr cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1][3]

Materials:

  • 2,5-Dimethylphenylhydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Step-by-Step Procedure:

  • Hydrazine Liberation: In a 100 mL round-bottom flask, dissolve 2,5-dimethylphenylhydrazine hydrochloride (1.0 eq) in water. Add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8) and a milky precipitate or oil of the free hydrazine is formed.

  • Extraction: Extract the free hydrazine into ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the 2,5-dimethylphenylhydrazine base.

  • Condensation Reaction: To the flask containing the hydrazine base, add ethanol (30 mL) followed by acetylacetone (1.05 eq).

  • Cyclization: Add a few drops of glacial acetic acid to catalyze the reaction. Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(2,5-dimethylphenyl)-3,5-dimethylpyrazole.[16]

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.[17][18]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons on the dimethylphenyl ring (typically in the δ 7.0-7.3 ppm region), a singlet for the pyrazole C4-H (around δ 6.0 ppm), and singlets for the three methyl groups (two on the phenyl ring and two on the pyrazole ring, typically between δ 2.1-2.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms in the molecule, with aromatic carbons appearing in the δ 120-150 ppm range and aliphatic methyl carbons appearing upfield (δ 10-25 ppm).

  • FT-IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic groups (around 2900-3100 cm⁻¹) and C=C/C=N stretching vibrations characteristic of the aromatic rings (around 1450-1600 cm⁻¹).

Workflow start Starting Materials (Hydrazine, Diketone) synthesis Synthesis (Condensation/ Cyclization) start->synthesis workup Workup & Purification synthesis->workup product Pure Product 1-(2,5-Me₂Ph)-Pyrazole workup->product analysis Spectroscopic Characterization product->analysis nmr NMR analysis->nmr ir FT-IR analysis->ir ms Mass Spec analysis->ms

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde: A Gateway to Novel Heterocycles and Bioactive Molecules

An In-depth Guide for Researchers in Organic Synthesis and Drug Discovery Introduction: The Pyrazole Scaffold and the Significance of the 4-Formyl Group The pyrazole nucleus is a cornerstone in medicinal chemistry, recog...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Organic Synthesis and Drug Discovery

Introduction: The Pyrazole Scaffold and the Significance of the 4-Formyl Group

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Molecules incorporating this five-membered aromatic heterocycle have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3] The synthetic utility of the pyrazole ring is greatly enhanced by the introduction of functional groups that serve as handles for further molecular elaboration. Among these, the formyl group at the 4-position is of particular strategic importance. 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a versatile building block, with its aldehyde functionality providing a reactive site for a wide array of chemical transformations. This guide provides a comprehensive overview of the synthesis of this key intermediate and its application in the construction of more complex heterocyclic systems with potential therapeutic applications.

Synthesis of the Core Scaffold: 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde

The most prevalent and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4] This one-pot reaction involves the formylation and cyclization of a suitable hydrazone precursor. The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is logically approached in two main stages: the preparation of the hydrazone from 2,5-dimethylacetophenone and its subsequent conversion to the target pyrazole.

Part 1: Synthesis of 2,5-Dimethylacetophenone Hydrazone

The initial step involves the condensation of 2,5-dimethylacetophenone with hydrazine hydrate. This reaction is typically acid-catalyzed and proceeds readily to form the corresponding hydrazone.

Protocol 1: Synthesis of 2,5-Dimethylacetophenone Hydrazone

Reagent/SolventMolar Equiv.MWAmount
2,5-Dimethylacetophenone1.0148.20 g/mol 14.82 g (0.1 mol)
Hydrazine Hydrate (~64%)1.550.06 g/mol ~7.8 mL (0.15 mol)
Ethanol--100 mL
Glacial Acetic Acidcatalytic-1 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylacetophenone (14.82 g, 0.1 mol) and ethanol (100 mL).

  • Stir the mixture until the acetophenone has completely dissolved.

  • Add glacial acetic acid (1 mL) to the solution.

  • Slowly add hydrazine hydrate (~7.8 mL, 0.15 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Pour the concentrated reaction mixture into ice-cold water (200 mL) with stirring.

  • The hydrazone will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield 2,5-dimethylacetophenone hydrazone. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR.

Part 2: Vilsmeier-Haack Cyclization to 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a weak electrophile that effectively formylates electron-rich systems.[5] In the case of hydrazones, it facilitates both cyclization to the pyrazole ring and formylation at the 4-position.[4]

Protocol 2: Synthesis of 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Reagent/SolventMolar Equiv.MWAmount
2,5-Dimethylacetophenone Hydrazone1.0162.23 g/mol 16.22 g (0.1 mol)
N,N-Dimethylformamide (DMF)-73.09 g/mol 100 mL
Phosphorus Oxychloride (POCl₃)3.0153.33 g/mol 27.5 mL (0.3 mol)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 100 mL) to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (27.5 mL, 0.3 mol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. This forms the Vilsmeier reagent.

  • After the addition is complete, add a solution of 2,5-dimethylacetophenone hydrazone (16.22 g, 0.1 mol) in DMF (50 mL) dropwise to the Vilsmeier reagent at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (500 g) with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Applications in Organic Synthesis: Building Complexity from the 4-Formylpyrazole Core

The aldehyde functionality of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a versatile handle for the construction of a variety of heterocyclic and acyclic structures. This section details key transformations that leverage this reactivity.

Knoevenagel Condensation: Access to α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[6] This reaction with 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde provides access to electronically interesting and synthetically useful α,β-unsaturated pyrazole derivatives.

Protocol 3: Knoevenagel Condensation with Malononitrile

Reagent/SolventMolar Equiv.MWAmount
3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde1.0200.24 g/mol 2.00 g (0.01 mol)
Malononitrile1.166.06 g/mol 0.73 g (0.011 mol)
Ethanol--50 mL
Piperidinecatalytic-0.2 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (2.00 g, 0.01 mol) and malononitrile (0.73 g, 0.011 mol) in ethanol (50 mL).

  • Add a catalytic amount of piperidine (0.2 mL) to the solution.

  • Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent like ethanol or isopropanol to obtain pure 2-((3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl)methylene)malononitrile.

Caption: Knoevenagel condensation of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Schiff Base Formation: A Gateway to Diverse Functionality and Bioactivity

The reaction of the pyrazole-4-carbaldehyde with primary amines readily forms Schiff bases (imines). These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[7][8]

Protocol 4: Synthesis of a Schiff Base with Aniline

Reagent/SolventMolar Equiv.MWAmount
3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde1.0200.24 g/mol 2.00 g (0.01 mol)
Aniline1.093.13 g/mol 0.91 mL (0.01 mol)
Ethanol--50 mL
Glacial Acetic Acidcatalytic-2-3 drops

Procedure:

  • Dissolve 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (2.00 g, 0.01 mol) in ethanol (50 mL) in a 100 mL round-bottom flask.

  • Add aniline (0.91 mL, 0.01 mol) to the solution, followed by a few drops of glacial acetic acid.

  • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often crystallize out.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize from ethanol to obtain the pure Schiff base, N-((3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl)methylene)aniline.

Caption: Schiff base formation from 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Synthesis of Fused Heterocycles: Construction of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their interesting biological properties, including potential as kinase inhibitors.[3] The reaction of 3-amino-pyrazoles with α,β-unsaturated carbonyl compounds is a common route to this scaffold. Alternatively, the reaction of a pyrazole-4-carbaldehyde with an active methylene compound and an amine in a multi-component reaction can also afford these fused systems.

Protocol 5: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

Reagent/SolventMolar Equiv.MWAmount
3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde1.0200.24 g/mol 2.00 g (0.01 mol)
Malononitrile1.066.06 g/mol 0.66 g (0.01 mol)
3-Aminocrotononitrile1.082.10 g/mol 0.82 g (0.01 mol)
Piperidinecatalytic-0.5 mL
Ethanol--50 mL

Procedure:

  • To a 100 mL round-bottom flask, add 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (2.00 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), 3-aminocrotononitrile (0.82 g, 0.01 mol), and ethanol (50 mL).

  • Add piperidine (0.5 mL) as a catalyst.

  • Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature. A solid product is expected to precipitate.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent such as DMF/ethanol to obtain the pure 5-amino-3-(2,5-dimethylphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile.

Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.

Biological Significance and Future Perspectives

The derivatives synthesized from 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde are of significant interest for biological evaluation. For instance, pyrazole-based Schiff bases have demonstrated promising antibacterial and antifungal activities.[7][8] Furthermore, the incorporation of the pyrazole scaffold into more complex fused heterocyclic systems, such as the pyrazolo[3,4-b]pyridines, is a well-established strategy in the design of kinase inhibitors for cancer therapy.[3] The cytotoxic potential of pyrazole derivatives against various cancer cell lines is an active area of research.[3][9]

The protocols detailed in this guide provide a solid foundation for the synthesis of a library of compounds based on the 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde core. The structural diversity that can be achieved through the reactions of the versatile aldehyde group opens up numerous avenues for the discovery of novel therapeutic agents. Future work should focus on the systematic biological evaluation of these new chemical entities to identify lead compounds for further development in the fields of oncology and infectious diseases.

References

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  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC). [Link]

  • Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. ScienceDirect. [Link]

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  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. PubMed. [Link]

  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Synthesis and characterization of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol from 2-hydroxy-4,5-dimethylacetophenone. ResearchGate. [Link]

  • SYNTHESIS AND CYTOTOXIC ACTIVITY OF SOME NEW BIPYRAZOLE DERIVATIVES. Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chem-Station Int. Ed.. [Link]

  • Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. International Journal of Chemical Studies. [Link]

  • Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i... ResearchGate. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

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  • General scheme for the Knoevenagel condensation of pyrazole aldehydes... ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]

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Application

Application Notes and Protocols: 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde as a Versatile Building Block for Drug Discovery

Introduction: The Pyrazole Scaffold and the Significance of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved dr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Significance of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its five-membered heterocyclic structure with two adjacent nitrogen atoms provides a unique combination of chemical stability, synthetic versatility, and the ability to form key hydrogen bond interactions with biological targets. Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1][2]

This application note focuses on a specific, highly versatile building block: 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde . The strategic placement of a reactive carbaldehyde group at the 4-position of the pyrazole ring opens up a plethora of synthetic possibilities for library generation and lead optimization. Furthermore, the 3-(2,5-dimethylphenyl) substituent provides a lipophilic anchor that can be crucial for target engagement and modulation of pharmacokinetic properties. The dimethyl substitution pattern can influence the dihedral angle between the phenyl and pyrazole rings, potentially leading to more favorable binding conformations compared to unsubstituted or monosubstituted phenyl rings.

These application notes will provide detailed protocols for the synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde and its subsequent derivatization into structures of medicinal interest. We will also explore the potential therapeutic applications of the resulting compounds, drawing on established principles of medicinal chemistry and the known bioactivities of related pyrazole derivatives.

Synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

The most common and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][3] This reaction involves the formylation of an electron-rich substrate, in this case, a hydrazone intermediate, using the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide). The overall synthetic strategy involves two main steps: the formation of the hydrazone from 2,5-dimethylacetophenone and a suitable hydrazine, followed by the Vilsmeier-Haack cyclization and formylation.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction A 2,5-Dimethylacetophenone E Reflux A->E B Hydrazine Hydrate B->E C Acid Catalyst (e.g., Acetic Acid) C->E D Solvent (e.g., Ethanol) D->E F Hydrazone Intermediate E->F G Hydrazone Intermediate I Heat (e.g., 80-90 °C) G->I H Vilsmeier Reagent (POCl3/DMF) H->I J Aqueous Workup I->J K 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde J->K

Caption: Synthetic workflow for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Protocol 1: Synthesis of 2,5-Dimethylacetophenone Hydrazone

This protocol describes the formation of the key hydrazone intermediate.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2,5-Dimethylacetophenone148.20101.48 g
Hydrazine Hydrate (~64%)50.0612~0.75 mL
Glacial Acetic Acid60.05Catalytic~0.5 mL
Ethanol46.07-20 mL

Procedure:

  • To a 50 mL round-bottom flask, add 2,5-dimethylacetophenone (1.48 g, 10 mmol) and ethanol (20 mL).

  • Stir the mixture until the acetophenone is fully dissolved.

  • Add glacial acetic acid (~0.5 mL) to the solution.

  • Slowly add hydrazine hydrate (~0.75 mL, 12 mmol) dropwise to the stirred solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the hydrazone.

Protocol 2: Vilsmeier-Haack Synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

This protocol details the cyclization and formylation of the hydrazone intermediate to yield the target aldehyde.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2,5-Dimethylacetophenone Hydrazone162.2250.81 g
Phosphorus Oxychloride (POCl₃)153.33151.4 mL
N,N-Dimethylformamide (DMF)73.09-10 mL

Procedure:

  • In a 50 mL three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.4 mL, 15 mmol) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form as a pale yellow to white solid.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve the 2,5-dimethylacetophenone hydrazone (0.81 g, 5 mmol) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 3-5 hours.[4] Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (100 g) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Applications in Drug Discovery: Derivatization and Potential Therapeutic Uses

The aldehyde functionality at the 4-position of the pyrazole ring is a versatile handle for the synthesis of a diverse range of derivatives. Key reactions include Knoevenagel condensations, reductive aminations, and the formation of Schiff bases, which can then be used to construct more complex heterocyclic systems.

Derivatization_Pathways cluster_0 Knoevenagel Condensation cluster_1 Reductive Amination cluster_2 Schiff Base Formation A 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) A->B E Primary/Secondary Amine A->E H Primary Amine/Hydrazine A->H D α,β-Unsaturated Pyrazole Derivatives B->D C Base Catalyst (e.g., Piperidine) C->D G Substituted Aminomethyl Pyrazoles E->G F Reducing Agent (e.g., NaBH(OAc)₃) F->G J Pyrazole-containing Imines/Hydrazones H->J I Acid Catalyst I->J

Caption: Key derivatization pathways for the title building block.

Knoevenagel Condensation: Accessing Potent Bioactive Scaffolds

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound.[5] This reaction is particularly useful for synthesizing α,β-unsaturated derivatives, which are common motifs in bioactive molecules.

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl)methylene)malononitrile, a potential precursor for various therapeutic agents.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde200.241200 mg
Malononitrile66.061.173 mg
Piperidine85.15Catalytic~10 µL
Ethanol46.07-10 mL

Procedure:

  • In a 25 mL round-bottom flask, dissolve 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (200 mg, 1 mmol) and malononitrile (73 mg, 1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (~10 µL) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.

  • Monitor the reaction progress by TLC.

  • After completion, collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the Knoevenagel condensation product.

  • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

Potential Therapeutic Applications

While specific biological data for derivatives of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde are not widely reported, the broader class of 3-aryl-pyrazole-4-carbaldehyde derivatives has shown significant promise in several therapeutic areas:

  • Anticancer Activity: Many pyrazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases. The 3-aryl-pyrazole scaffold is a key feature in some kinase inhibitors.[6] Derivatives of our title compound could be explored as potential inhibitors of kinases implicated in cancer progression.

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in a number of compounds with demonstrated antibacterial and antifungal properties.[7] Knoevenagel adducts and Schiff base derivatives of pyrazole-4-carbaldehydes have been shown to possess significant antimicrobial activity.[8] The 2,5-dimethylphenyl group may enhance the lipophilicity of the resulting compounds, potentially improving their ability to penetrate microbial cell membranes.

  • Anti-inflammatory Activity: Certain pyrazole derivatives, most notably celecoxib, are potent and selective COX-2 inhibitors used as anti-inflammatory agents. The 3-aryl-pyrazole motif is crucial for this activity. Synthesizing analogs of known anti-inflammatory drugs using our title building block could lead to the discovery of novel anti-inflammatory agents.

Conclusion

3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. The straightforward and scalable synthesis via the Vilsmeier-Haack reaction, combined with the reactivity of the aldehyde group, allows for the rapid generation of diverse chemical libraries. Researchers and drug development professionals can leverage the protocols and insights provided in this application note to explore the synthesis of novel pyrazole derivatives as potential therapeutic agents in oncology, infectious diseases, and inflammatory disorders.

References

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC 2011 (xi) 1-21. [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Pandhurnekar, C. P., et al. "A Bird’s Eye View on Green Synthesis of Pyrazole Derivatives and their Pharmacological Properties." Journal of Advanced Scientific Research, 2021. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 2023. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • 3-(2,5-dimethylphenyl)-1-ethyl-1h-pyrazole-4-carbaldehyde. Chemcd. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 2008. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 2008. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Anticancer effect of three pyrazole derivatives. PubMed. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 2016. [Link]

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry, 2023. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 2012. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2020. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Research Square, 2024. [Link]

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. ResearchGate. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers, 2021. [Link]

  • KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals. [Link]

Sources

Method

synthesis of Schiff bases from 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Application Note & Protocol Topic: Synthesis of Novel Schiff Bases from 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde: A Protocol for Drug Discovery and Materials Science Audience: Researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Novel Schiff Bases from 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde: A Protocol for Drug Discovery and Materials Science

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] When linked with the versatile azomethine (-C=N-) group of a Schiff base, the resulting compounds exhibit a broad spectrum of biological activities, making them highly attractive targets for drug discovery.[2][3] This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. It includes a detailed, step-by-step protocol, mechanistic insights, characterization guidelines, and a discussion of the scientific rationale underpinning the synthesis, grounded in current literature. The aim is to equip researchers in pharmacology and materials science with a robust and reproducible methodology for generating a library of pyrazole-based Schiff bases for further investigation.

The Scientific Rationale: Why Synthesize Pyrazole Schiff Bases?

The strategic combination of the pyrazole heterocycle and the Schiff base linkage creates molecules with significant therapeutic and material potential. The pyrazole ring and its derivatives are well-documented for a wide array of bioactivities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The imine or azomethine group (-CH=N-) in Schiff bases is a critical pharmacophore that is implicated in various biological interactions and also serves as a versatile ligand in coordination chemistry.[3][4]

The resulting pyrazole-based Schiff bases have been the subject of intensive research, demonstrating a remarkable range of pharmacological effects:

  • Anticancer and Cytotoxic Activity: Many pyrazole Schiff bases have shown potent activity against various cancer cell lines, in some cases exceeding the performance of reference drugs like Cisplatin.[5][6][7]

  • Antimicrobial Properties: These compounds exhibit significant antibacterial and antifungal activity, making them candidates for combating drug-resistant pathogens.[8][9][10]

  • Enzyme Inhibition: They have been identified as potent inhibitors of clinically relevant enzymes such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and α-glucosidase, suggesting applications in neurodegenerative diseases and diabetes.[6][11][12]

  • Antimalarial and Insecticidal Agents: Specific derivatives have demonstrated high efficacy against Plasmodium falciparum and as potent insecticidal agents.[2][5][13]

  • Coordination Chemistry: The nitrogen atom of the imine group acts as a coordination site for metal ions, allowing for the synthesis of metal complexes with unique catalytic and biological properties.[3]

This diverse functional profile makes the synthesis of new derivatives from precursors like 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde a highly valuable endeavor for generating novel chemical entities for high-throughput screening and targeted drug development.

The Core Reaction: Mechanism and Key Parameters

The synthesis of Schiff bases is a classic condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde).[3] The reaction proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration to form the final imine product.[4][14]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products aldehyde Pyrazole Aldehyde (Electrophile) hemiaminal Hemiaminal (Carbinolamine) aldehyde->hemiaminal Nucleophilic Attack amine Primary Amine (Nucleophile) amine->hemiaminal schiff_base Schiff Base (Imine) hemiaminal->schiff_base Dehydration (-H₂O) water Water hemiaminal->water

Caption: General mechanism for Schiff base formation.

Key Experimental Parameters:

  • Solvent: Protic solvents like absolute ethanol or methanol are most commonly used as they effectively dissolve the reactants and facilitate the reaction.[15][16]

  • Catalyst: The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water) and accelerating the dehydration step.[14][17] However, pH must be carefully controlled; highly acidic conditions will protonate the starting amine, rendering it non-nucleophilic.[14]

  • Temperature: The condensation is typically carried out at reflux temperature to ensure the reaction goes to completion.[15][16] Reaction times can range from 4 to 8 hours.[15][16]

Prerequisite: Synthesis of 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Researchers may need to synthesize the starting aldehyde. A standard and effective method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[1][2] This involves treating a suitable hydrazone precursor with a formylating agent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

G start 2,5-Dimethylacetophenone + Phenylhydrazine step1 Hydrazone Formation start->step1 intermediate Phenylhydrazone Intermediate step1->intermediate step3 Cyclization & Formylation intermediate->step3 step2 Vilsmeier-Haack Reagent (POCl₃, DMF) step2->step3 product 3-(2,5-dimethylphenyl)-1H- pyrazole-4-carbaldehyde step3->product

Caption: Plausible synthetic workflow for the starting aldehyde.

Detailed Experimental Protocol

Materials and Reagents
  • 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

  • Selected primary aromatic or aliphatic amines (e.g., 4-chloroaniline, 2-aminopyridine, benzylamine)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

General Procedure for Schiff Base Synthesis
  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde in a suitable volume of absolute ethanol (e.g., 20-30 mL per 5 mmol of aldehyde). Stir the solution until the aldehyde is fully dissolved.

  • Amine Addition: To this solution, add 1.0 to 1.1 equivalents of the selected primary amine.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Allow the product to air dry. If further purification is needed, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture.

Example Syntheses

The following table provides reactant quantities for the synthesis of three representative Schiff bases.

Product No.Primary AmineM.W. ( g/mol )Moles (mmol)Mass (g)Aldehyde Mass (g)Theoretical Yield (g)
SB-1 4-Chloroaniline127.575.00.6381.0711.624
SB-2 2-Aminopyridine94.115.00.4711.0711.447
SB-3 Benzylamine107.155.00.5361.0711.517
Note: Based on 5.0 mmol of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (M.W. = 214.26 g/mol ).

Structural Characterization and Validation

Confirmation of the Schiff base structure is achieved using standard spectroscopic techniques.[8][9][16] The key is to observe the disappearance of starting material signals and the appearance of new signals corresponding to the imine product.

TechniqueObservation for Starting AldehydeExpected Result for Schiff Base ProductReference
FT-IR Strong C=O stretch (~1670-1700 cm⁻¹).Disappearance of C=O stretch. Appearance of a new, strong C=N (imine) stretch (~1600-1640 cm⁻¹).[8][16]
¹H NMR Sharp singlet for aldehyde proton (-CHO) at δ 9.5-10.5 ppm.Disappearance of the aldehyde proton singlet. Appearance of a new singlet for the imine proton (-CH=N-) at δ 8.2-8.9 ppm.[8][16]
¹³C NMR Signal for aldehyde carbon (-CHO) at δ ~185-195 ppm.Disappearance of the aldehyde carbon signal. Appearance of a new signal for the imine carbon (-CH=N-) at δ ~150-165 ppm.[8][16]
Mass Spec. Molecular ion peak [M]⁺ corresponding to the aldehyde.Molecular ion peak [M]⁺ corresponding to the calculated mass of the Schiff base product.[8]

Troubleshooting and Scientific Insights

  • Low or No Yield: If the reaction fails to proceed, ensure the primary amine is sufficiently nucleophilic and not overly hindered. The addition of a catalytic amount of acetic acid is crucial for most reactions.[14] If precipitation does not occur upon cooling, try reducing the solvent volume under reduced pressure or adding cold water dropwise to induce precipitation.

  • Incomplete Reaction: If TLC shows significant starting material remaining after 8 hours, consider extending the reflux time or adding another 1-2 drops of acetic acid.

  • Hydrolysis: Imines can be susceptible to hydrolysis back to the aldehyde and amine, especially under acidic aqueous conditions.[14] Ensure the final product is stored in a dry environment. The workup should be performed promptly after the reaction is complete.

Conclusion

This application note details a reliable and versatile protocol for synthesizing Schiff bases from 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. By following this procedure, researchers can efficiently generate a diverse library of novel compounds. Given the extensive history of pyrazole-based Schiff bases as potent agents in anticancer, antimicrobial, and enzyme inhibition studies, the molecules synthesized via this protocol represent promising candidates for further biological evaluation and development in the fields of medicinal chemistry and materials science.[2][5][6]

References

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (n.d.). RSC Publishing.
  • Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors. (2019). PubMed.
  • Mechanism of Schiff base (imine) Formation. (n.d.).
  • Schiff's bases mechanism: Significance and symbolism. (2024).
  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (2023). Taylor & Francis Online.
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).
  • (PDF) Synthesis and biological evaluation of some pyrazolone based Schiff base derivatives as enzymes inhibitors, antioxidant, and anticancer agents. (n.d.).
  • Schiff base. (n.d.). Wikipedia.
  • Synthesis, characterization of Schiff base Pyrazolone compound. (n.d.).
  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. (n.d.).
  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (2023). PubMed.
  • Mechanism of formation Schiff base. (n.d.).
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). PubMed Central.
  • 12.6: Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts.
  • (PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. (2020).
  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodul
  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. (2025).
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2025). RSC Publishing.

Sources

Application

Application Note: Protocols for the Knoevenagel Condensation of 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Abstract This comprehensive guide details the application of the Knoevenagel condensation reaction for the synthesis of novel α,β-unsaturated compounds derived from 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. Pyra...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of the Knoevenagel condensation reaction for the synthesis of novel α,β-unsaturated compounds derived from 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. Pyrazole-containing scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities.[1][2][3] The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, providing a reliable route to diverse molecular architectures.[4][5] This document provides a foundational overview of the reaction mechanism, detailed step-by-step protocols for synthesis using various active methylene compounds, methods for product characterization, and the rationale behind key experimental parameters, designed for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] The functionalization of the pyrazole ring allows for the generation of large libraries of compounds for screening. The Knoevenagel condensation offers an efficient method for derivatizing pyrazole-4-carbaldehydes, which are versatile intermediates in the synthesis of pharmaceutically relevant molecules.[5][6] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base, to form a new α,β-unsaturated product.[4][7]

This application note focuses on 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde as a key starting material. The protocols herein describe its reaction with representative active methylene compounds—malononitrile and diethyl malonate—to yield functionalized vinyl pyrazole derivatives.

Reaction Principles and Mechanism

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[4] The process is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or ammonium salt, which is crucial for deprotonating the active methylene compound without promoting the self-condensation of the aldehyde.[4]

The mechanism proceeds via three key stages:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This forms a tetrahedral intermediate.

  • Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final, stable α,β-unsaturated product.

Knoevenagel_Mechanism sub Aldehyde (Pyrazole-CHO) + Active Methylene (CH₂Z₂) enolate Resonance-Stabilized Enolate (⁻CHZ₂) sub:e->enolate:w Deprotonation cat Weak Base (e.g., Piperidine) cat:s->sub:n intermediate Tetrahedral Intermediate (Aldol Adduct) enolate:e->intermediate:w Nucleophilic Attack product α,β-Unsaturated Product + H₂O intermediate:e->product:w Dehydration

Figure 1: Generalized mechanism of the Knoevenagel condensation.

Synthesis of Starting Material: 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich heterocyclic systems like pyrazoles to produce the necessary carbaldehyde starting material.[8][9][10]

Protocol 3.1: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool dimethylformamide (DMF, 4 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction: Dissolve 1-(2,5-dimethylphenyl)ethanone hydrazone (1 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Heating: After the addition is complete, slowly warm the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Experimental Protocols: Knoevenagel Condensation

The following protocols outline the condensation of the title aldehyde with two common active methylene compounds.

Protocol 4.1: Reaction with Malononitrile This protocol utilizes a classic and highly effective basic catalyst.

  • Setup: To a 50 mL round-bottom flask, add 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and absolute ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture as a catalyst.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and the product often begins to precipitate within 30-60 minutes. Monitor the reaction to completion using TLC (mobile phase: 3:1 Hexane/Ethyl Acetate).

  • Isolation: Once the starting aldehyde is consumed, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove residual reactants and catalyst. The resulting product, 2-((3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl)methylene)malononitrile, is often pure enough for subsequent use. If necessary, recrystallize from hot ethanol.

Protocol 4.2: Reaction with Diethyl Malonate This protocol employs a slightly more forcing condition, as dialkyl malonates are generally less reactive than malononitrile.

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq), diethyl malonate (1.2 eq), and absolute ethanol (25 mL).

  • Catalyst Addition: Add piperidine (0.2 eq) and a catalytic amount of glacial acetic acid (2-3 drops). The acid co-catalyst can facilitate the dehydration step.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours. Monitor the reaction progress using TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (30 mL) and wash with 1M HCl (15 mL) to remove piperidine, followed by saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude oil or solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure diethyl 2-((3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl)methylene)malonate.

Data Summary and Characterization

The following table summarizes the expected outcomes for the described protocols.

EntryActive Methylene CompoundCatalystSolventConditionsExpected Product
1MalononitrilePiperidineEthanolRoom Temp, 1-2 h2-((3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl)methylene)malononitrile
2Diethyl MalonatePiperidine/AcOHEthanolReflux, 4-8 hDiethyl 2-((3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl)methylene)malonate

Self-Validating Protocols: Product Characterization

To ensure the integrity of the synthesis, rigorous characterization of the final products is essential.

  • ¹H NMR Spectroscopy: The most telling evidence is the disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) and the appearance of a new singlet for the vinylic proton (typically δ 7.5-8.5 ppm). Signals corresponding to the pyrazole ring, the dimethylphenyl group, and the active methylene partner (e.g., ethyl ester protons for diethyl malonate) should be present and integrated correctly.

  • ¹³C NMR Spectroscopy: Look for the disappearance of the aldehyde carbonyl carbon (~185-195 ppm) and the appearance of new signals for the α,β-unsaturated carbons.

  • Infrared (IR) Spectroscopy: Successful reaction with malononitrile will show a strong, sharp nitrile (C≡N) stretch around 2220 cm⁻¹. The carbonyl (C=O) stretch of the aldehyde (~1680 cm⁻¹) will be absent. For the diethyl malonate product, a strong ester carbonyl stretch will be present (~1720 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ in the mass spectrum should correspond to the calculated molecular weight of the expected product.[11]

Overall Experimental Workflow

The entire process, from starting material synthesis to final product validation, follows a logical sequence.

Figure 2: Workflow from synthesis to characterization.

Conclusion

The protocols described provide a reliable and versatile framework for the Knoevenagel condensation of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. By modifying the active methylene component and reaction conditions, researchers can readily access a diverse range of novel pyrazole derivatives. These compounds serve as valuable building blocks for further synthetic elaboration and as candidates for biological screening in drug discovery programs. The inclusion of detailed characterization steps ensures the synthesis is both reproducible and trustworthy.

References

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from J&K Scientific Website. [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (2016). National Institutes of Health. Retrieved from NIH Website. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. Retrieved from ACG Publications Website. [Link]

  • Sonar, J. P., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. World Journal of Pharmaceutical Research. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from Wikipedia. [Link]

  • Abdel-Megeed, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Sharma, V., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Chemistry & Biodiversity. Retrieved from PubMed. [Link]

  • Al-Awadi, F., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Retrieved from KTU ePubl. [Link]

  • Abdel-Megeed, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from Organic Chemistry Portal. [Link]

  • Gemoets, H. P. L., et al. (2016). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. Retrieved from Taylor & Francis Online. [Link]

  • Gemoets, H., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
  • Patil, S. D., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
  • General scheme for the Knoevenagel condensation of pyrazole aldehydes... (n.d.). ResearchGate. Retrieved from ResearchGate. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. World Journal of Pharmaceutical Research. Retrieved from ResearchGate. [Link]

  • Jadhav, A. D., et al. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Journal of Applicable Chemistry. Retrieved from ResearchGate. [Link]

  • Lebedev, A. V., et al. (2005). Synthesis and reactions of pyrazole-4-carbaldehydes. Russian Journal of General Chemistry. Retrieved from ResearchGate. [Link]

  • Urbonaitė, S., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Retrieved from MDPI. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal. Retrieved from ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from RSC Publishing. [Link]

  • Kumar, R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from the company website. [Link]

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Method

Application Note: A Robust One-Pot Synthesis of Novel Pyrazolo[3,4-d]pyrimidines from 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development.[1][2] As a purine isostere, this heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development.[1][2] As a purine isostere, this heterocyclic system has demonstrated a remarkable breadth of pharmacological activities, including but not limited to, potent kinase inhibition, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5][6][7][8] The structural versatility of the pyrazolo[3,4-d]pyrimidine nucleus allows for fine-tuning of its biological activity through substitution at various positions. This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, utilizing 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde as a key starting material. This method offers high yields and a streamlined workflow, making it an attractive approach for researchers in academia and industry.

Reaction Mechanism and Scientific Rationale

The synthesis of the pyrazolo[3,4-d]pyrimidine ring system from a pyrazole-4-carbaldehyde precursor proceeds via a cyclocondensation reaction.[9][10] This process involves the formation of two new bonds to construct the pyrimidine ring fused to the pyrazole core. The reaction detailed herein is a one-pot, three-component reaction involving 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a nucleophilic reagent (urea or thiourea), and a suitable catalyst in an acidic medium.

The proposed mechanism commences with the acid-catalyzed activation of the carbonyl group of the pyrazole-4-carbaldehyde. This enhances its electrophilicity, facilitating the nucleophilic attack by one of the amino groups of urea or thiourea. The resulting intermediate undergoes a series of intramolecular cyclization and dehydration steps to yield the final pyrazolo[3,4-d]pyrimidine product. The choice of an acid catalyst, such as glacial acetic acid or a Lewis acid, is crucial for promoting the key condensation and cyclization steps.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product pyrazole_aldehyde 3-(2,5-dimethylphenyl)-1H- pyrazole-4-carbaldehyde urea_thiourea Urea / Thiourea (H2N-C(X)-NH2, X=O or S) addition_intermediate Nucleophilic Addition Intermediate activated_aldehyde Protonated Aldehyde (Electrophilic Carbonyl) activated_aldehyde->addition_intermediate + Urea/Thiourea cyclized_intermediate Cyclized Intermediate addition_intermediate->cyclized_intermediate Intramolecular Cyclization final_product Pyrazolo[3,4-d]pyrimidine Derivative cyclized_intermediate->final_product - H2O (Dehydration)

Figure 1: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol

This protocol provides a generalized procedure. Researchers should optimize reaction conditions based on the specific reactivity of their substrates and the desired scale of the synthesis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier (Example)
3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehydeN/A214.26>98%Sigma-Aldrich
Urea57-13-660.06>99%Fisher Scientific
Thiourea62-56-676.12>99%Acros Organics
Glacial Acetic Acid64-19-760.05>99.7%VWR Chemicals
Ethanol (Absolute)64-17-546.07>99.5%Merck
Ethyl Acetate141-78-688.11HPLC GradeJ.T. Baker
Hexane110-54-386.18HPLC GradeEMD Millipore
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 g, 4.67 mmol).

  • Reagent Addition: Add urea (0.336 g, 5.60 mmol, 1.2 eq) or thiourea (0.426 g, 5.60 mmol, 1.2 eq) to the flask.

  • Solvent and Catalyst: Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and the catalyst.

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it with copious amounts of cold water to remove any residual acetic acid.

  • Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Figure 2: Experimental workflow for the synthesis.

Characterization and Data Analysis

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][12][13][14][15]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess the purity of the compound.

Expected Spectroscopic Data

The following table provides an example of the expected spectroscopic data for the pyrazolo[3,4-d]pyrimidin-4-one derivative (from reaction with urea).

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 2,5-dimethylphenyl group, a singlet for the pyrazole C-H proton, a singlet for the pyrimidine C-H proton, and broad singlets for the N-H protons.[16]
¹³C NMR Resonances for the aromatic carbons, the pyrazole and pyrimidine ring carbons, and a characteristic signal for the carbonyl carbon (C=O) around 160-170 ppm.[12][16]
FTIR Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and aromatic C-H and C=C stretching.
MS (ESI+) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or loss during work-up.Increase reaction time, ensure anhydrous conditions, or try a different acid catalyst (e.g., p-toluenesulfonic acid). Optimize the recrystallization solvent system.
Impure Product Presence of starting materials or byproducts.Improve the washing step during filtration. Perform column chromatography with a carefully selected eluent system.
Reaction Stalls Insufficient catalyst activity or low reaction temperature.Ensure the reflux temperature is maintained. A catalytic amount of a stronger acid could be added, but this may lead to side products.
Product Oily/Gummy Product may have a low melting point or is impure.Triturate with a non-polar solvent like hexane or diethyl ether to induce solidification. Ensure complete removal of acetic acid during work-up.

Conclusion

This application note details a reliable and efficient one-pot method for the synthesis of novel pyrazolo[3,4-d]pyrimidines from 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. The straightforward protocol, coupled with readily available starting materials, makes this an accessible route for the generation of a library of compounds for biological screening. The provided troubleshooting guide and characterization data will aid researchers in successfully implementing and adapting this methodology for their specific research needs in the pursuit of new therapeutic agents.

References

  • Hadi, A. A., Kadhim, Z. Y., Seewan, A. N., Munahi, M. G., & Waheeb, M. Q. (2020). One-Pot Synthesis of New Pyrazolo [3, 4, -d] Pyrimidine Derivatives and Study of their Antioxidant and Anticancer Activities. Medico-legal Update, 20(2), 330-336. Available at: [Link]

  • Abdelgawad, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1635-1654. Available at: [Link]

  • Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 491-497. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 4(1), 1-7. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6539. Available at: [Link]

  • Gouda, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][16][17][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14614-14627. Available at: [Link]

  • El-Sattar, N. E. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5013. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 348(1), 31-40. Available at: [Link]

  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4993. Available at: [Link]

  • Bruno, O., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11097. Available at: [Link]

  • Abdelgawad, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1635-1654. Available at: [Link]

  • Li, J., et al. (2012). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Letters in Organic Chemistry, 9(1), 66-70. Available at: [Link]

  • Dömling, A., & D'Souza, L. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1024-1061. Available at: [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. Available at: [Link]

  • Pandhurnekar, C. P., et al. (2021). A review on synthesis and pharmacological activity of pyrazole derivatives. Journal of Advanced Scientific Research, 12(3), 37-43. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 111-119. Available at: [Link]

  • Ferreira, S. B., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(1), 227. Available at: [Link]

  • de Souza, M. V. N. (2017). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. ResearchGate. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 129, 106173. Available at: [Link]

  • El-Sayed, W. M., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 398. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 129, 106173. Available at: [Link]

  • Kumar, A., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5397-5411. Available at: [Link]

  • Ghorab, M. M., et al. (2017). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Future Journal of Pharmaceutical Sciences, 3(1), 1-13. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] This document provides a detailed technical guide on th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] This document provides a detailed technical guide on the application of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde , a key heterocyclic building block, in modern drug discovery. We elucidate its role as a versatile intermediate, particularly in the synthesis of targeted therapies like kinase inhibitors. This guide furnishes field-proven synthetic protocols, explains the chemical rationale behind experimental choices, and presents workflows for its strategic derivatization. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Introduction: The Strategic Value of the Pyrazole-4-Carbaldehyde Scaffold

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the pyrazole ring system has garnered significant attention for its wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The title compound, 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₁₂H₁₂N₂O), is a particularly valuable intermediate for several strategic reasons:

  • The Pyrazole Core: This five-membered ring acts as a stable, bioisosterically versatile scaffold that can engage in crucial hydrogen bonding interactions with biological targets.[2]

  • The 3-Aryl Moiety (2,5-dimethylphenyl): This substituted phenyl ring provides a vector for modifying lipophilicity, tuning electronic properties, and establishing van der Waals or hydrophobic interactions within target binding sites. The specific dimethyl substitution pattern can be used to control conformation and optimize structure-activity relationships (SAR).

  • The 4-Carbaldehyde Functionality: The aldehyde group at the C4 position is the compound's primary reactive handle. It is an electrophilic center, prime for a multitude of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries.[5][6] This versatility is paramount in hit-to-lead optimization campaigns.[7]

Collectively, these features make 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde an ideal starting point for synthesizing compounds targeting complex disease pathways.

Core Application: A Versatile Scaffold for Kinase Inhibitor Design

A predominant application of pyrazole-based scaffolds is in the development of protein kinase inhibitors, a cornerstone of modern oncology.[6][8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer.[9] The pyrazole core often functions as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the ATP-binding site of a kinase, mimicking the interaction of the adenine ring of ATP.

The 4-carbaldehyde group is instrumental in this context. It serves as the attachment point for building out the rest of the inhibitor, which will occupy adjacent pockets of the kinase active site to confer potency and selectivity. Derivatization of the aldehyde, often through reductive amination, allows for the exploration of substituents that can interact with regions like the solvent front or the DFG motif.[6][10]

Below is a conceptual diagram illustrating how the pyrazole scaffold typically orients within a kinase ATP-binding pocket.

cluster_0 Kinase ATP-Binding Site cluster_1 hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue dfg_motif DFG Motif solvent_front Solvent Front pyrazole Pyrazole Core pyrazole->hinge H-Bond aryl_group 3-Aryl Group (e.g., 2,5-dimethylphenyl) pyrazole->aryl_group linker Linker (from Aldehyde) pyrazole->linker aryl_group->gatekeeper Hydrophobic Interaction r_group R-Group (for Selectivity) linker->r_group r_group->solvent_front Solvent Interaction

Caption: General workflow for Vilsmeier-Haack pyrazole synthesis.

Materials & Reagents:

  • N'-(1-(2,5-dimethylphenyl)ethylidene)hydrazine (Hydrazone precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous (optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (5.0 eq). Cool the flask to 0-5 °C using an ice bath. Add POCl₃ (2.0 eq) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. [11]Stir the resulting solution at 0 °C for an additional 30 minutes.

    • Expert Insight: This step is highly exothermic and moisture-sensitive. The slow, controlled addition of POCl₃ is critical to prevent uncontrolled reaction and decomposition of the reagent. Anhydrous conditions are mandatory. [11]2. Formylation Reaction: Dissolve the hydrazone precursor (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and maintain for 2-6 hours. [12]4. Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. [11]5. Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto a large beaker of crushed ice containing saturated NaHCO₃ solution to neutralize the acid.

    • Expert Insight: This quenching step is also exothermic and will release CO₂ gas. Perform this in a well-ventilated fume hood with vigorous stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x 50 mL). [11]7. Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Protocol 2: Derivatization via Reductive Amination

Reductive amination is a powerful method to convert the aldehyde into a diverse array of secondary or tertiary amines, a common step in building kinase inhibitor libraries. [6]The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.

Materials & Reagents:

  • 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

  • Primary or secondary amine of choice (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in DCM. Stir the mixture at room temperature for 1-2 hours. [6] * Expert Insight: The formation of the imine can be monitored by TLC or sometimes by a color change. For less reactive amines, adding a mild acid catalyst like acetic acid can be beneficial.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. [6] * Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation, as it does not readily reduce the starting aldehyde. It is less water-sensitive than other hydrides like NaBH₃CN.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to obtain the desired amine derivative.

Data Summary: Biological Activities of Pyrazole-4-Carbaldehyde Derivatives

The versatility of the pyrazole-4-carbaldehyde scaffold is demonstrated by the wide range of biological activities reported for its derivatives. The following table summarizes representative activities, showcasing the scaffold's potential in different therapeutic areas.

Derivative ClassTherapeutic Target/AssayReported ActivityReference
Phenylthiazolidin-4-onesAurora-A KinaseIC₅₀ = 0.11 µM (for lead compound)[8]
Imidazolyl-pyrazolesJAK2/3, Aurora A/B KinasesIC₅₀ values ranging from 0.008 to 2.52 µM[9]
1H-pyrazole-3-carboxamidesFLT3 / CDK2 / CDK4IC₅₀ < 5 nM against FLT3 mutants[13]
1-Aryl-3-phenyl-pyrazolesAnti-inflammatory (in vivo)Activity comparable to standard drugs[1][3]
Nitrofuran-pyrazolesAntibacterial / AntifungalGood activity against E. coli, S. aureus[3]
Substituted AldiminesAnalgesic (in vivo)Significant writhing inhibition in mice[14]

Conclusion and Future Perspectives

3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a high-value, strategic building block for medicinal chemistry. Its robust synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde functionality provide a reliable platform for generating diverse molecular libraries. [6][7]Its proven applicability in the synthesis of potent kinase inhibitors underscores its importance in oncology drug discovery. [8][9][10]Future applications may involve its use in developing novel agents for neurodegenerative diseases, metabolic disorders, or infectious diseases, leveraging the pyrazole core's broad pharmacological potential. [1]The protocols and insights provided herein serve as a comprehensive resource for chemists aiming to exploit this powerful scaffold in their drug discovery endeavors.

References

  • Benchchem. Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research.
  • NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Benchchem. The Vilsmeier-Haack Reaction for Pyrazine Formylation.
  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • SAGE Publications Inc. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
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  • ResearchGate. Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram.
  • Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Journal of Advanced Scientific Research. Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.
  • NIH. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.
  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
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  • PubMed. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors.
  • NIH. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition.
  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

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Method

Application Note: A Strategic Workflow for the Development of Novel Kinase Inhibitors from 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring role in biologically active compounds, particularly protein kinase inhibitors.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring role in biologically active compounds, particularly protein kinase inhibitors.[1][2] Kinases are a critical class of drug targets, and their dysregulation is implicated in numerous diseases, most notably cancer.[3][4] This application note provides a comprehensive, field-proven guide for the design, synthesis, and evaluation of novel kinase inhibitors starting from the versatile building block, 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. We present a holistic workflow, from initial synthetic diversification to robust biochemical and cellular characterization, designed to accelerate the identification of potent and selective lead candidates.

Introduction: The Rationale for the Pyrazole Scaffold

The power of the pyrazole core lies in its unique combination of properties. As an aromatic heterocycle, it can effectively mimic the adenine hinge-binding region of ATP, the natural substrate for kinases, making it an ideal starting point for designing competitive inhibitors.[2][5] Furthermore, the pyrazole ring can serve as a stable, metabolically robust bioisostere for other aromatic systems, often improving physicochemical properties like solubility and lipophilicity.[2][6]

The selected starting material, 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde , is strategically advantageous. The aldehyde functional group at the 4-position is a versatile chemical handle, primed for a variety of chemical transformations to rapidly generate a diverse library of analogues. The 3-position is decorated with a dimethylphenyl group, which can occupy a hydrophobic pocket in the kinase active site, providing an anchor point for further structure-activity relationship (SAR) exploration.

This guide outlines a logical, multi-stage process for leveraging this starting material to discover novel kinase inhibitors.

G cluster_0 Phase 1: Synthesis & Design cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Cellular Validation & Optimization A Starting Material 3-(2,5-dimethylphenyl)-1H- pyrazole-4-carbaldehyde B Library Synthesis (e.g., Reductive Amination) A->B Diversification C Primary Biochemical Screen (HTRF Kinase Assay) B->C D Hit Confirmation & IC50 (Dose-Response) C->D E Selectivity Assessment (Kinome Profiling Panel) D->E F Target Engagement Assay (Cellular Thermal Shift Assay) E->F G Lead Optimization (SAR-guided Synthesis) F->G G->B Iterative Cycles

Figure 1: A high-level workflow for kinase inhibitor discovery.

Synthetic Strategy: Library Generation via Reductive Amination

The aldehyde group is an ideal electrophile for nucleophilic attack by primary or secondary amines to form an intermediate imine, which can be subsequently reduced to a stable amine. This two-step, one-pot reaction, known as reductive amination, is a robust and highly efficient method for generating chemical diversity.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve the starting materials and its inertness under the reaction conditions.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent perfect for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and can be added directly to the mixture of the aldehyde and amine without requiring prior imine formation.[7]

  • Monitoring: Thin Layer Chromatography (TLC) is a rapid and inexpensive method to monitor the consumption of the starting aldehyde and the formation of the less polar product.

Protocol 2.1: General Procedure for Reductive Amination
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC until the starting aldehyde is consumed (typically 4-16 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Biochemical Evaluation: Quantifying Kinase Inhibition

Once a library of compounds is synthesized, the next crucial step is to assess their ability to inhibit the activity of a target kinase. Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust, high-throughput assay platform for this purpose.[3][8][9]

Principle of HTRF Kinase Assay: The HTRF KinEASE™ assay measures the phosphorylation of a biotinylated substrate peptide by a kinase.[9] The reaction product is detected by adding a Europium (Eu³⁺) cryptate-labeled anti-phospho-antibody and Streptavidin-XL665. When both reagents bind to the phosphorylated, biotinylated peptide, the Eu³⁺ cryptate (donor) and XL665 (acceptor) are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[8][9]

G cluster_0 No Inhibition (High FRET Signal) cluster_1 Inhibition (Low FRET Signal) Kinase Kinase PhosphoSubstrate P-Substrate-Biotin Kinase->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate Substrate Substrate-Biotin Substrate->PhosphoSubstrate Eu_Ab Eu-Ab Eu_Ab->PhosphoSubstrate SA_XL SA-XL665 Eu_Ab->SA_XL FRET SA_XL->PhosphoSubstrate Kinase_I Kinase Inhibitor Inhibitor Inhibitor->Kinase_I Binds & Blocks ATP_I ATP Substrate_I Substrate-Biotin

Figure 2: Principle of the HTRF Kinase Inhibition Assay.

Protocol 3.1: HTRF Assay for IC₅₀ Determination

This protocol is a general template and must be optimized for each specific kinase (e.g., enzyme concentration, ATP concentration).

Materials:

  • 384-well low-volume white microplate

  • Target Kinase

  • Biotinylated substrate peptide

  • ATP

  • HTRF KinEASE™ detection reagents (Eu-Ab and SA-XL665)

  • Assay Buffer (specific to kinase)

  • Stop/Detection Buffer

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 0.5 µL) of each compound concentration into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "high inhibition" (0% activity) controls.

  • Enzyme Addition: Dilute the kinase to the desired working concentration in the assay buffer. Add the enzyme solution (e.g., 5.5 µL) to all wells except the "no inhibition" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiate Reaction: Prepare a solution of ATP and the biotinylated substrate in the assay buffer. Add this solution (e.g., 4 µL) to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[3]

  • Enzymatic Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

  • Stop & Detect: Add the HTRF detection reagents, pre-mixed in the stop/detection buffer containing EDTA, to all wells. EDTA chelates Mg²⁺, stopping the kinase reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Read Plate: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Selectivity Profiling: Understanding Off-Target Effects

A potent inhibitor is of little therapeutic value if it is not selective. Broad-spectrum kinase inhibition can lead to significant off-target toxicity. Therefore, after identifying a potent "hit" from the primary screen, it is essential to assess its selectivity across a wide panel of kinases. Several commercial vendors offer comprehensive kinome profiling services that are the industry standard.[10][11]

Key Services:

  • KINOMEscan® (DiscoverX/Eurofins): This is a binding assay platform that quantitatively measures the interactions between a test compound and a panel of over 480 kinases. It measures a dissociation constant (Kd) rather than an IC₅₀, as the assay is ATP-independent.[12]

  • KinaseProfiler™ (Reaction Biology): This service uses radiometric activity-based assays to determine the percent inhibition of a compound against a large panel of kinases at a fixed concentration (e.g., 1 µM).[10]

Data Presentation: The results from these screens are often presented as a "kinome tree," visually representing the selectivity of the compound. Highly selective compounds will interact with only a few kinases, while non-selective compounds will light up many branches of the tree.

Cellular Target Engagement: Verifying Action in a Biological Context

A compound that is active in a biochemical assay may not be effective in a cellular environment due to factors like poor membrane permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm that a compound binds to its intended target inside intact cells.[13][14][15]

Principle of CETSA: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability.[15][16] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature can be quantified (e.g., by Western Blot or Mass Spectrometry) to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound confirms target engagement.[13][15][17]

G CETSA Principle: Ligand-Induced Thermal Stabilization cluster_0 Thermal Challenge cluster_1 Result Interpretation A Intact Cells + Vehicle (DMSO) C Heat to T1, T2, T3...Tn A->C B Intact Cells + Inhibitor D Heat to T1, T2, T3...Tn B->D E Cell Lysis & Centrifugation C->E F Cell Lysis & Centrifugation D->F G Collect Soluble Fraction E->G H Collect Soluble Fraction F->H I Quantify Target Protein (e.g., Western Blot) G->I J Quantify Target Protein (e.g., Western Blot) H->J K Standard Melting Curve (Protein denatures at lower T) I->K L Shifted Melting Curve (Protein stable at higher T) => TARGET ENGAGEMENT J->L

Figure 3: The experimental workflow and principle of CETSA.

Protocol 5.1: Western Blot-Based CETSA
  • Cell Culture: Culture the desired cell line to ~80% confluency.

  • Treatment: Harvest and resuspend the cells in media. Treat the cell suspension with the test compound at the desired concentration (or with vehicle, e.g., 0.1% DMSO, as a control) and incubate under normal culture conditions (37°C, 5% CO₂) for 1-2 hours.

  • Aliquoting & Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). An unheated sample should be kept on ice as a reference.

  • Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration using a BCA or Bradford assay.

  • Western Blot: Normalize the total protein loaded for each sample and perform SDS-PAGE, followed by transfer to a PVDF membrane. Probe the membrane with a primary antibody specific to the target kinase, followed by a suitable secondary antibody.

  • Analysis: Visualize the bands and quantify their intensity. Plot the relative band intensity against the temperature to generate the melting curves for both vehicle- and compound-treated samples. A rightward shift (increase in Tagg) in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Data Interpretation and Lead Optimization

The data gathered from these assays provides a clear path for iterative improvement.

Compound ID Structure Modification Kinase IC₅₀ (nM) CETSA ΔTagg (°C) Notes
PYZ-001 R = -CH₂-morpholine550+0.5Initial hit, weak activity.
PYZ-002 R = -CH₂-(4-F-phenyl)85+3.2Improved potency.
PYZ-003 R = -CH₂-(3-Cl-phenyl)25+5.1Potent and clear target engagement. Candidate for kinome profiling.
PYZ-004 R = -CH₂-(t-butyl)>10,000N.D.Bulky aliphatic groups not tolerated.

This SAR data can guide the next round of synthesis. For instance, the data above suggests that aromatic substituents are preferred over aliphatic ones at the R position. Further optimization could involve exploring different substitution patterns on the phenyl ring or using scaffold hopping techniques to replace the phenyl ring with other heterocycles to improve properties like selectivity or brain penetrance.[18][19][20]

Conclusion

The journey from a starting material to a viable kinase inhibitor lead is a complex, multi-parameter optimization problem. By starting with a privileged and versatile scaffold like 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde and employing a systematic workflow of synthesis, robust biochemical screening, selectivity profiling, and cellular target validation, researchers can efficiently navigate this process. The protocols and strategies outlined in this application note provide a validated framework for identifying and advancing novel kinase inhibitors in drug discovery programs.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). National Institutes of Health (NIH).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). SpringerLink.
  • Kinetic Insights with AssayQuant's Fully Automated KinSight™ Kinome Profiling Services. (2023). BioSpace.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information (NCBI).
  • Pyrazoles in Drug Discovery. (n.d.). PharmaBlock.
  • PI 3-Kinase (Class I) HTRF Assay. (n.d.). Merck Millipore.
  • Kinase Screening & Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery.
  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). (2015). ACS Publications.
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014). ScienceDirect.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central.
  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. (n.d.). Revvity.
  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). (2015). PubMed.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). (2015). ResearchGate.
  • Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1-isopropyl-1H-pyrazole-4-carbaldehyde. (n.d.). Benchchem.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). ACS Publications.
  • HTRF® Enzyme Assays. (n.d.). Merck.
  • Principle of the cellular thermal shift assay (CETSA). (n.d.). ResearchGate.
  • From pyrazolones to azaindoles: evolution of active-site SHP2 inhibitors based on scaffold hopping and bioisosteric replacement. (2020). MDC Repository.
  • Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. (2008). PubMed.
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Application

Application Notes &amp; Protocols: Strategic Functionalization of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde for Drug Discovery

Abstract This document provides a comprehensive technical guide for the chemical modification of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic scaffold. Pyrazole derivatives are foundational...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic scaffold. Pyrazole derivatives are foundational in medicinal chemistry, exhibiting a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The subject molecule offers multiple strategic vectors for functionalization: the highly reactive C4-aldehyde, the nucleophilic N1-nitrogen of the pyrazole ring, and the peripheral dimethylphenyl moiety. This guide details field-proven protocols, explains the underlying chemical principles for each transformation, and provides a framework for the logical design of compound libraries for drug development professionals.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a privileged five-membered heterocyclic motif in modern drug design.[2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous approved drugs. The title compound, 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, serves as an exemplary starting point for library synthesis. Its structure combines the stable, aromatic pyrazole core with a versatile aldehyde functional group, which acts as a linchpin for a multitude of subsequent chemical transformations. Understanding the distinct reactivity of each site on the molecule is paramount to achieving desired synthetic outcomes.

Physicochemical Properties

A foundational understanding of the starting material is critical for experimental design, including solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂OPubChem[3]
Molecular Weight 200.24 g/mol PubChem[3]
Canonical SMILES CC1=CC(=C(C=C1)C)C2=C(C=NN2)C=OPubChem[3]
Predicted LogP 2.5PubChem[3]

Core Reactivity and Functionalization Pathways

The synthetic utility of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde stems from three primary reactive zones. The selection of reagents and reaction conditions allows for precise and selective modification at these sites.

G cluster_aldehyde Aldehyde (C4-CHO) Reactions cluster_ring Pyrazole Ring (N1-H) Reactions start 3-(2,5-dimethylphenyl)-1H- pyrazole-4-carbaldehyde reductive_amination Reductive Amination start->reductive_amination R-NH2, [H] knoevenagel Knoevenagel Condensation start->knoevenagel CH2(X)Y, Base oxidation Oxidation start->oxidation [O] reduction Reduction start->reduction [H] alkylation N-Alkylation / N-Arylation start->alkylation R-X, Base p1 p1 reductive_amination->p1 Amine Derivatives p2 p2 knoevenagel->p2 α,β-Unsaturated Systems p3 p3 oxidation->p3 Carboxylic Acid p4 p4 reduction->p4 Primary Alcohol p5 p5 alkylation->p5 N-Substituted Pyrazoles

Figure 1: Key functionalization pathways originating from the parent scaffold.

Protocols for Aldehyde Group (C4-CHO) Modification

The aldehyde is arguably the most versatile functional handle on the molecule, serving as an electrophilic center for carbon-carbon and carbon-nitrogen bond formation.

Protocol 3.1: Reductive Amination for Amine Library Synthesis

Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for generating diverse amine libraries. The reaction proceeds via the initial formation of an imine intermediate through condensation of the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice as it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not readily reduce the starting aldehyde.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). For amine salts (e.g., hydrochlorides), add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Verification:

  • ¹H NMR: Disappearance of the aldehyde proton singlet (δ ≈ 9.8-10.0 ppm). Appearance of a new methylene signal (CH₂-N) typically between δ 3.5-4.5 ppm.

  • IR Spectroscopy: Disappearance of the aldehyde C=O stretch (≈ 1670-1690 cm⁻¹).

  • Mass Spectrometry: Observation of the correct molecular ion peak for the expected product.

Protocol 3.2: Knoevenagel Condensation for C=C Bond Formation

Scientific Rationale: The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile, ethyl cyanoacetate). The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which deprotonates the active methylene compound to generate a nucleophilic carbanion.

Step-by-Step Protocol:

  • Setup: In a flask equipped with a Dean-Stark apparatus and condenser, dissolve 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile) (1.1 eq) in a solvent like toluene or ethanol.

  • Catalyst: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap with toluene, water will be removed azeotropically, driving the reaction to completion. The reaction typically completes within 2-8 hours.

  • Workup: After cooling to room temperature, the product often precipitates. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude solid can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography.

Verification:

  • ¹H NMR: Disappearance of the aldehyde proton and appearance of a new vinyl proton signal (δ ≈ 7.5-8.5 ppm).

  • ¹³C NMR: Appearance of two new signals in the olefinic region (δ ≈ 110-150 ppm).

Protocols for Pyrazole Ring (N1-H) Modification

The N1-H proton of the pyrazole is acidic and can be readily deprotonated, allowing for functionalization through alkylation, arylation, or acylation. This modification is critical for modulating the pharmacokinetic properties (e.g., solubility, metabolic stability) of the scaffold.

Sources

Method

Application Notes and Protocols for Antimicrobial Activity Screening of 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde Derivatives

Abstract This document provides a comprehensive guide for the preliminary in vitro antimicrobial screening of novel 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde derivatives. Pyrazole-based heterocyclic compounds rep...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preliminary in vitro antimicrobial screening of novel 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde derivatives. Pyrazole-based heterocyclic compounds represent a promising class of molecules in the search for new antimicrobial agents due to their diverse pharmacological activities.[1][2] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for two widely accepted antimicrobial susceptibility testing (AST) methods: the Agar Well Diffusion assay for initial qualitative screening and the Broth Microdilution assay for the quantitative determination of the Minimum Inhibitory Concentration (MIC). The protocols are grounded in established methodologies, including those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific integrity and reproducibility.[3][4]

Introduction: The Rationale for Screening Pyrazole Derivatives

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[5] Pyrazole derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 1,2-diazole ring structure of pyrazoles allows for diverse substitutions, enabling the fine-tuning of their biological and physicochemical properties.[2]

Specifically, the 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde core represents a key pharmacophore. The aldehyde functional group at the 4-position serves as a versatile handle for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and chalcones, each with the potential for distinct antimicrobial profiles. This guide provides the foundational protocols to systematically evaluate the antimicrobial potential of a library of such derivatives against a panel of clinically relevant bacterial and fungal pathogens.

Experimental Design and Workflow

A logical and stepwise approach is crucial for the efficient screening of novel compounds. The proposed workflow begins with a qualitative assessment of antimicrobial activity, followed by a quantitative determination for the most promising candidates.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Library cluster_screening Antimicrobial Screening Cascade Compound_Synth Synthesis of 3-(2,5-dimethylphenyl)-1H- pyrazole-4-carbaldehyde Derivatives Qual_Screen PART A: Qualitative Screening Agar Well Diffusion Assay Compound_Synth->Qual_Screen Quant_Screen PART B: Quantitative Analysis Broth Microdilution Assay (MIC Determination) Qual_Screen->Quant_Screen Active Compounds Hit_Ident Hit Compound Identification (Potent and Broad-Spectrum) Quant_Screen->Hit_Ident Further_Studies Advanced Studies: - Minimum Bactericidal Concentration (MBC) - Time-Kill Kinetics - Mechanism of Action Hit_Ident->Further_Studies

Figure 1: A stepwise workflow for the antimicrobial screening of pyrazole derivatives.

Core Protocols

These protocols are based on established standards to ensure the generation of reliable and comparable data.[3][6][7] Adherence to aseptic techniques is paramount throughout these procedures.

Preparation of Microbial Inoculum (McFarland Standards)

Standardization of the microbial inoculum is a critical step for the reproducibility of susceptibility testing.[8] The 0.5 McFarland standard, which corresponds to a bacterial suspension of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, is the most commonly used.[9][10]

Principle: The turbidity of a barium sulfate precipitate is visually compared to that of the microbial suspension.[9]

Materials:

  • 1.175% (w/v) Barium Chloride (BaCl₂·2H₂O) solution, sterile

  • 1% (v/v) Sulfuric Acid (H₂SO₄) solution, sterile

  • Sterile test tubes identical to those used for inoculum preparation

  • Wickerham card (a card with black and white lines)

  • Vortex mixer

Procedure:

  • Preparation of 0.5 McFarland Standard: In a sterile, screw-capped tube, combine 9.95 mL of 1% H₂SO₄ with 0.05 mL of 1.175% BaCl₂·2H₂O.[9]

  • Storage: Seal the tube tightly and store it in the dark at room temperature. The standard should be stable for approximately six months.

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop. b. Suspend the colonies in a tube containing 4-5 mL of sterile saline (0.85%) or a suitable broth (e.g., Tryptic Soy Broth). c. Vortex the suspension thoroughly to ensure homogeneity. d. Visually compare the turbidity of the microbial suspension against the 0.5 McFarland standard in front of a Wickerham card.[8] Adjust the suspension's turbidity by adding more colonies (if too light) or sterile saline/broth (if too dense) until it matches the standard. This standardized inoculum should be used within 15 minutes of preparation.[6]

PART A: Agar Well Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of the antimicrobial activity of the synthesized pyrazole derivatives.[7][11]

Principle: The test compound diffuses from a well through a solidified agar medium seeded with the test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.[11]

Materials:

  • Standardized microbial inoculum (0.5 McFarland)

  • Mueller-Hinton Agar (MHA) plates (pH 7.2-7.4)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Stock solutions of pyrazole derivatives (e.g., 1 mg/mL in DMSO)

  • Positive control: Standard antibiotic solution (e.g., Ciprofloxacin, 5 µg/mL)

  • Negative control: Solvent used for dissolving compounds (e.g., DMSO)

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum. Squeeze out excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[12] Allow the plate to dry for 5-10 minutes.

  • Creation of Wells: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.[13]

  • Application of Compounds: a. Carefully add a fixed volume (e.g., 50-100 µL) of the test pyrazole derivative solution into a designated well. b. In separate wells on the same plate, add the same volume of the positive control (standard antibiotic) and the negative control (solvent).

  • Incubation: Incubate the plates in an inverted position at 35-37°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (in millimeters) for each well. A clear zone around the well indicates antimicrobial activity.

PART B: Broth Microdilution Assay for MIC Determination (Quantitative)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specified incubation period.[14]

Principle: The test microorganism is exposed to serially diluted concentrations of the pyrazole derivative in a liquid growth medium in a 96-well microtiter plate. Growth is assessed by visual inspection for turbidity after incubation.[5]

Materials:

  • Standardized microbial inoculum (0.5 McFarland)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, round-bottom microtiter plates

  • Micropipettes (single and multichannel) and sterile tips

  • Stock solutions of pyrazole derivatives

  • Positive control (standard antibiotic)

  • Sterile saline or broth for dilutions

Procedure:

  • Preparation of Compound Dilutions: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. b. In the first column of wells, add 100 µL of the test compound stock solution (at 2x the highest desired final concentration). This results in a total volume of 200 µL. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10). Discard 100 µL from the final dilution column.

  • Preparation of Inoculum for Testing: Dilute the standardized 0.5 McFarland inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: a. Add 100 µL of the diluted inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL, and the compound concentrations will be halved to their final test concentrations. b. Controls:

    • Growth Control: Wells containing 100 µL of CAMHB and 100 µL of the diluted inoculum (no compound).
    • Sterility Control: Wells containing 200 µL of sterile CAMHB only.
  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no turbidity (i.e., no visible growth) is observed.[14]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Suspension Inoculate Inoculate with 100 µL of diluted culture Inoculum->Inoculate Stock_Sol Prepare Compound Stock Solution Add_Cmpd Add 100 µL Compound to Column 1 Stock_Sol->Add_Cmpd Add_Broth Add 100 µL Broth to all wells Add_Broth->Add_Cmpd Serial_Dilute Perform Serial Dilutions (Cols 1-10) Add_Cmpd->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Data Presentation and Interpretation

Systematic recording and presentation of data are essential for comparing the efficacy of different derivatives.

Table 1: Example Data from Agar Well Diffusion Screening
Compound IDTest MicroorganismGram StainZone of Inhibition (mm)
PZD-01Staphylococcus aureus (ATCC 25923)Gram-positive18
PZD-01Escherichia coli (ATCC 25922)Gram-negative12
PZD-02Staphylococcus aureus (ATCC 25923)Gram-positive22
PZD-02Escherichia coli (ATCC 25922)Gram-negative16
CiprofloxacinStaphylococcus aureus (ATCC 25923)Gram-positive25
CiprofloxacinEscherichia coli (ATCC 25922)Gram-negative30
DMSOStaphylococcus aureus (ATCC 25923)Gram-positive0
DMSOEscherichia coli (ATCC 25922)Gram-negative0
Table 2: Example Data from Broth Microdilution (MIC) Assay
Compound IDTest MicroorganismGram StainMIC (µg/mL)
PZD-01Staphylococcus aureus (ATCC 25923)Gram-positive16
PZD-01Escherichia coli (ATCC 25922)Gram-negative64
PZD-02Staphylococcus aureus (ATCC 25923)Gram-positive8
PZD-02Escherichia coli (ATCC 25922)Gram-negative32
CiprofloxacinStaphylococcus aureus (ATCC 25923)Gram-positive1
CiprofloxacinEscherichia coli (ATCC 25922)Gram-negative0.5

Quality Control

To ensure the validity of the results, quality control (QC) must be performed concurrently with each batch of tests. This involves testing standard, well-characterized bacterial strains.[15][16][17]

  • Gram-positive control: Staphylococcus aureus (ATCC 25923)

  • Gram-negative control: Escherichia coli (ATCC 25922)

  • Pseudomonas control: Pseudomonas aeruginosa (ATCC 27853)

The results for the QC strains must fall within the acceptable ranges as defined by CLSI guidelines for the standard antibiotics used as positive controls.[17]

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial screening of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde derivatives. By employing a systematic approach that progresses from qualitative to quantitative assessment, researchers can efficiently identify promising lead compounds for further development. Adherence to standardized methodologies and rigorous quality control will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of novel antimicrobial agents.

References

  • Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • McFarland Standards: Principle, Preparation, Uses, Limitations. Microbe Notes. Available at: [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. YouTube. Available at: [Link]

  • 3-(2,5-dimethylphenyl)-1h-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

  • Prepare bacterial inoculum according to McFarland standards. ResearchGate. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. PubMed. Available at: [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. Available at: [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • McFARLAND STANDARD. Hardy Diagnostics. Available at: [Link]

  • Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. ASM Journals. Available at: [Link]

  • Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me. Available at: [Link]

  • Agar well diffusion assay. YouTube. Available at: [Link]

  • Quality Control Strains (standard strains) and their Uses. Microbe Online. Available at: [Link]

  • CLSI (2012) CLSI Document M07-A9. Methods for Dilution Antimicrobial Susceptibility Test for Bacteria that Grow Aerobically Approved Standard. 19th Edition, CLSI, Wayne. Scientific Research Publishing. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Pyrazole derivatives showing antimicrobial activity. ResearchGate. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. Available at: [Link]

  • Antimicrobial susceptibility testing: Broth dilution method. YouTube. Available at: [Link]

Sources

Application

Application Notes and Protocols: Evaluating the Anti-inflammatory Potential of Compounds Derived from 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Inflammation Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.

These protocols are designed to provide a multi-faceted understanding of a compound's mechanism of action, from its direct effects on key inflammatory enzymes to its modulation of intracellular signaling cascades and its efficacy in a preclinical model of acute inflammation.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

A tiered in vitro screening approach is essential to characterize the anti-inflammatory profile of novel compounds. We will focus on assays that probe key pathways implicated in the inflammatory response.

Cyclooxygenase (COX) Inhibition Assays

Scientific Rationale: Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[1] Differentiating between inhibition of the constitutively expressed COX-1 and the inducible COX-2 is crucial, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.[4]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[5][6]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Heme)

  • Arachidonic Acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compounds and reference inhibitor to the desired concentrations in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the following to each well:

      • COX Assay Buffer

      • Diluted COX-2 enzyme

      • Test compound or reference inhibitor (for inhibitor wells) or solvent (for enzyme control wells).

    • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mixture containing the COX Probe and COX Cofactor in COX Assay Buffer.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding a solution of arachidonic acid.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Expected Data Output:

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Compound A1.2>100>83.3
Test Compound B5.885.414.7
Celecoxib (Ref)0.055.0100
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Scientific Rationale: Nitric oxide (NO) is a key signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS).[7][8] Overproduction of NO contributes to tissue damage in chronic inflammatory conditions. Therefore, inhibiting NO production is a valid therapeutic strategy.

Experimental Protocol: Griess Assay for Nitrite Determination

This protocol is based on well-established methods for measuring NO production in RAW 264.7 macrophage cells.[7][9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Test compounds and reference inhibitor (e.g., L-NAME)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include wells for untreated cells (negative control) and cells treated with LPS only (positive control).

  • Nitrite Measurement:

    • After the incubation period, collect the cell culture supernatants.

    • In a new 96-well plate, add the supernatants and a serial dilution of the sodium nitrite standard.

    • Add Griess Reagent Part A to all wells, followed by a short incubation.

    • Add Griess Reagent Part B to all wells and incubate for 10-15 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540-550 nm.

    • Generate a standard curve using the absorbance values of the sodium nitrite standards.

    • Determine the nitrite concentration in the cell supernatants from the standard curve.

    • Calculate the percent inhibition of NO production for each test compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value for NO production inhibition.

Pro-inflammatory Cytokine Expression

Scientific Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central mediators of the inflammatory response.[10] Their overproduction is a hallmark of many inflammatory diseases. Assessing the ability of a compound to suppress the production of these cytokines provides critical insight into its anti-inflammatory mechanism.

Experimental Protocol: ELISA for TNF-α and IL-6 in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)

  • LPS

  • Test compounds and reference inhibitor (e.g., Dexamethasone)

  • Commercially available ELISA kits for TNF-α and IL-6

  • 96-well plate for cell culture

  • ELISA plate reader

Procedure:

  • Cell Stimulation:

    • Culture and treat cells with test compounds and LPS as described in the NO production assay (Section 1.2).

  • Supernatant Collection:

    • Collect the cell culture supernatants after an appropriate stimulation period (e.g., 6-24 hours).

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate for colorimetric detection.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of TNF-α and IL-6 in the supernatants.

    • Calculate the percent inhibition of cytokine production and the corresponding IC50 values.

Expected Data Output:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Test Compound A2.53.1
Test Compound B10.212.5
Dexamethasone (Ref)0.10.08

Part 2: Mechanistic Insights into Anti-inflammatory Action

To understand how the pyrazole derivatives exert their anti-inflammatory effects, it is crucial to investigate their impact on key intracellular signaling pathways that regulate the expression of inflammatory mediators.

NF-κB Signaling Pathway

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[11][12] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and iNOS.[14][15]

Experimental Workflow for NF-κB Inhibition:

NFkB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_outcome Outcome Assessment RAW_cells RAW 264.7 Cells Pretreat Pre-treat with Test Compound RAW_cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Lysate Prepare Cytoplasmic & Nuclear Lysates Stimulate->Lysate WB_pIKB Western Blot: p-IκBα, IκBα Lysate->WB_pIKB WB_p65 Western Blot: Nuclear p65 Lysate->WB_p65 Inhibition_IKB Inhibition of IκBα Phosphorylation WB_pIKB->Inhibition_IKB Inhibition_p65 Reduced Nuclear p65 Translocation WB_p65->Inhibition_p65

Caption: Workflow for assessing NF-κB pathway inhibition.

Experimental Protocol: Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and LPS for a shorter duration (e.g., 15-60 minutes) optimal for observing signaling events. Fractionate the cells to obtain cytoplasmic and nuclear extracts.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit of NF-κB. Use appropriate loading controls (e.g., GAPDH for cytoplasmic extracts, Lamin B1 for nuclear extracts).

    • Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities to determine the ratio of p-IκBα to total IκBα and the levels of nuclear p65. A reduction in these indicates inhibition of the NF-κB pathway.

MAPK Signaling Pathway

Scientific Rationale: Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are another critical set of signaling molecules involved in the inflammatory response.[16][17] Their activation by stimuli like LPS leads to the phosphorylation of transcription factors that, in concert with NF-κB, drive the expression of inflammatory genes.[18][19]

Signaling Cascade of p38 MAPK Activation:

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates p_p38 Phospho-p38 MAPK Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p_p38->Transcription_Factors activates Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes promotes

Caption: Simplified p38 MAPK signaling pathway.

Experimental Protocol: Western Blot for Phosphorylated p38 MAPK

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells as described for the NF-κB assay. Prepare whole-cell lysates.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer.

    • Probe the membranes with primary antibodies against phosphorylated p38 (p-p38) and total p38 MAPK. Use a loading control like β-actin.

    • Use appropriate secondary antibodies and a detection system.

  • Data Analysis: Quantify the ratio of p-p38 to total p38. A decrease in this ratio in the presence of the test compound indicates inhibition of the p38 MAPK pathway.[20][21]

Part 3: In Vivo Assessment of Acute Inflammation

Scientific Rationale: While in vitro assays are crucial for mechanistic understanding, in vivo models are indispensable for evaluating the physiological anti-inflammatory effects of a compound. The carrageenan-induced paw edema model is a widely used and well-characterized assay for screening acute anti-inflammatory activity.[22][23]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Parenteral vehicle for compound administration

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals and divide them into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Compound Administration: Administer the test compounds and the reference drug via an appropriate route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[24]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline).

    • Measure the paw volume at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[25]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.

    • Calculate the percent inhibition of edema for each treatment group compared to the vehicle control group using the formula:

      • % Inhibition = [1 - (Edema_treated / Edema_control)] x 100

    • Analyze the data for statistical significance.

Expected Data Output:

Treatment Group (Dose)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.05-
Test Compound A (10 mg/kg)0.42 ± 0.0450.6%
Test Compound A (30 mg/kg)0.25 ± 0.0370.6%
Indomethacin (10 mg/kg)0.30 ± 0.0364.7%
p < 0.05 compared to Vehicle Control

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of novel compounds derived from 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. By systematically assessing their effects on key enzymes, cellular signaling pathways, and in an in vivo model of acute inflammation, researchers can gain a detailed understanding of their therapeutic potential and mechanism of action. This multi-pronged approach is critical for identifying and advancing promising new anti-inflammatory drug candidates.

References

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  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved January 17, 2026, from [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences. Retrieved January 17, 2026, from [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR. Retrieved January 17, 2026, from [Link]

  • Dolpady, J., et al. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Retrieved January 17, 2026, from [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2022). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Retrieved January 17, 2026, from [Link]

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  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 17, 2026, from [Link]

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  • NF-κB. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2011). PubMed Central. Retrieved January 17, 2026, from [Link]

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  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Cancer Institute. Retrieved January 17, 2026, from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved January 17, 2026, from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2013). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Differences in nitric oxide synthase activity in a macrophage-like cell line, RAW264.7 cells, treated with lipopolysaccharide (LPS) in the presence or absence of interferon-gamma (IFN-gamma). (1997). PubMed. Retrieved January 17, 2026, from [Link]

  • LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB. (2012). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. (2003). PubMed Central. Retrieved January 17, 2026, from [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2014). PubMed Central. Retrieved January 17, 2026, from [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2017). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell In. (2019). ScienceOpen. Retrieved January 17, 2026, from [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024). YouTube. Retrieved January 17, 2026, from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]

  • P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. (2006). PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center for the purification of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this important heterocyclic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments. The advice provided is based on established chemical principles and common laboratory practices for pyrazole derivatives.

Part 1: Initial Work-up and Method Selection

Q1: I've just completed the synthesis, likely via a Vilsmeier-Haack reaction. What are the expected impurities and how does that influence my choice of purification method?

A: The Vilsmeier-Haack reaction is a standard and efficient method for synthesizing pyrazole-4-carbaldehydes.[1][2][3] However, the reaction work-up, which typically involves quenching with ice and neutralization, can introduce specific impurities.[1][4]

Common Impurities to Expect:

  • Inorganic Salts: From the neutralization step (e.g., sodium chloride, sodium phosphate).

  • Unreacted Starting Materials: Such as the corresponding hydrazone precursor.

  • Vilsmeier Reagent Byproducts: Residual dimethylformamide (DMF) or phosphorus-containing species.

  • Side-Reaction Products: Over-formylation or other minor products depending on reaction conditions.

Choosing Your Purification Strategy: The optimal purification method depends directly on the crude product's purity and physical state.

  • For solid compounds with high initial purity (>90% by NMR/TLC): Recrystallization is the most efficient and scalable method to achieve high purity (>99%).[5]

  • For oily products or solids with significant impurities (<90%): Flash Column Chromatography is the preferred method to separate the target compound from multiple components.[5][6]

Part 2: Troubleshooting Flash Column Chromatography

Q2: I'm performing column chromatography on silica gel, but my compound is streaking badly on the TLC plate and giving poor recovery from the column. What is causing this?

A: This is a classic issue when purifying nitrogen-containing heterocycles like pyrazoles on standard silica gel.[5] The root cause is the interaction between the basic lone pair of electrons on the pyrazole's nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to tailing, poor separation, and sometimes irreversible adsorption, resulting in low yield.[5]

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate).[5][7] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyrazole compound to elute cleanly and symmetrically.

Q3: My pyrazole-4-carbaldehyde is co-eluting with an impurity. How can I improve the separation?

A: Co-elution occurs when two compounds have very similar polarities and therefore similar affinities for the stationary phase.[8]

Troubleshooting Steps:

  • Optimize the Mobile Phase: This is the most critical step. If your TLC spots are not well-separated, they will not separate on the column.[8]

    • Reduce Polarity: If the Rf values are high (>0.5), decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate system). This will increase the compound's retention on the silica, allowing for better separation.

    • Use a Shallower Gradient: Instead of a steep increase in polarity, use a slow, shallow gradient. This gives the compounds more "column lengths" to resolve.

    • Try a Different Solvent System: If hexane/ethyl acetate fails, consider a system with different selectivity, such as dichloromethane/methanol or toluene/acetone.

Q4: What is a reliable starting point for a mobile phase system for this compound?

A: For pyrazole derivatives, a gradient of ethyl acetate in hexane (or petroleum ether) is a very common and effective mobile phase for normal-phase silica gel chromatography.[6][8][9]

Recommended Starting Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Start with 10% Ethyl Acetate in Hexane, and gradually increase the concentration of ethyl acetate while monitoring the elution with TLC.

Part 3: Troubleshooting Recrystallization

Q5: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice. This is often caused by cooling the solution too quickly or the presence of impurities that inhibit crystallization.[5]

Solutions:

  • Slow Down the Cooling: After dissolving the compound in the minimum amount of hot solvent, insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to allow for very slow cooling to room temperature before moving it to an ice bath.[5]

  • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the solution is clear, and then cool slowly again.[5]

  • Change Solvents: The boiling point of your solvent may be higher than the melting point of your compound. Choose a solvent with a lower boiling point.[5]

  • Pre-Purification: If impurities are the cause, a quick pass through a small plug of silica gel (a "flash filtration") to remove baseline impurities may be necessary before attempting recrystallization.[5]

Q6: I've screened several solvents, but I can't find a good single solvent for recrystallization. What are my options?

A: A mixed-solvent system is the ideal solution. You need a pair of miscible solvents where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").

Common Mixed-Solvent Systems:

  • Ethanol / Water[7]

  • Ethyl Acetate / Hexane[10]

  • Acetone / Hexane[10]

  • Dichloromethane / Hexane

Procedure:

  • Dissolve the crude compound in a minimal amount of the hot "solvent" (the one it is more soluble in).

  • While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution just begins to turn cloudy (this is the saturation point).

  • If necessary, add a drop or two of the hot "solvent" to make the solution clear again.

  • Allow the solution to cool slowly and undisturbed to form crystals.

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

PurificationWorkflow Crude Crude Product (Post-Workup) Assess Assess Purity (TLC, ¹H NMR) Crude->Assess Column Flash Column Chromatography (Silica Gel, Hex/EtOAc + 1% Et₃N) Assess->Column  Purity < 90% or Oily Recryst Recrystallization (e.g., Ethanol/Water or EtOAc/Hexane) Assess->Recryst Purity > 90% and Solid   Check Check Purity & Characterize (NMR, MP, HRMS) Column->Check Recryst->Check Pure Pure Product (>99% Purity) Check->Pure  Meets Specifications

Caption: Decision workflow for purification.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for purifying the title compound from a complex mixture of impurities.

  • Slurry Preparation: In a fume hood, weigh out an appropriate amount of silica gel (typically 50-100 times the mass of your crude product). Prepare a slurry by mixing the silica with your initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane + 1% Triethylamine).

  • Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Gently add this powder to the top of your packed column. This method prevents band broadening and improves separation.[8]

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be:

    • 5% EtOAc/Hex -> 10% EtOAc/Hex -> 20% EtOAc/Hex.

  • Fraction Collection: Collect fractions continuously and monitor them by TLC. Use a UV lamp (254 nm) to visualize the spots.

  • Isolation: Combine the pure fractions containing your product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Protocol 2: Recrystallization

This protocol is ideal for obtaining analytically pure, crystalline material from a product that is already relatively pure.

  • Solvent Screening (Small Scale):

    • Place a few milligrams of your crude solid into several small test tubes.

    • Add a few drops of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

    • Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound when hot.

    • Allow the clear solutions to cool to room temperature, then place them in an ice bath. The solvent that produces a high yield of clean-looking crystals is your best choice.

  • Bulk Recrystallization:

    • Place the bulk of your crude product in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (or "solvent" from a mixed-pair) portion-wise while heating the flask (e.g., on a hot plate with stirring). Add just enough solvent to fully dissolve the solid at the boiling point.

    • If using a mixed-solvent system, add the "anti-solvent" dropwise to the hot solution until cloudiness persists, then add a drop of the "solvent" to clarify.

    • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a minimal amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.[11]

    • Dry the crystals under vacuum to obtain the final, pure product.

Data Summary Table

Purification MethodStationary PhaseTypical Mobile Phase / Solvent SystemKey Considerations & Troubleshooting
Flash Chromatography Silica GelHexane / Ethyl Acetate (Gradient) + 1% Et₃NAdd Et₃N to prevent streaking.[5][7] Use dry loading for best resolution. Optimize gradient based on TLC.[8]
Recrystallization N/AEthanol / WaterGood for polar impurities. Watch for "oiling out"; cool slowly.[5][7]
Recrystallization N/AEthyl Acetate / HexaneExcellent for moderately polar compounds. Good for removing both more polar and less polar impurities.[10]
Initial Work-up/Wash N/ALiquid-Liquid Extraction (e.g., EtOAc/Water)Crucial for removing inorganic salts and highly polar impurities before chromatography or recrystallization.[5]

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH). [Link]

  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH). [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Engineering Research & Technology. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • 3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem, National Institutes of Health. [Link]

  • Purification of Amino-Pyrazoles. Reddit. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

  • Preparation of aromatic aldehydes.
  • Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology. [Link]

  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. National Institutes of Health (NIH). [Link]

  • Method for purifying pyrazoles.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity (References). ARKIVOC. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • 3-(2,5-dimethylphenyl)-1h-pyrazole-4-carbaldehyde. PubChemLite. [Link]

  • 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. Chemspace. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yields in the Synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center for the synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, ensuring higher yields and purity. We will delve into the common challenges encountered during this two-step synthesis, focusing on both the initial pyrazole formation and the subsequent formylation via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde?

The most prevalent and established method involves a two-step process:

  • Pyrazole Ring Formation: Condensation of a 2,5-dimethylphenylhydrazine with a suitable three-carbon building block, typically a 1,3-dicarbonyl compound or its equivalent, to form 3-(2,5-dimethylphenyl)-1H-pyrazole.

  • Formylation: Introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]

Q2: What is the Vilsmeier reagent and why is its preparation critical?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[4] It is most commonly prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[1][4] This reaction is highly exothermic and the reagent is sensitive to moisture. Therefore, it must be performed under anhydrous conditions to prevent decomposition and ensure its reactivity for efficient formylation.[4][5]

Q3: My overall yield is consistently low. What are the most likely causes?

Low overall yields can stem from inefficiencies in either the pyrazole formation or the Vilsmeier-Haack formylation step. For the formylation, common issues include:

  • Decomposition of the Vilsmeier reagent: Due to the presence of moisture.

  • Suboptimal reaction temperature or time: Leading to incomplete reaction or side product formation.

  • Issues with starting material purity: Impurities in the 3-(2,5-dimethylphenyl)-1H-pyrazole can inhibit the reaction.

  • Difficulties in product isolation and purification: The product may be lost during workup or purification.

Q4: Are there alternative methods to the Vilsmeier-Haack reaction for this formylation?

While the Vilsmeier-Haack reaction is the most common, other methods for the formylation of pyrazoles exist, such as:

  • Formylation via organometallic intermediates: This can involve bromine-lithium exchange or direct ortho-lithiation followed by treatment with DMF.[6]

  • Oxidation of the corresponding alcohol: If the 4-hydroxymethylpyrazole derivative is accessible, it can be oxidized to the aldehyde.[3] However, for many substituted pyrazoles, the Vilsmeier-Haack reaction remains the most direct and efficient method.[3]

Troubleshooting Guide: The Vilsmeier-Haack Formylation Step

This section provides a detailed troubleshooting guide for the most critical and often problematic step: the Vilsmeier-Haack formylation of 3-(2,5-dimethylphenyl)-1H-pyrazole.

Problem 1: The reaction fails to proceed or shows very low conversion to the desired product.
Potential Cause Recommended Solution & Explanation
Inactive Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous DMF and fresh, high-quality POCl₃. The preparation of the reagent should be done under an inert atmosphere (e.g., nitrogen or argon).[5]
Incorrect Reagent Stoichiometry Typically, an excess of the Vilsmeier reagent is used. A common ratio is 3-4 equivalents of the reagent relative to the pyrazole substrate.[2][5] Insufficient reagent will lead to incomplete conversion.
Low Reaction Temperature While the Vilsmeier reagent is prepared at low temperatures (0 to -10 °C), the formylation reaction often requires heating.[2] Monitor the reaction progress by TLC and if no conversion is observed at room temperature, gradually increase the temperature to 60-80 °C.[5]
Poor Quality Starting Pyrazole Impurities in the 3-(2,5-dimethylphenyl)-1H-pyrazole can interfere with the reaction. Purify the starting material by recrystallization or column chromatography before proceeding with the formylation.
Problem 2: Formation of multiple products observed by TLC, leading to a low yield of the desired aldehyde.
Potential Cause Recommended Solution & Explanation
Reaction Temperature is Too High Excessive heat can lead to the formation of side products or decomposition of the desired product. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction by TLC.
Prolonged Reaction Time While the reaction needs to go to completion, excessively long reaction times, especially at elevated temperatures, can promote side reactions. Monitor the reaction by TLC and quench it once the starting material is consumed.
Presence of Unwanted Reactive Sites Although the C4 position of the pyrazole is electronically favored for electrophilic substitution, other positions on the dimethylphenyl ring could potentially react under harsh conditions. Maintaining optimal stoichiometry and temperature can help ensure regioselectivity.
Problem 3: Difficulty in isolating and purifying the final product.
Potential Cause Recommended Solution & Explanation
Incomplete Hydrolysis of the Intermediate The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate, which must be hydrolyzed to yield the aldehyde. After the reaction is complete, it is crucial to quench the reaction mixture by pouring it onto crushed ice and then neutralizing it with a base (e.g., sodium hydroxide or sodium carbonate) to ensure complete hydrolysis.[5]
Product is Water-Soluble While less common for this specific molecule, if the product has some water solubility, it can be lost during the aqueous workup. If this is suspected, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Co-elution of Impurities during Chromatography If impurities are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase. It can also be beneficial to perform a preliminary purification step, such as recrystallization, before chromatography.[2][5]

Experimental Protocols

Protocol 1: Synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole

This protocol is a general guideline. Optimization may be required based on the specific 1,3-dicarbonyl compound used.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylphenylhydrazine in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: To this solution, add a stoichiometric equivalent of a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde or a precursor).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Protocol 2: Vilsmeier-Haack Formylation of 3-(2,5-dimethylphenyl)-1H-pyrazole
  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (4 equivalents) to 0 °C in an ice bath.[1] Add POCl₃ (4 equivalents) dropwise with vigorous stirring, ensuring the temperature does not rise above 10 °C.[2] Stir the mixture at 0 °C for 30-60 minutes until a viscous, white precipitate of the Vilsmeier reagent forms.[2]

  • Formylation Reaction: Dissolve 3-(2,5-dimethylphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at room temperature.[2]

  • Heating and Monitoring: Heat the reaction mixture to 70-80 °C and monitor the progress by TLC. The reaction is typically complete within 3-5 hours.[2][5]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.[5]

  • Neutralization and Isolation: Neutralize the aqueous solution with a base such as solid Na₂CO₃ or NaOH until the pH is above 10.[2] The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).[2][5]

Visualizing the Workflow

Troubleshooting Flowchart for Vilsmeier-Haack Reaction

troubleshooting_workflow start Low Yield of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde check_conversion Check TLC for Starting Material Conversion start->check_conversion sub_no_conversion No/Low Conversion check_conversion->sub_no_conversion No sub_side_products Multiple Side Products check_conversion->sub_side_products Yes, but messy sub_good_conversion Good Conversion but Low Isolated Yield check_conversion->sub_good_conversion Yes, clean conversion check_reagent Verify Vilsmeier Reagent Preparation (Anhydrous Conditions) sub_no_conversion->check_reagent optimize_temp Optimize Reaction Temperature (Lower if necessary) sub_side_products->optimize_temp check_workup Ensure Complete Hydrolysis (Quench on Ice, Basify) sub_good_conversion->check_workup check_temp Increase Reaction Temperature Incrementally check_reagent->check_temp OK check_stoichiometry Verify Reagent Stoichiometry check_temp->check_stoichiometry optimize_time Optimize Reaction Time (Monitor by TLC) optimize_temp->optimize_time check_extraction Optimize Extraction Protocol check_workup->check_extraction OK optimize_purification Optimize Purification (Chromatography/Recrystallization) check_extraction->optimize_purification

Caption: Troubleshooting workflow for low yields in the Vilsmeier-Haack reaction.

General Reaction Scheme

reaction_scheme cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation start_mat1 2,5-Dimethylphenylhydrazine intermediate 3-(2,5-dimethylphenyl)-1H-pyrazole start_mat1->intermediate start_mat2 1,3-Dicarbonyl Compound start_mat2->intermediate final_product 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde intermediate->final_product Formylation vilsmeier_reagent Vilsmeier Reagent (POCl3 + DMF) vilsmeier_reagent->final_product

Caption: General two-step synthesis of the target compound.

References

  • Synthesis of 3,5-Dimethylpyrazole. (2020). YouTube. Retrieved from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Retrieved from [Link]

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. (n.d.). Atlantis Press. Retrieved from [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (n.d.). Degres Journal. Retrieved from [Link]

  • 3-(2,5-dimethylphenyl)-1h-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved from [Link]

  • About the Vilsmeier-Haack formylation of this compound. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Formylation of 3-(2,5-dimethylphenyl)-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers encountering challenges with the formylation of 3-(2,5-dimethylphenyl)-1H-pyrazole. It is structured as a s...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers encountering challenges with the formylation of 3-(2,5-dimethylphenyl)-1H-pyrazole. It is structured as a series of frequently asked questions and troubleshooting scenarios based on common laboratory observations. Our focus is on the Vilsmeier-Haack reaction, the most prevalent and effective method for this transformation.[1][2]

Introduction: The Vilsmeier-Haack Reaction on Pyrazoles

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[3] For pyrazoles, which are π-excessive systems, this electrophilic aromatic substitution reaction is highly regioselective, typically occurring at the C4 position to yield valuable pyrazole-4-carbaldehyde intermediates.[4][5] The reactive electrophile, known as the Vilsmeier reagent, is a chloroiminium salt generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][6]

While robust, the reaction's success with the 3-(2,5-dimethylphenyl)-1H-pyrazole substrate depends on careful control of reaction parameters to prevent side reactions on the activated dimethylphenyl ring and the pyrazole nitrogen.

Troubleshooting Guide & FAQs
Q1: My reaction yield is low or I've recovered only starting material. What are the most likely causes?

Low conversion is a frequent issue that can almost always be traced back to the integrity of the reagents or the reaction setup.

Potential Causes & Solutions

CauseScientific Rationale & Recommended Action
Degraded Reagents The Vilsmeier reagent is extremely sensitive to moisture.[1] POCl₃ reacts violently with water, and any moisture in the DMF will consume the reagent before it can be formed. Action: Use freshly opened or distilled, anhydrous DMF. Ensure the POCl₃ is of high purity and has been stored under inert gas.
Improper Reagent Formation The reaction between POCl₃ and DMF is highly exothermic.[1] If POCl₃ is added too quickly or without adequate cooling, the reagent can decompose. Action: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to an ice-cold (0-5 °C) solution of DMF with vigorous stirring.[7] A viscous, white salt should form.[7]
Insufficient Reagent Stoichiometry While a slight excess of the Vilsmeier reagent is common, a significant underestimate will lead to incomplete conversion. Action: Typically, 1.5 to 4 equivalents of the Vilsmeier reagent are used.[7] If you suspect reagent degradation, consider increasing the stoichiometry after ensuring all other conditions are optimal.
Suboptimal Reaction Temperature While reagent formation requires low temperatures, the subsequent formylation step often needs heating to proceed at a reasonable rate. Temperatures are typically raised to 60-80 °C.[5][8] Action: After adding the pyrazole substrate to the pre-formed reagent at a low temperature, slowly raise the temperature and monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]
Q2: My NMR/MS analysis shows multiple products. What are the most common side reactions?

The presence of the electron-donating 2,5-dimethylphenyl group creates multiple potential sites for electrophilic attack. Understanding these pathways is key to diagnosing your results.

1. Formylation on the Dimethylphenyl Ring: The dimethylphenyl ring is activated towards electrophilic substitution. Although the pyrazole C4 position is generally more nucleophilic, forcing conditions (high temperatures, prolonged reaction times, large excess of Vilsmeier reagent) can lead to formylation at the aryl ring positions ortho or para to the methyl groups.

2. N1-Formylation of the Pyrazole Ring: The acidic N-H proton of the pyrazole can react with the Vilsmeier reagent. While N-formylation can occur, these intermediates are often unstable and may revert to the starting material during aqueous workup. However, 1H-pyrazoles without a substituent on the nitrogen have been reported to fail formylation at the C4 position under certain conditions, suggesting N-H reactivity can be a competing pathway.[4]

3. Diformylation: Under harsh conditions with a large excess of the Vilsmeier reagent, it is conceivable, though less common, to achieve diformylation, potentially at both the C4 position of the pyrazole and a position on the aryl ring.

4. Chlorination: POCl₃ is a chlorinating agent.[9] In some cases, particularly with sensitive substrates or at high temperatures, chlorination of the pyrazole or aryl ring can occur as a minor side reaction.[7]

Side_Reactions cluster_main Vilsmeier-Haack Formylation Start 3-(2,5-dimethylphenyl)-1H-pyrazole + Vilsmeier Reagent Desired C4 Formylation (Desired Product) 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde Start->Desired Kinetic Control (Lower Temp, C4 is more nucleophilic) Side1 Aryl Formylation (Side Product) Start->Side1 Thermodynamic Control (Higher Temp, Excess Reagent) Side2 N1-Formylation (Intermediate/Side Product) Start->Side2 Competing Reaction (Reversible) Side3 Other Side Reactions (e.g., Chlorination, Decomposition) Start->Side3 Harsh Conditions

Caption: Competing reaction pathways in the formylation.

Q3: How can I improve the regioselectivity to favor formylation at the pyrazole C4 position?

Controlling regioselectivity is a matter of exploiting the higher intrinsic nucleophilicity of the pyrazole C4 position over the aryl ring.

  • Temperature Control is Critical: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide more energy to overcome the activation barrier for substitution on the less reactive aryl ring. Start with moderate temperatures (e.g., 60 °C) and only increase if conversion is stalled.

  • Control Stoichiometry: Use the minimum excess of Vilsmeier reagent necessary for full conversion of the starting material (start with ~2.0 equivalents). A large excess can drive the reaction towards less favorable side products.

  • Reaction Time: Monitor the reaction closely by TLC. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can promote the formation of thermodynamic byproducts.

Q4: The reaction mixture turned dark brown or black. What does this indicate?

Severe discoloration or polymerization typically points to a decomposition pathway, often caused by an uncontrolled exothermic reaction.

  • Cause: This is almost always due to poor temperature control, especially during the initial formation of the Vilsmeier reagent or during the quenching step of the workup.[1]

  • Prevention: Ensure your cooling bath is effective and that reagents (POCl₃, substrate) are added slowly and in a dropwise manner to manage the heat generated. When quenching the reaction, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate the heat from the hydrolysis of excess POCl₃ and the Vilsmeier reagent.[10]

General Experimental Protocol

This protocol is a standard starting point and may require optimization for your specific setup and scale.[1][7]

1. Vilsmeier Reagent Preparation:

  • In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF) (4.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (4.0 eq.) dropwise via the dropping funnel over 30-45 minutes.[7] Ensure the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a viscous white solid indicates the Vilsmeier reagent has formed.

2. Formylation Reaction:

  • Dissolve 3-(2,5-dimethylphenyl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to 70 °C and stir for 5-7 hours.[5]

3. Reaction Monitoring:

  • Monitor the progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). Carefully take a small aliquot from the reaction, quench it in a vial with saturated NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer on the TLC plate.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Very slowly and carefully, pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or sodium acetate until the pH is ~7-8.[10]

  • Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • If product solubility in the aqueous layer is a concern, saturate the aqueous phase with NaCl (brine) to salt out the organic product.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Troubleshooting_Workflow

Caption: A step-by-step troubleshooting decision tree.

References
  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Retrieved from [Link]

  • ChemBK. (n.d.). Phosphorus chloride oxide (POCl3). Retrieved from [Link]

  • Google Patents. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • Oreate AI. (n.d.). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Retrieved from [Link]

  • Rasayan Journal. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • KTU ePubl. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Semantics Scholar. (2022). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • National Institutes of Health. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Condensation Reactions with Pyrazole-4-Carbaldehydes

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for common challenges encountered during co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for common challenges encountered during condensation reactions involving pyrazole-4-carbaldehydes. As these moieties are critical building blocks in medicinal chemistry, mastering their reactivity is essential for success. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Poor Reactivity & Incomplete Conversion

Question: My condensation reaction (Knoevenagel/Claisen-Schmidt) with a substituted pyrazole-4-carbaldehyde is extremely sluggish or stalls completely. What factors are at play and how can I drive it to completion?

Answer: This is a common issue rooted in the electronic nature of the pyrazole ring and suboptimal reaction conditions.

Causality & Explanation: The pyrazole ring is electron-withdrawing, which deactivates the attached carbaldehyde group, making it a less potent electrophile compared to simpler aromatic aldehydes like benzaldehyde. The N-H proton of an unsubstituted pyrazole can also interfere with basic catalysts. Furthermore, substituents on the pyrazole ring can either exacerbate or mitigate this effect.

Troubleshooting Steps:

  • Catalyst Selection is Crucial:

    • For Knoevenagel Condensations: If you are using a very weak base, it may be insufficient to generate the required concentration of the nucleophilic enolate from your active methylene compound. While mild bases like piperidine or ammonium acetate are often recommended to prevent side reactions, sometimes a slightly stronger base is needed.[1] Consider triethylamine (Et₃N) in an aprotic solvent like Toluene or DMF.

    • For Claisen-Schmidt Condensations: These reactions typically require a stronger base (e.g., NaOH, KOH) to deprotonate the α-hydrogen of the ketone partner.[2][3] Ensure your base is not being consumed by other acidic protons in the system.

  • Solvent Polarity and Aprotic vs. Protic:

    • The choice of solvent can dramatically influence reaction rates. Highly polar aprotic solvents like DMF or DMSO can accelerate reactions by solvating cations, leaving the anionic nucleophile more reactive.

    • For Knoevenagel reactions, a mixture of ethanol and water can be surprisingly effective, particularly when using ammonium carbonate as a catalyst, as it balances the solubility of both the organic reactants and the inorganic catalyst.[4][5]

  • Temperature and Reaction Time:

    • Many of these condensations require thermal energy. If the reaction is slow at room temperature, gradually increase the temperature to 50-80°C or to the reflux temperature of the solvent. Monitor progress carefully by Thin Layer Chromatography (TLC) to avoid decomposition.

    • Some reactions simply require more time. An increase in reaction time to 8-15 hours can significantly improve the conversion of starting materials.[6]

  • Water Removal: Condensation reactions produce water, which can inhibit the reaction equilibrium. For reactions run in non-aqueous solvents like Toluene, using a Dean-Stark apparatus to azeotropically remove water can be highly effective at driving the reaction to completion.

Section 2: Side Product Formation & Low Selectivity

Question: My Knoevenagel condensation is producing a messy reaction profile with multiple spots on TLC. How can I improve the selectivity for the desired α,β-unsaturated product?

Answer: Side product formation in Knoevenagel condensations typically arises from overly harsh reaction conditions or competing reaction pathways. The key is to optimize for the desired C-C bond formation and dehydration while minimizing alternatives.

Causality & Explanation: The primary side products often result from self-condensation of the active methylene compound, Michael addition of the enolate to the newly formed α,β-unsaturated product, or decomposition under harsh basic or thermal conditions. The goal is to generate the nucleophile at a controlled rate and facilitate its reaction with the aldehyde before other pathways can compete.

Troubleshooting Workflow:

G start Problem: Low Selectivity in Knoevenagel Reaction cond1 Are you using a strong base (e.g., NaOH, KOH)? start->cond1 path1 Switch to a milder base: - Piperidine/Acetic Acid - Ammonium Acetate - Et3N cond1->path1 Yes cond2 Is the reaction run at high temperature? cond1->cond2 No end Improved Selectivity Achieved path1->end path2 Reduce temperature to RT or 40-50°C. High temp can favor side reactions. cond2->path2 Yes cond3 Is your active methylene compound prone to self-condensation? cond2->cond3 No path2->end path3 Consider a catalytic system that avoids high concentrations of free enolate. Example: Lipase-catalyzed protocols. cond3->path3 Yes cond3->end No path3->end G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation a 1. Combine Aldehyde & Malononitrile b 2. Add 1:1 EtOH:H2O & Stir a->b c 3. Add (NH4)2CO3 Catalyst b->c d 4. Reflux & Monitor by TLC c->d e 5. Cool to RT d->e f 6. Filter Precipitate e->f g 7. Wash & Dry f->g

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 3-(2,5-dimethylphe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. As Senior Application Scientists, we focus on the underlying chemical principles to empower you to overcome common challenges in your experimental work.

I. Synthetic Strategy Overview

The most prevalent and industrially scalable method for the synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a two-step process. The first step involves the synthesis of the pyrazole core, 3-(2,5-dimethylphenyl)-1H-pyrazole, followed by a formylation reaction, typically the Vilsmeier-Haack reaction, to introduce the carbaldehyde group at the 4-position.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale production of 3-(2,5-dimethylphenyl)-1H-pyrazole?

The synthesis of the pyrazole core is typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For 3-(2,5-dimethylphenyl)-1H-pyrazole, a common route involves the reaction of (2,5-dimethylphenyl)hydrazine with a suitable three-carbon building block.

Q2: Which formylation method is most suitable for the scale-up synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde?

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1] It utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.[1]

Q3: What are the primary safety concerns when performing a Vilsmeier-Haack reaction on a large scale?

The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] The work-up, often involving quenching with ice, is exothermic and must be performed slowly and carefully to control the reaction.[2][3]

Q4: How can I monitor the progress of the Vilsmeier-Haack reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[2] A small aliquot of the reaction mixture can be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate.[2]

III. Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Problem 1: Low or No Yield of 3-(2,5-Dimethylphenyl)-1H-pyrazole (Starting Material)
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is heated for a sufficient duration. Monitor by TLC until the starting materials are consumed. - Consider using a catalyst, such as a catalytic amount of acid, to facilitate the condensation reaction.
Side Reactions - Control the reaction temperature to minimize the formation of byproducts. - Use purified starting materials to avoid unwanted side reactions.
Difficult Isolation - If the product is water-soluble, saturate the aqueous layer with NaCl (brine) to decrease its polarity and drive the product into the organic layer.[2] - If an emulsion forms during extraction, try adding a small amount of brine or filtering the mixture through Celite.[2]
Problem 2: Low Yield of 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde in the Vilsmeier-Haack Reaction
Potential Cause Troubleshooting Steps
Poor Reagent Quality - Use anhydrous DMF and freshly distilled POCl₃. Moisture will decompose the Vilsmeier reagent.[2][4]
Insufficient Reagent - Increase the equivalents of the Vilsmeier reagent. A common ratio is 1.5 to 3 equivalents of the reagent relative to the substrate.[5]
Low Substrate Reactivity - The 2,5-dimethylphenyl group is electron-donating and should activate the pyrazole ring for electrophilic substitution. However, if the reaction is sluggish, consider increasing the reaction temperature or time.[6]
Decomposition of Product - Avoid excessive heating, as this can lead to decomposition of the product. The optimal temperature should be determined through small-scale optimization experiments.
Problem 3: Formation of Impurities in the Vilsmeier-Haack Reaction
Potential Cause Troubleshooting Steps
Formation of Chlorinated Byproducts - The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures.[6] Maintain the lowest effective reaction temperature and ensure a prompt and efficient aqueous work-up.
Di-formylation - While less common for the 4-position of pyrazoles, di-formylation can occur under harsh conditions. Use a moderate excess of the Vilsmeier reagent and control the reaction temperature.
Incomplete Hydrolysis of the Iminium Salt - During work-up, ensure the intermediate iminium salt is completely hydrolyzed to the aldehyde. This is typically achieved by adding the reaction mixture to ice water and then neutralizing with a base.[5]

IV. Experimental Protocols

A. Synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole

A general procedure for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For this specific target, one would react an appropriate 1,3-dicarbonyl precursor with (2,5-dimethylphenyl)hydrazine. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid, often with heating.

B. Vilsmeier-Haack Formylation of 3-(2,5-dimethylphenyl)-1H-pyrazole

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.[7]

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[5]

2. Formylation Reaction:

  • Dissolve 3-(2,5-dimethylphenyl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable co-solvent like dichloromethane (DCM).[2]

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[7]

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C.[8] The optimal temperature and time should be determined by monitoring the reaction by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.[4][6]

  • Neutralize the mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide, to a pH of approximately 7-8.[5][9]

  • The crude product may precipitate out of the solution and can be collected by filtration.

  • Alternatively, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[4][10]

V. Visualizations

Synthetic Workflow

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation 2,5-Dimethylphenylhydrazine 2,5-Dimethylphenylhydrazine Condensation Condensation 2,5-Dimethylphenylhydrazine->Condensation 1,3-Dicarbonyl_Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl_Compound->Condensation 3-(2,5-dimethylphenyl)-1H-pyrazole 3-(2,5-dimethylphenyl)-1H-pyrazole Condensation->3-(2,5-dimethylphenyl)-1H-pyrazole Formylation Formylation 3-(2,5-dimethylphenyl)-1H-pyrazole->Formylation DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF_POCl3->Vilsmeier_Reagent Formation Vilsmeier_Reagent->Formylation Hydrolysis Hydrolysis Formylation->Hydrolysis Iminium salt intermediate 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde Hydrolysis->3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Caption: Overall synthetic workflow for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Troubleshooting Low Yield in Vilsmeier-Haack Reaction

G Start Low Yield Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Improve_Reagents Use Anhydrous/Fresh Reagents Reagents_OK->Improve_Reagents No Check_Stoichiometry Check Reagent Stoichiometry (Increase Vilsmeier Reagent eq.) Reagents_OK->Check_Stoichiometry Yes Improve_Reagents->Check_Reagents Stoich_OK Stoichiometry OK? Check_Stoichiometry->Stoich_OK Adjust_Stoich Increase Equivalents of Vilsmeier Reagent Stoich_OK->Adjust_Stoich No Optimize_Conditions Optimize Reaction Conditions (Increase Temp./Time) Stoich_OK->Optimize_Conditions Yes Adjust_Stoich->Check_Stoichiometry Conditions_OK Conditions Optimized? Optimize_Conditions->Conditions_OK Further_Optimization Further Optimization Required Conditions_OK->Further_Optimization No Check_Workup Review Work-up & Purification (Complete Hydrolysis, Efficient Extraction) Conditions_OK->Check_Workup Yes Further_Optimization->Optimize_Conditions Workup_OK Work-up OK? Check_Workup->Workup_OK Improve_Workup Refine Work-up/ Purification Protocol Workup_OK->Improve_Workup No Success Improved Yield Workup_OK->Success Yes Improve_Workup->Check_Workup

Caption: Decision tree for troubleshooting low yield in the Vilsmeier-Haack formylation step.

VI. References

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. Available at: [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal. Available at: [Link]

  • Large‐scale synthesis of 1H‐pyrazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. Available at: [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. Available at: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press. Available at: [Link]

  • (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

  • 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone - PMC - NIH. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis Online. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available at:

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the analytical method development for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. This document p...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the analytical method development for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work. The methodologies and advice presented herein are grounded in established scientific principles and field-proven insights to ensure accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a reversed-phase HPLC method for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde?

A1: A good starting point is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acidifier like 0.1% trifluoroacetic acid or formic acid to ensure good peak shape.[1] An isocratic elution at a flow rate of 1.0 mL/min and UV detection at a wavelength determined by a UV scan of the analyte (typically around 254 nm or a local maximum) is a standard initial approach.

Q2: What are the expected challenges in the analysis of this compound?

A2: Due to the presence of the aldehyde group and the pyrazole ring, you might encounter issues such as peak tailing due to interactions with residual silanols on the HPLC column packing.[2][3] The compound may also be susceptible to oxidation and degradation under certain conditions, which needs to be considered during sample preparation and storage.

Q3: Which spectroscopic techniques are most suitable for the structural confirmation of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde?

A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is ideal. ¹H NMR will confirm the presence of the aromatic, pyrazole, methyl, and aldehyde protons.[4][5] IR spectroscopy will show characteristic peaks for the aldehyde C=O stretch and C-H stretches.[5][6] High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.[7]

Q4: Is Gas Chromatography (GC) a suitable technique for the analysis of this compound?

A4: Yes, GC can be a suitable technique, particularly for assessing purity and detecting volatile impurities. However, due to the compound's polarity and potential for thermal degradation, careful optimization of the inlet temperature and temperature program is necessary to avoid peak tailing and on-column degradation.[8] A deactivated inlet liner and a mid-polarity column are recommended starting points.[9]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

This section provides a detailed guide to troubleshooting common issues encountered during the HPLC analysis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Peak tailing is a common issue for polar and basic compounds like pyrazole derivatives, as well as for aldehydes. It can compromise resolution and lead to inaccurate quantification.

  • Causality:

    • Secondary Interactions: The lone pair of electrons on the pyrazole nitrogens can interact with acidic residual silanol groups on the silica-based column packing material.[2][3] This is a primary cause of tailing for this class of compounds.

    • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, contributing to peak tailing.[2]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

    • Extra-column Effects: Excessive tubing length or dead volume in the system can cause band broadening and tailing.[2]

  • Troubleshooting Protocol:

    • Lower the Mobile Phase pH: Add a small amount of an acidifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This will protonate the residual silanol groups, minimizing secondary interactions.[3]

    • Use an End-capped Column: Employ a high-quality, end-capped C18 column where the residual silanols are chemically deactivated.[2]

    • Reduce Sample Concentration: Dilute the sample and inject a smaller volume to check for column overload.

    • Optimize System Connections: Ensure all fittings are secure and use tubing with a narrow internal diameter to minimize extra-column volume.[2]

Achieving adequate separation from process-related impurities or degradation products is critical for an accurate analysis.

  • Causality:

    • Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak to effectively separate the analyte from closely related impurities.

    • Suboptimal Stationary Phase: The chosen stationary phase (e.g., C18) may not provide the necessary selectivity for the separation.

    • Insufficient Column Efficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks and poor resolution.

  • Troubleshooting Protocol:

    • Adjust Mobile Phase Composition:

      • If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile).

      • If retention times are too long, increase the organic solvent percentage.

      • Consider switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.

    • Try a Different Stationary Phase: If adjusting the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

    • Increase Column Efficiency: Use a longer column or a column with smaller particle size to improve peak sharpness and resolution.[3]

    • Check Column Health: If resolution has degraded over time, the column may be contaminated or worn out and may need to be flushed or replaced.

Caption: A workflow diagram for troubleshooting common HPLC issues.

Gas Chromatography (GC)

This section addresses potential challenges in the GC analysis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Similar to HPLC, peak tailing can occur in GC, especially for polar and active compounds like aldehydes.

  • Causality:

    • Active Sites: Interaction of the aldehyde and pyrazole groups with active sites in the GC inlet (liner, seals) or the column itself.[9]

    • Improper Injection Technique: A slow injection can lead to band broadening before the sample reaches the column.

    • Incorrect Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to broad peaks. If it's too high, thermal degradation can occur.[10]

  • Troubleshooting Protocol:

    • Use a Deactivated Inlet Liner: Ensure that a high-quality, deactivated (silanized) inlet liner is used to minimize interactions with the analyte.[9]

    • Optimize Inlet Temperature: Start with a moderate inlet temperature (e.g., 250 °C) and adjust as needed. Analyze the peak shape and area to find the optimal temperature that ensures complete vaporization without degradation.

    • Condition the Column: Properly condition the GC column according to the manufacturer's instructions to remove any residual contaminants and ensure an inert surface.

    • Check for Leaks: Leaks in the system, particularly around the septum, can cause peak shape issues and baseline instability.[11]

The appearance of unexpected peaks in blank runs can indicate carryover from previous injections or system contamination.

  • Causality:

    • Sample Adsorption: The analyte may adsorb onto active sites in the injector and then slowly bleed off in subsequent runs.

    • Septum Bleed: Particles from a worn or incorrect septum can enter the inlet and cause ghost peaks.[11]

    • Contaminated Syringe or Solvents: Impurities in the wash solvents or a contaminated syringe can introduce extraneous peaks.

  • Troubleshooting Protocol:

    • Clean the Inlet: Regularly clean the GC inlet and replace the liner and seals.

    • Use High-Quality Septa: Choose a high-quality, low-bleed septum and replace it regularly.[11]

    • Thorough Syringe Washing: Implement a rigorous syringe washing procedure with high-purity solvents.

    • Bake Out the System: If contamination is suspected, bake out the column and inlet at a high temperature (within the column's limits) to remove adsorbed compounds.

Method Validation and Forced Degradation Studies

Analytical Method Validation

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[12]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.Peak purity of the analyte should be greater than 0.995.[13]
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.998.[1]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for the analyte.[12]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results should remain within acceptable limits (e.g., ≤ 2%).
Forced Degradation Studies

Forced degradation studies are crucial for developing stability-indicating methods.[14][15] They help to identify potential degradation products and pathways.[13]

  • Rationale: By subjecting the drug substance to stress conditions more severe than accelerated stability testing, we can generate potential degradants and ensure the analytical method can separate them from the parent compound.[15]

  • Experimental Protocol:

    • Prepare Stock Solution: Dissolve a known concentration of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., acetonitrile/water).

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature. Neutralize before analysis.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV and visible light, as per ICH Q1B guidelines.

    • Analysis: Analyze the stressed samples by the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[16]

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation DS Drug Substance Acid Acid Hydrolysis DS->Acid Base Base Hydrolysis DS->Base Oxidation Oxidation DS->Oxidation Thermal Thermal DS->Thermal Photo Photolysis DS->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance from the 2,5-Dimethylphenyl Group in Cross-Coupling Reactions

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the sterically demanding 2,5-dimethylphenyl group in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the sterically demanding 2,5-dimethylphenyl group in common cross-coupling reactions. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to facilitate the successful synthesis of your target molecules.

The Challenge: Understanding the Steric Impact of the 2,5-Dimethylphenyl Group

The 2,5-dimethylphenyl (or 2,5-xylyl) moiety presents a significant steric challenge in transition metal-catalyzed cross-coupling reactions. The two methyl groups ortho and meta to the point of attachment effectively shield the reaction center, hindering the approach of the catalyst and the coupling partner. This steric bulk can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to low yields, slow reaction rates, and the formation of undesired side products.

This guide will focus on practical strategies to mitigate these steric effects in three commonly employed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: Low Yields and Incomplete Conversion

Low yields and incomplete conversion are the most frequently encountered issues when working with 2,5-dimethylphenyl substrates. The following sections provide a systematic approach to troubleshooting these problems.

Issue 1: Inefficient Oxidative Addition

The initial oxidative addition of the palladium catalyst to the aryl halide is often the rate-limiting step, particularly with sterically hindered substrates.

Troubleshooting Steps:

  • Ligand Selection: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.[1] Employ bulky, electron-rich phosphine ligands such as SPhos , XPhos , or other biaryl phosphines. These ligands promote the formation of the active, monoligated Pd(0) species and stabilize the oxidative addition transition state. N-heterocyclic carbenes (NHCs) are also excellent choices for activating sterically hindered aryl halides due to their strong σ-donating properties.[1]

  • Catalyst Precursor: Utilize a pre-formed Pd(0) source or a precatalyst that readily generates the active Pd(0) species in situ. This can be more reliable than relying on the in situ reduction of Pd(II) sources like Pd(OAc)₂.

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be mindful of potential side reactions and catalyst decomposition at elevated temperatures.

Issue 2: Sluggish Reductive Elimination

The final step of the catalytic cycle, reductive elimination, can also be slowed by the steric bulk of the 2,5-dimethylphenyl group, preventing the formation of the desired product.

Troubleshooting Steps:

  • Ligand Choice: Bulky ligands that favor a more acute "bite angle" in the palladium complex can promote reductive elimination.

  • Solvent Effects: The choice of solvent can influence the rate of reductive elimination. Aprotic polar solvents like dioxane, THF, or DMF are commonly used and can impact the stability of intermediates in the catalytic cycle.[1]

Issue 3: Catalyst Deactivation and Side Reactions

Steric hindrance can lead to catalyst deactivation and favor side reactions such as homocoupling of the coupling partners or hydrodehalogenation of the starting material.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[1]

  • Base Selection: The choice of base is critical. For Suzuki-Miyaura couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

  • Thorough Degassing: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[1] Ensure all solvents and the reaction mixture are thoroughly degassed.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki-Miyaura coupling with 2,5-dimethylphenyl bromide and am seeing very low conversion. What is the first thing I should change?

A1: The most critical parameter to address is your ligand choice. Standard ligands are often insufficient for such a sterically hindered substrate. Switch to a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos. These are specifically designed to facilitate cross-coupling reactions with challenging substrates.

Q2: In my Buchwald-Hartwig amination of 2,5-dimethylaniline, I am observing significant amounts of hydrodeamination of my aryl halide. What could be the cause?

A2: Hydrodeamination can result from competing β-hydride elimination from the amido-palladium intermediate. This is more likely with primary amines. Ensure you are using a sufficiently bulky ligand to sterically disfavor this pathway. Additionally, carefully consider your choice of base and solvent, as these can influence the relative rates of reductive elimination and β-hydride elimination.

Q3: For a Sonogashira coupling involving 1-ethynyl-2,5-dimethylbenzene, my reaction is sluggish and I see a lot of alkyne homocoupling (Glaser coupling). How can I improve this?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst in the presence of oxygen. To minimize this, ensure your reaction is rigorously degassed and maintained under an inert atmosphere. You can also consider using a "copper-free" Sonogashira protocol, which can sometimes provide better results for substrates prone to homocoupling. Additionally, using a slight excess of the aryl halide can help to favor the cross-coupling pathway.

Experimental Protocols and Data

Protocol 1: Suzuki-Miyaura Coupling of 2,5-Dimethylphenyl Bromide with Phenylboronic Acid

This protocol provides a starting point for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide.

Materials:

  • 2,5-Dimethylphenyl bromide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 2,5-dimethylphenyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Ligand Performance (Illustrative):

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃2K₃PO₄Dioxane100<10
SPhos2K₃PO₄Dioxane100>90
XPhos2K₃PO₄Dioxane100>90
IPr (NHC)2K₃PO₄Dioxane100>85

Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Protocol 2: Buchwald-Hartwig Amination of 2,5-Dimethylaniline with 4-Bromotoluene

This protocol outlines a general procedure for the amination of a sterically hindered aniline.

Materials:

  • 2,5-Dimethylaniline

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromotoluene (1.0 mmol), NaOtBu (1.4 mmol), and XPhos (0.03 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) and 2,5-dimethylaniline (1.2 mmol) to the flask.

  • In a separate glovebox, weigh Pd₂(dba)₃ (0.015 mmol) and add it to the reaction mixture.

  • Heat the reaction to 110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with diethyl ether, and quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash chromatography.

Visualizing the Catalytic Cycle and Troubleshooting Logic

Diagram 1: Key Challenges in the Suzuki-Miyaura Catalytic Cycle with a 2,5-Dimethylphenyl Substrate

G cluster_cycle Suzuki-Miyaura Cycle cluster_troubleshooting Troubleshooting Focus Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation (Ar'-B(OR)2) Oxidative_Addition->Transmetalation Ar'B(OR)2 Base Reductive_Elimination Reductive Elimination (Ar-Ar') Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Slow_OA Slow Oxidative Addition Slow_OA->Oxidative_Addition Steric Hindrance from 2,5-Me2Ph Slow_RE Slow Reductive Elimination Slow_RE->Reductive_Elimination Steric Clash Side_Reactions Side Reactions Side_Reactions->Transmetalation Homocoupling

Caption: Key steps in the Suzuki-Miyaura cycle impacted by the 2,5-dimethylphenyl group.

Diagram 2: Decision-Making Workflow for Optimizing a Sluggish Reaction

G Start Low Yield with 2,5-Dimethylphenyl Substrate Check_Ligand Is a bulky, electron-rich ligand being used? (e.g., SPhos, XPhos, NHC) Start->Check_Ligand Change_Ligand Switch to a bulky, electron-rich ligand. Check_Ligand->Change_Ligand No Check_Temp Is the reaction temperature optimized? Check_Ligand->Check_Temp Yes Change_Ligand->Check_Temp Increase_Temp Increase temperature incrementally. Check_Temp->Increase_Temp No Check_Base_Solvent Are the base and solvent appropriate? Check_Temp->Check_Base_Solvent Yes Increase_Temp->Check_Base_Solvent Screen_Conditions Screen different bases and solvents. Check_Base_Solvent->Screen_Conditions Unsure Success Successful Reaction Check_Base_Solvent->Success Yes Screen_Conditions->Success

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

References

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for Derivatization of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center dedicated to the synthetic derivatization of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthetic derivatization of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to address the common challenges and subtle nuances of reaction optimization. Our focus is on providing actionable troubleshooting advice and explaining the chemical principles behind each experimental choice to ensure robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the starting material and general reaction considerations.

Q1: My synthesis of the starting material, 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, via the Vilsmeier-Haack reaction is giving a low yield. What are the likely causes?

A1: Low yields in the Vilsmeier-Haack formylation of pyrazoles are a common issue.[1] The reaction involves the formation of a Vilsmeier reagent (typically from POCl₃ and DMF) which then formylates the pyrazole precursor.[2][3] Several factors can be at play:

  • Purity of Precursors: Ensure your starting hydrazone is pure. Impurities can lead to significant side reactions.[1]

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous DMF should be used. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[1][3]

  • Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion. A molar ratio of at least 2-3 equivalents of the Vilsmeier reagent to the hydrazone is often required for double formylation and cyclization.[3]

  • Temperature Control: The reaction temperature is critical. While some preparations are run at elevated temperatures (e.g., 70-90°C), overheating can lead to decomposition and byproduct formation.[3][4] It is advisable to perform initial trials at a lower temperature (e.g., 60°C) and monitor progress by Thin Layer Chromatography (TLC).[1]

Q2: How should I store 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde to ensure its stability?

A2: Like many aldehydes, this compound can be susceptible to oxidation over time, converting the aldehyde group to a carboxylic acid. For long-term stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and kept in a cool, dark place (2-8°C is recommended).[1]

Q3: What are the best general techniques for monitoring the progress of derivatization reactions with this aldehyde?

A3: Thin Layer Chromatography (TLC) is the most common and effective technique for routine monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between the starting aldehyde and the product. The starting material and product can be visualized under UV light (254 nm). For more quantitative analysis and confirmation of product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[5]

Section 2: Troubleshooting Guide: Schiff Base Formation (Imine Synthesis)

The condensation of the pyrazole-4-carbaldehyde with primary amines to form Schiff bases (imines) is a fundamental derivatization. While seemingly straightforward, the reaction is a reversible equilibrium that requires careful control.

Q4: I am attempting to form a Schiff base, but the conversion is low, and I recover mostly starting material. What's going wrong?

A4: Low conversion in Schiff base formation is almost always an issue of equilibrium. The reaction produces water as a byproduct; its presence will drive the equilibrium back towards the starting materials.

  • Causality: The mechanism involves the nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the imine. According to Le Châtelier's principle, removing water is essential to push the reaction to completion.

  • Solutions:

    • Water Removal: The most effective method is to use a Dean-Stark apparatus when refluxing in a solvent like toluene. Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can be effective.

    • Acid Catalysis: The reaction is often catalyzed by a catalytic amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A trace amount of acetic acid is commonly used.[6] However, using too much strong acid can protonate the nucleophilic amine, rendering it unreactive.

    • Solvent Choice: Using an alcohol like ethanol is common, but ensure it is anhydrous.[6] Refluxing is typically required to drive the reaction.[6]

Q5: My Schiff base product appears to be hydrolyzing back to the aldehyde during workup or purification. How can I prevent this?

A5: Imines are susceptible to hydrolysis, especially in the presence of acid. This is the reverse of the formation reaction.

  • Causality: The C=N bond of the imine can be attacked by water, particularly under acidic conditions, regenerating the aldehyde and the amine.

  • Solutions:

    • Neutral/Basic Workup: Avoid acidic aqueous solutions during the workup. Use a saturated sodium bicarbonate solution or brine to wash the organic layer.

    • Anhydrous Purification: When performing column chromatography, ensure your solvents are dry. The silica gel itself can be slightly acidic; it can be neutralized by pre-treating it with a solvent mixture containing a small amount of a non-polar tertiary amine like triethylamine (~1%).

    • Prompt Analysis: Analyze and use the Schiff base derivative as quickly as possible after synthesis, as prolonged storage, especially if exposed to atmospheric moisture, can lead to degradation.

Section 3: Troubleshooting Guide: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst.[7][8]

Q6: My Knoevenagel condensation is sluggish or results in a low yield. How can I improve it?

A6: The success of this reaction hinges on the appropriate choice of catalyst and reaction conditions to deprotonate the active methylene compound without promoting side reactions.[1]

  • Causality: A base is required to generate the nucleophilic carbanion from the active methylene compound. The reactivity of this carbanion and the electrophilicity of the aldehyde determine the reaction rate.

  • Solutions:

    • Catalyst Selection: If a weak base like ammonium carbonate or acetate is proving ineffective, consider a slightly stronger organic base like piperidine or triethylamine.[1][9] These are often sufficient to catalyze the reaction without causing self-condensation of the aldehyde.

    • Solvent System: The choice of solvent can be critical. While ethanol or acetic acid are common, sometimes a higher boiling point solvent like toluene (with azeotropic removal of water) or a polar aprotic solvent like DMF can improve yields.[10][11] An environmentally friendly approach using an aqueous ethanol mixture with ammonium carbonate has also been shown to be effective.[9]

    • Temperature: Many Knoevenagel condensations require heating to proceed at a reasonable rate.[11] Monitor the reaction by TLC to find the optimal balance between reaction time and byproduct formation.

Q7: I am observing the formation of multiple side products in my Knoevenagel condensation. How can I increase selectivity?

A7: Side product formation, such as Michael addition of a second equivalent of the nucleophile or self-condensation of the aldehyde, can be a problem if conditions are too harsh.[1]

  • Causality: Strongly basic conditions or high temperatures can promote undesired reaction pathways. The 2,5-dimethylphenyl group on your starting material may provide some steric hindrance, but it may not be sufficient to prevent all side reactions.

  • Solutions:

    • Use a Mild Base: This is the most critical parameter. Switch to a milder catalyst like ammonium acetate or piperidine.[1]

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Sometimes, running the reaction at ambient temperature for a longer period can yield a cleaner product.[1]

    • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the active methylene compound to minimize the risk of double addition products.

Workflow for Troubleshooting Low Yield in Knoevenagel Condensation

G start Low Yield Observed tlc Analyze by TLC/ LC-MS start->tlc sm_present Starting Material Still Present? tlc->sm_present sm_yes Reaction Incomplete sm_present->sm_yes Yes sm_no Reaction Complete sm_present->sm_no No action_incomplete Increase Reaction Time Increase Temperature Use Stronger (but mild) Base (e.g., piperidine) sm_yes->action_incomplete side_products Significant Side Products Formed? sm_no->side_products side_yes Poor Selectivity side_products->side_yes Yes side_no Purification Issue side_products->side_no No action_selectivity Use Milder Base (e.g., (NH4)2CO3) Lower Reaction Temperature Check Reactant Purity side_yes->action_selectivity action_purification Product Lost During Workup or Chromatography? Optimize Extraction pH Re-evaluate Chromatography Conditions side_no->action_purification

Caption: Decision tree for troubleshooting low yield in Knoevenagel reactions.

Section 4: Troubleshooting Guide: Wittig Reaction

The Wittig reaction is a powerful method for converting the aldehyde into an alkene by reacting it with a phosphonium ylide (a Wittig reagent).[12][13]

Q8: My Wittig reaction is failing, or the yield of the desired alkene is very low. What are the common pitfalls?

A8: The Wittig reaction is highly dependent on the successful formation and reactivity of the ylide, which is often generated in situ.

  • Causality: The ylide is a strong base and a potent nucleophile. It is sensitive to moisture and air, and its formation requires a sufficiently strong base to deprotonate the phosphonium salt precursor.[14]

  • Solutions:

    • Strict Anhydrous/Inert Conditions: This is non-negotiable. Glassware must be flame-dried or oven-dried. Solvents like THF or diethyl ether must be freshly distilled and anhydrous. The reaction must be run under a positive pressure of an inert gas (Nitrogen or Argon).[1]

    • Correct Base for Ylide Generation: The choice of base is critical and depends on the acidity of the proton on the phosphonium salt.

      • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) are highly reactive and require very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[14]

      • Stabilized ylides (where the carbanion is stabilized by an adjacent electron-withdrawing group like an ester) are less reactive and can be formed with weaker bases like sodium ethoxide or potassium tert-butoxide.[14]

    • Ylide Formation Time: Ensure you allow sufficient time for the ylide to form after adding the base to the phosphonium salt before you add the aldehyde. The formation of the characteristic color of the ylide (often deep yellow, orange, or red) is a good visual indicator.

    • Steric Hindrance: The 2,5-dimethylphenyl group on your aldehyde, combined with a bulky ylide, could lead to steric hindrance. If possible, consider using a less hindered ylide.

Q9: The stereochemistry of my alkene product is a mixture of E and Z isomers. How can I control the stereochemical outcome?

A9: The stereoselectivity of the Wittig reaction is a classic topic and depends heavily on the nature of the ylide.[12][15]

  • Causality: The mechanism proceeds through a four-membered oxaphosphetane intermediate. The relative rates of formation and decomposition of the diastereomeric intermediates determine the final E/Z ratio.[12]

  • General Rules & Solutions:

    • Non-stabilized Ylides: These ylides (e.g., R=alkyl) typically react under kinetic control and predominantly yield the (Z)-alkene.[15] This is especially true in salt-free conditions.

    • Stabilized Ylides: These ylides (e.g., R=CO₂Et) are more stable, allowing the reaction to equilibrate to the more thermodynamically stable intermediate, which leads predominantly to the (E)-alkene.[15]

    • Schlosser Modification: Forcing the formation of the (E)-alkene from a non-stabilized ylide is possible using the Schlosser modification, which involves treating the intermediate betaine with a second equivalent of strong base at low temperature before quenching.[12]

Table 1: Base Selection for Wittig Ylide Generation
Ylide TypeExample PrecursorRequired Base StrengthCommon BasesTypical Product Stereochemistry
Non-stabilized (CH₃)PPh₃⁺Br⁻Very Strongn-BuLi, NaH, NaNH₂Predominantly (Z)-alkene
Semi-stabilized (C₆H₅CH₂)PPh₃⁺Cl⁻StrongAlkoxides (e.g., NaOEt, KOtBu)Mixture of (E) and (Z)
Stabilized (EtO₂CCH₂)PPh₃⁺Br⁻Moderate/WeakNaOEt, K₂CO₃, Et₃NPredominantly (E)-alkene

Section 5: Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate and laboratory setup.

Protocol 1: General Procedure for Schiff Base Formation
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq).

  • Add anhydrous ethanol (approx. 0.2 M concentration).

  • Add the primary amine (1.05 eq) followed by 2-3 drops of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-7 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly. If so, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Protocol 2: General Procedure for Knoevenagel Condensation with Malononitrile
  • In a round-bottom flask, dissolve 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in a 1:1 mixture of water and ethanol (approx. 0.5 M).[9]

  • Add ammonium carbonate (0.2 eq) as the catalyst.[9]

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.[9]

  • After completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Filter the product, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove residual starting materials.

  • Dry the product under vacuum to yield the desired vinyl nitrile.

General Optimization Workflowdot

G cluster_0 Phase 1: Scoping cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Lit Literature Search Find analogous reactions Model Small-Scale Model Reaction (10-50 mg scale) Lit->Model Solvent Solvent Screen Model->Solvent Catalyst Catalyst/Base Screen Solvent->Catalyst Temp Temperature Optimization Catalyst->Temp Scale Scale-Up Reaction (1-5 g scale) Temp->Scale Purify Optimize Purification Scale->Purify Characterize Full Characterization (NMR, MS, etc.) Purify->Characterize

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde and Other Pyrazole Derivatives

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile building block for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a re...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile building block for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2] This guide provides a comprehensive comparison of the biological activities of pyrazole derivatives, with a specific focus on elucidating the potential of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde in relation to other notable pyrazoles. While direct experimental data for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is limited in the current literature, this guide will leverage data from structurally similar pyrazole-4-carbaldehydes and other pyrazole derivatives to infer its potential biological profile based on established structure-activity relationships (SAR).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of comparative performance supported by experimental data from peer-reviewed literature. We will delve into the methodologies of key experiments, providing a framework for the rational design and evaluation of novel pyrazole-based therapeutic agents.

The Pyrazole Core: A Hub of Biological Activity

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique electronic and structural framework that allows for diverse functionalization. This adaptability is a key reason for the wide array of biological activities observed in its derivatives.[1] The substituents on the pyrazole ring play a crucial role in defining the specific pharmacological profile of each compound.

Comparative Analysis of Biological Activities

To provide a clear comparison, the following sections will present available experimental data for various pyrazole derivatives across four key areas of biological activity: antimicrobial, anticancer, anti-inflammatory, and antioxidant.

Antimicrobial Activity

Pyrazole derivatives have been extensively investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[2][3] The presence of a carbaldehyde group at the 4-position of the pyrazole ring has been shown to be a key pharmacophore for antimicrobial activity.

Comparative Antimicrobial Activity of Pyrazole Derivatives (Minimum Inhibitory Concentration in μg/mL)

Compound/Derivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliAspergillus nigerCandida albicansReference
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydesModerate to GoodModerate to GoodModerate-Significant[4]
Pyrazole analogues--0.251-[5]
3,5-dimethyl azopyrazole derivativesModerate-Better than Ciprofloxacin--[3]
N'-[(1Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-cyanoacetohydrazideModerateModerateModerateInactiveInactive[6]

Based on the data for other 3-aryl-pyrazole-4-carbaldehydes, it is plausible that 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde would exhibit antimicrobial activity. The dimethylphenyl substituent may influence its lipophilicity and steric interactions with microbial targets, potentially modulating its potency and spectrum of activity.

Anticancer Activity

The anticancer potential of pyrazole derivatives is a significant area of research, with several compounds showing potent cytotoxicity against various cancer cell lines.[7] The mechanism of action often involves the inhibition of critical cellular pathways implicated in cancer progression.

Comparative Anticancer Activity of Pyrazole Derivatives (IC50 in µM)

Compound/Derivative ClassMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colon)Reference
Pyrazole-5-carboxamide derivativesPromisingGood--[7]
3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydesModerateModerate-Moderate[8]
1,3,4-trisubstituted pyrazoles11.969.139.138.91[5]
3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivativesUp to 96% Growth Inhibition---[9]

The diverse range of IC50 values highlights the importance of specific substitutions on the pyrazole ring in determining anticancer potency. The 2,5-dimethylphenyl group in the target molecule could enhance its binding affinity to specific protein targets within cancer cells, a hypothesis that warrants experimental validation.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[2][10]

Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound/Derivative ClassIn-vivo ModelActivityReference
New pyrazole analoguesCarrageenan-induced paw edemaBetter than Diclofenac sodium[5]
1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivativesCarrageenan-induced rat paw edemaGood anti-inflammatory activity[10]
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesCarrageenan-induced rat paw edemaMaximum activity compared to diclofenac sodium[11]

The structural features of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde suggest it could possess anti-inflammatory activity. The dimethylphenyl moiety may contribute to favorable interactions with the active site of inflammatory enzymes like COX-2.

Antioxidant Activity

Several pyrazole derivatives have been reported to possess antioxidant properties, primarily through their ability to scavenge free radicals.[1][12]

Comparative Antioxidant Activity of Pyrazole Derivatives (DPPH Radical Scavenging)

| Compound/Derivative Class | Activity | Reference | | :--- | :--- | :--- | :--- | | 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) | Good antioxidant activity |[1] | | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | Up to 96.64% inhibition |[12][13] | | 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | Potent antioxidants |[4] | | 5-Aminopyrazole Derivatives | Interesting radical scavenging properties | |

The antioxidant potential of pyrazoles is often linked to the presence of electron-donating groups and the overall electronic nature of the molecule. The dimethylphenyl group in the target compound is electron-donating, suggesting it may contribute to radical scavenging activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. For 3-aryl-1H-pyrazole-4-carbaldehydes, the following SAR observations can be made from the literature:

  • Aryl Substituent at Position 3: The nature of the aryl group at the 3-position significantly influences activity. Electron-withdrawing or electron-donating groups on this aryl ring can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets. The 2,5-dimethyl substitution in the target molecule introduces both steric bulk and electron-donating character, which could lead to a unique biological profile.

  • Carbaldehyde Group at Position 4: The aldehyde functionality is a key feature for many of the observed biological activities, likely participating in hydrogen bonding or covalent interactions with target enzymes or receptors.

  • Substituent at N1 Position: The substituent on the pyrazole nitrogen (in this case, a hydrogen atom in the 1H-pyrazole tautomer) also plays a role in activity. Substitution at this position can alter the molecule's polarity and ability to act as a hydrogen bond donor.

Caption: Structure-Activity Relationship (SAR) of 3-Aryl-1H-pyrazole-4-carbaldehydes.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9]

Broth_Microdilution_Workflow Prepare_Compound Prepare Serial Dilutions of Test Compound Inoculate_Plate Inoculate Microtiter Plate with Compound and Microorganism Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for the Broth Microdilution Assay.

Protocol:

  • Preparation of Test Compound: Dissolve the pyrazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]

MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure Absorbance at ~570 nm Add_Solvent->Measure_Absorbance

Sources

Comparative

A Comparative Guide to Substituted Phenyl-pyrazole-4-carbaldehydes as Versatile Synthons in Drug Discovery

Abstract Substituted pyrazole scaffolds are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2][3][4] Among the diverse array of pyrazole-based building blocks, substi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyrazole scaffolds are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2][3][4] Among the diverse array of pyrazole-based building blocks, substituted phenyl-pyrazole-4-carbaldehydes stand out as exceptionally versatile synthons. Their inherent reactivity, coupled with the tunable electronic and steric properties imparted by substituents on the phenyl ring, makes them invaluable precursors for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of these synthons, delving into their synthesis, spectroscopic characterization, and reactivity in key chemical transformations. We will explore how the nature of the substituent on the phenyl ring dictates the synthon's behavior and utility in the generation of compound libraries for drug discovery programs.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is considered a "biologically privileged" structure in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities.[2][5][6][7] The success of blockbuster drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction) underscores the therapeutic potential of pyrazole-containing molecules.[3][7]

Substituted phenyl-pyrazole-4-carbaldehydes serve as pivotal intermediates in the synthesis of more complex, biologically active molecules. The aldehyde functionality at the C4 position is a reactive handle that readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the facile introduction of diverse chemical moieties. The substituent on the phenyl ring at the N1 or C3 position further modulates the electronic properties and steric bulk of the entire molecule, influencing its reactivity and, ultimately, its interaction with biological targets.

This guide will provide a comparative study of these synthons, focusing on how different substituents on the phenyl ring affect their synthesis, spectroscopic properties, and reactivity in downstream applications.

Synthesis of Substituted Phenyl-pyrazole-4-carbaldehydes: The Vilsmeier-Haack Approach

A robust and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][9][10][11][12] This reaction typically involves the treatment of a suitable phenylhydrazone with the Vilsmeier reagent, which is a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds via an electrophilic substitution on the electron-rich intermediate, leading to the formation of the pyrazole ring with a formyl group at the 4-position.[10][11]

Vilsmeier_Haack_Synthesis cluster_reactants Reactants cluster_product Product Hydrazone Substituted Phenylhydrazone Reaction_Step_1 Cyclization & Formylation Hydrazone->Reaction_Step_1 Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Vilsmeier_Reagent->Reaction_Step_1 Pyrazole_Carbaldehyde Substituted Phenyl-pyrazole- 4-carbaldehyde Reaction_Step_1->Pyrazole_Carbaldehyde

Caption: General synthetic scheme for substituted phenyl-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

This protocol provides a representative example of the synthesis of a substituted phenyl-pyrazole-4-carbaldehyde using the Vilsmeier-Haack reaction.

Materials:

  • 4-Chloroacetophenone

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • Synthesis of the Hydrazone Intermediate:

    • In a round-bottom flask, dissolve 4-chloroacetophenone (1 equivalent) in a minimal amount of glacial acetic acid.

    • Add phenylhydrazine (1.1 equivalents) dropwise while stirring.

    • Reflux the mixture for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry to obtain the 4-chloroacetophenone phenylhydrazone.

  • Vilsmeier-Haack Cyclization and Formylation:

    • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (3 equivalents) to ice-cold anhydrous DMF (10 volumes) with constant stirring.[10]

    • To this pre-formed reagent, add the 4-chloroacetophenone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour and then heat to 80-90°C for 4-6 hours.[10]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated solution of NaHCO₃.

    • Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Comparative Spectroscopic Analysis

The structural elucidation of substituted phenyl-pyrazole-4-carbaldehydes relies heavily on spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR. The electronic nature of the substituent on the phenyl ring significantly influences the chemical shifts and vibrational frequencies observed in these spectra.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The pyrazole ring protons (H-5) also give a characteristic singlet. The chemical shifts of the aromatic protons on the phenyl rings are influenced by the nature of the substituent. Electron-withdrawing groups (EWGs) like -NO₂ will shift the aromatic protons downfield, while electron-donating groups (EDGs) like -OCH₃ will shift them upfield.

¹³C NMR Spectroscopy

The carbonyl carbon of the aldehyde group is readily identifiable in the ¹³C NMR spectrum, typically resonating around δ 185-195 ppm. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) and the phenyl ring carbons are also sensitive to the electronic effects of the substituents.[13]

FT-IR Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present. A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. The C=N stretching of the pyrazole ring is typically observed around 1590-1620 cm⁻¹.

Substituent (on Phenyl Ring)Aldehyde Proton (¹H NMR, δ ppm)Aldehyde Carbonyl (¹³C NMR, δ ppm)C=O Stretch (FT-IR, cm⁻¹)
-NO₂ (Electron-Withdrawing) ~10.2~188~1705
-H (Unsubstituted) ~9.9~186~1695
-Cl (Electron-Withdrawing) ~10.0~187~1700
-CH₃ (Electron-Donating) ~9.8~185~1690
-OCH₃ (Electron-Donating) ~9.7~184~1685

Note: The values presented are approximate and can vary based on the solvent and the specific position of the substituent.

Comparative Reactivity of Substituted Phenyl-pyrazole-4-carbaldehydes

The aldehyde group in these synthons is the primary site of reactivity, participating in a wide array of chemical transformations. The electronic nature of the substituent on the phenyl ring plays a crucial role in modulating the electrophilicity of the aldehyde carbonyl carbon, thereby influencing the reaction rates and yields.[14]

General Reactivity Trend:

Electron-withdrawing groups (EWGs) on the phenyl ring increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and thus the reactivity of the aldehyde.[14][15]

Reactivity_Trend High_Reactivity High Reactivity (EWG: -NO₂, -CN) Moderate_Reactivity Moderate Reactivity (-H, -Halogens) label_arrow Decreasing Reactivity Low_Reactivity Low Reactivity (EDG: -CH₃, -OCH₃)

Caption: The influence of substituents on the reactivity of phenyl-pyrazole-4-carbaldehydes.

Application in Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound.[16][17] This reaction is frequently employed to synthesize a variety of biologically active molecules, including pyrazole-based chalcones and other derivatives.[1][18]

Knoevenagel_Workflow Start Substituted Phenyl-pyrazole- 4-carbaldehyde Reaction Knoevenagel Condensation Start->Reaction Active_Methylene Active Methylene Compound (e.g., malononitrile, ethyl acetoacetate) Active_Methylene->Reaction Base_Catalyst Base Catalyst (e.g., piperidine, ammonium acetate) Base_Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Product Biologically Active Pyrazole Derivative Reaction->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Experimental workflow for the Knoevenagel condensation using pyrazole-4-carbaldehydes.

Comparative Reactivity in Knoevenagel Condensation

The rate of the Knoevenagel condensation is directly proportional to the reactivity of the aldehyde. Therefore, pyrazole-4-carbaldehydes bearing electron-withdrawing substituents will react faster than those with electron-donating groups.

Substituent (on Phenyl Ring)Relative Reaction Rate
-NO₂ (EWG) Fastest
-Cl (EWG) Fast
-H (Neutral) Moderate
-CH₃ (EDG) Slow
-OCH₃ (EDG) Slowest

This predictable trend in reactivity allows researchers to tailor the reaction conditions (e.g., catalyst loading, temperature, reaction time) based on the specific substituted phenyl-pyrazole-4-carbaldehyde being used, optimizing the yield of the desired product.

Conclusion

Substituted phenyl-pyrazole-4-carbaldehydes are undeniably powerful and versatile synthons in the arsenal of medicinal chemists. Their straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the predictable influence of substituents on their spectroscopic properties and chemical reactivity, makes them ideal building blocks for the construction of diverse molecular libraries. A thorough understanding of the comparative aspects outlined in this guide will empower researchers to make informed decisions in the rational design and synthesis of novel pyrazole-based therapeutic agents, ultimately accelerating the drug discovery process.

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  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. 2015.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Medicinal Significance of Pyrazole Analogues: A Review. ResearchGate. 2021.
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. 2023.
  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. 2017.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. 2013.
  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate.
  • Why is aryl-aldehyde more reactive towards a nucleophilic addition than aliphatic ketones? Quora. 2018.
  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. 2017.
  • Reaction of substituted acetophenones with various aryl aldehydes. ResearchGate.
  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. 2023.

Sources

Validation

Validating the Anticancer Potential of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous compounds with significant therapeutic properties. T...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous compounds with significant therapeutic properties. This guide provides a comprehensive framework for the synthesis, in vitro validation, and mechanistic evaluation of a novel class of potential anticancer agents: 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde derivatives. While direct literature on this specific substitution pattern is nascent, this document outlines a robust, self-validating experimental strategy based on established methodologies for analogous pyrazole-based compounds. We will detail the synthetic rationale, propose a comprehensive suite of in vitro assays to establish anticancer activity, and explore potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. This guide is intended to serve as a foundational resource for researchers seeking to investigate and validate the therapeutic promise of this novel chemical series.

Introduction: The Rationale for Pyrazole Derivatives in Oncology

Pyrazole derivatives have garnered significant attention in oncology due to their diverse pharmacological activities.[1] These heterocyclic compounds have been successfully developed into potent and selective anticancer agents, with some derivatives demonstrating efficacy against various cancer cell lines.[2] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of their biological activity.[1] Structure-activity relationship (SAR) studies have revealed that modifications to the substituents on the pyrazole ring can significantly impact their anticancer potency and selectivity.[1] Many pyrazole derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of crucial cellular targets like kinases (e.g., EGFR, VEGFR), tubulin polymerization, and DNA integrity.[1][2]

This guide focuses on a specific, yet under-explored, class of pyrazole derivatives: those bearing a 2,5-dimethylphenyl group at the 3-position and a carbaldehyde at the 4-position. The introduction of the dimethylphenyl moiety is hypothesized to enhance lipophilicity and potentially influence binding affinity to target proteins, while the carbaldehyde group offers a versatile handle for further chemical modifications to generate a library of novel compounds.

Synthesis and Characterization

The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde derivatives can be achieved through established synthetic routes for pyrazole-4-carbaldehydes. A common and effective method is the Vilsmeier-Haack reaction.[3]

Proposed Synthetic Pathway

G A 2,5-Dimethylacetophenone C Hydrazone Intermediate A->C Condensation B Hydrazine Hydrate B->C E 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (POCl3/DMF) D->E G Schiff Base/Hydrazone Derivatives E->G Condensation F Substituted Amines/Hydrazines F->G

Caption: Proposed synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives.

Experimental Protocol: Synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
  • Step 1: Synthesis of the Hydrazone Intermediate.

    • To a solution of 2,5-dimethylacetophenone in ethanol, add an equimolar amount of hydrazine hydrate.

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry to obtain the hydrazone intermediate.

  • Step 2: Vilsmeier-Haack Reaction.

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

    • To this reagent, add the hydrazone intermediate synthesized in Step 1.

    • Heat the reaction mixture at 60-70°C for 8-12 hours.

    • After cooling, pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.

    • The resulting precipitate is filtered, washed with water, and purified by column chromatography to yield 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Further derivatization of the carbaldehyde can be achieved through standard condensation reactions with various amines or hydrazines to generate a library of Schiff bases or hydrazones for comparative analysis.

In Vitro Anticancer Evaluation: A Multi-faceted Approach

A thorough in vitro evaluation is critical to ascertain the anticancer potential of the synthesized derivatives. This involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of cell death.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver], PC3 [prostate]) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of the pyrazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Comparative Cytotoxicity Data (Hypothetical)
CompoundSubstitution (R)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)PC3 IC₅₀ (µM)
Lead-1 H15.221.818.525.1
Lead-2 4-chlorophenyl (Schiff Base)8.712.49.914.3
Lead-3 4-nitrophenyl (Schiff Base)5.17.96.29.8
Doxorubicin -0.91.21.11.5

Data presented is hypothetical and for illustrative purposes.

Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the pyrazole derivatives at their respective IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

This assay determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: Treat cancer cells with the pyrazole derivatives at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation and Staining: Harvest the cells, fix in ice-cold 70% ethanol, and store at -20°C overnight. Wash the cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Investigating the Molecular Mechanism of Action

Understanding the molecular pathways through which these derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Based on existing literature for pyrazole compounds, several key signaling pathways are likely targets.[2]

Potential Signaling Pathways

G cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest Bax Bax Bcl2 Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes Lead_Compound 3-(2,5-dimethylphenyl)-1H-pyrazole -4-carbaldehyde Derivative Lead_Compound->Bax Promotes Lead_Compound->Bcl2 Inhibits Lead_Compound->CDK2_CyclinE Inhibits Lead_Compound->CDK1_CyclinB Inhibits

Caption: Potential signaling pathways affected by pyrazole derivatives.

Western Blot Analysis for Key Protein Expression

To validate the proposed mechanisms, Western blot analysis can be employed to measure the expression levels of key proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Treat cells with the lead compounds, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, CDK1, Cyclin B1).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Comparative Analysis and Future Perspectives

The data obtained from the aforementioned assays will allow for a comprehensive comparison of the novel 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde derivatives against each other and against established anticancer drugs. Promising lead compounds can be identified based on their potent and selective cytotoxicity, and their well-defined mechanism of action.

Future studies should focus on:

  • In vivo validation: Testing the efficacy of lead compounds in animal models of cancer.

  • Pharmacokinetic and toxicity studies: Evaluating the ADME-Tox properties of the most promising derivatives.

  • Target identification: Utilizing techniques such as molecular docking and proteomics to identify the specific molecular targets of these compounds.

By following the structured and self-validating experimental guide outlined here, researchers can effectively assess the anticancer properties of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde derivatives and contribute to the development of novel and effective cancer therapeutics.

References

  • El-Hiti, G. A., et al. (2023). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Journal of Molecular Structure, 1294(2), 136528. [Link]

  • Gaber, M., et al. (2023). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Journal of the Iranian Chemical Society, 20(8), 2267-2280. [Link]

  • Hassan, A. S., et al. (2016). Design, Synthesis and Cytotoxicity Evaluation of 3-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine and 5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbaldehyde Derivatives as Potential Anticancer Agents. Journal of Heterocyclic Chemistry, 54(3), 1849-1860. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(9), 13586-13601. [Link]

  • Rizk, S. A., et al. (2022). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports, 12(1), 1-15. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Mogale, L. V., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(11), 12671-12685. [Link]

  • Gomaa, A. M., & Ali, M. A. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]

  • Nguyen, T. H. L., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Molecules, 26(11), 3123. [Link]

  • El-Hiti, G. A., et al. (2023). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Journal of Molecular Structure, 1294, 136528. [Link]

  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353. [Link]

  • Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. [Link]

  • Mahal, K., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]

  • Gomaa, A. M. (2015). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]

  • Raffa, D., et al. (2021). Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. ChemMedChem, 16(11), 1803-1813. [Link]

  • Raffa, D., et al. (2021). Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. ChemMedChem, 16(11), 1803-1813. [Link]

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Comparative

The Strategic Placement of Dimethyl Groups: A Comparative Guide to the Structure-Activity Relationship of 3-(2,5-dimethylphenyl)-pyrazole Derivatives

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs for a wide array of therapeutic applicati...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs for a wide array of therapeutic applications.[1][2] Its synthetic tractability and ability to engage in various biological interactions make it a privileged structure. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 3-(2,5-dimethylphenyl)-pyrazole derivatives. By comparing these compounds with their unsubstituted or alternatively substituted counterparts, we aim to elucidate the causal impact of the 2,5-dimethylphenyl moiety on biological activity, offering field-proven insights for rational drug design.

The Pyrazole Core: A Foundation for Diverse Biological Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for critical interactions with biological targets.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[2][3][4] The substituents at various positions on the pyrazole ring play a crucial role in determining the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

The Influence of the 3-Aryl Substitution: A Gateway to Potency

Substitution at the 3-position of the pyrazole ring with an aryl group is a common strategy in the design of bioactive molecules. This aryl group often serves as a key recognition element, inserting into hydrophobic pockets of target proteins. The nature and substitution pattern of this phenyl ring can dramatically influence binding affinity and selectivity.

Comparative Analysis: Unsubstituted Phenyl vs. 2,5-Dimethylphenyl

The introduction of methyl groups onto the C3-phenyl ring, specifically at the 2 and 5 positions, imparts distinct steric and electronic properties compared to an unsubstituted phenyl ring.

  • Steric Hindrance and Conformational Restriction: The ortho-methyl group introduces steric bulk, which can restrict the rotation of the phenyl ring relative to the pyrazole core. This conformational rigidity can be advantageous, locking the molecule into a bioactive conformation and improving binding affinity.

  • Enhanced Hydrophobicity: The two methyl groups increase the lipophilicity of the molecule. This can enhance membrane permeability and improve access to intracellular targets. Furthermore, these hydrophobic interactions can be critical for binding to hydrophobic subpockets within a target protein's active site.

  • Electronic Effects: Methyl groups are weakly electron-donating. This can subtly alter the electron density of the phenyl ring and, consequently, its interaction with the target protein.

The strategic placement of these methyl groups can therefore be a critical determinant of biological activity, a concept we will explore through specific examples.

Kinase Inhibition: A Case Study in SAR

Protein kinases are a major class of drug targets, particularly in oncology.[5] Pyrazole-based kinase inhibitors have seen significant success.[5] The SAR of these inhibitors often revolves around the interactions of the pyrazole core and its substituents with the ATP-binding site of the kinase.

A comparative analysis of pyrazole-based kinase inhibitors reveals the importance of substitution on the 3-phenyl ring. For instance, in the development of c-Jun N-terminal Kinase (JNK) inhibitors, modifications to the aryl group at the 5-position (structurally analogous to the 3-position in our core scaffold) significantly impacted potency and selectivity.[6] While direct SAR data for 3-(2,5-dimethylphenyl)-pyrazole kinase inhibitors is not extensively consolidated, we can infer the potential advantages by examining related structures. The 2,5-dimethyl substitution can provide additional van der Waals contacts within the hydrophobic regions of the kinase ATP-binding site, potentially leading to enhanced potency.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 3-(2,5-dimethylphenyl)-pyrazole derivatives.

Synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole

This protocol describes a general and adaptable method for the synthesis of the core scaffold.

Workflow for the Synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole:

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 2,5-Dimethylacetophenone C Intermediate Enaminone A->C Reflux B Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 3-(2,5-dimethylphenyl)-1H-pyrazole C->E Glacial Acetic Acid, Reflux D Hydrazine Hydrate D->E F Column Chromatography E->F

Caption: Synthetic workflow for 3-(2,5-dimethylphenyl)-1H-pyrazole.

Step-by-Step Protocol:

  • Knoevenagel Condensation:

    • To a solution of 2,5-dimethylacetophenone (1 eq.) in toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

  • Cyclization:

    • Dissolve the crude enaminone in glacial acetic acid.

    • Add hydrazine hydrate (1.5 eq.) dropwise at room temperature.

    • Reflux the reaction mixture for 2-4 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(2,5-dimethylphenyl)-1H-pyrazole.[7]

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Workflow for In Vitro Kinase Inhibition Assay:

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection A Synthesized Compound (Inhibitor) E Incubate Components A->E B Target Kinase B->E C Substrate C->E D ATP D->E F Measure Phosphorylation E->F G Calculate IC50 F->G

Sources

Validation

comparing the efficacy of different synthetic routes to 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds, can be approa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic routes. The choice of a particular method is often dictated by factors such as yield, scalability, availability of starting materials, and the desired purity of the final product. This guide provides an in-depth comparison of the most effective methods for the synthesis of this target molecule, supported by experimental data and procedural details.

Core Synthetic Strategies: A Head-to-Head Comparison

The primary and most widely employed method for the introduction of a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction . An alternative, though generally less efficient for this substrate class, is the Duff reaction . This guide will focus on a detailed analysis of the Vilsmeier-Haack approach, while also discussing the theoretical applicability and limitations of the Duff reaction for a comprehensive overview.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring.

The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction is a two-step process:

  • Synthesis of the precursor: 3-(2,5-dimethylphenyl)-1H-pyrazole.

  • Formylation: Introduction of the carbaldehyde group at the C4 position.

Step 1: Synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole

The synthesis of the pyrazole core is typically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. In this case, the logical precursor is a chalcone derived from 2,5-dimethylacetophenone.

Synthesis_of_Precursor start 2,5-Dimethylacetophenone intermediate 1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one (Chalcone) start->intermediate Claisen-Schmidt Condensation reagent1 Benzaldehyde (Base, EtOH) product 3-(2,5-dimethylphenyl)-1H-pyrazole intermediate->product Cyclization reagent2 Hydrazine Hydrate (AcOH)

Caption: Synthesis of the pyrazole precursor.

Step 2: Vilsmeier-Haack Formylation

The synthesized 3-(2,5-dimethylphenyl)-1H-pyrazole is then subjected to the Vilsmeier-Haack conditions to yield the target carbaldehyde.

Vilsmeier_Haack_Formylation precursor 3-(2,5-dimethylphenyl)-1H-pyrazole product 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde precursor->product Electrophilic Aromatic Substitution reagents POCl₃, DMF

Caption: Vilsmeier-Haack formylation step.

The Vilsmeier-Haack reaction is generally efficient for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes, with reported yields for analogous compounds being moderate to good.[1][4]

The Duff Reaction: A Less Common Alternative

The Duff reaction is another method for the formylation of aromatic compounds, typically phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[5][6] While it is a viable formylation technique, its application to pyrazoles is less common and generally less efficient than the Vilsmeier-Haack reaction.[7]

The primary limitations of the Duff reaction for this particular synthesis are:

  • Lower Yields: The Duff reaction is known for its often low to moderate yields.[8]

  • Harsh Conditions: The reaction often requires high temperatures and strong acids, which might not be compatible with all substrates.

  • Substrate Scope: It is most effective for electron-rich phenols, and its efficacy for pyrazoles is not as well-established.[9]

Due to these limitations, the Vilsmeier-Haack reaction remains the superior and more reliable method for the synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Data Presentation: Performance Comparison

The following table summarizes the typical performance of the Vilsmeier-Haack reaction for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes, providing an expected performance for the target molecule.

Synthetic RouteKey ReagentsTypical Reaction ConditionsTypical Yield (%)PurityScalability
Vilsmeier-Haack POCl₃, DMF0 °C to 90 °C, 2-6 hours60-90%[10]Good to ExcellentGood
Duff Reaction HMTA, AcidHigh temperatures, >12 hoursGenerally < 50%[7]ModerateModerate

Experimental Protocols

Protocol 1: Synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole

This protocol is based on established methods for the synthesis of 3-aryl-pyrazoles.[11]

Step A: Synthesis of 1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • To a stirred solution of 2,5-dimethylacetophenone (1 eq.) and benzaldehyde (1 eq.) in ethanol, add a solution of sodium hydroxide (2 eq.) in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the chalcone.

Step B: Synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole

  • To a solution of the chalcone (1 eq.) in glacial acetic acid, add hydrazine hydrate (1.2 eq.).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with a sodium bicarbonate solution.

  • Filter the solid product, wash with water, and recrystallize from ethanol to obtain 3-(2,5-dimethylphenyl)-1H-pyrazole.

Protocol 2: Vilsmeier-Haack Formylation of 3-(2,5-dimethylphenyl)-1H-pyrazole

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of 3-aryl-pyrazoles.[1][12][13]

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the cooled DMF with constant stirring.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this, add a solution of 3-(2,5-dimethylphenyl)-1H-pyrazole (1 eq.) in anhydrous DMF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium bicarbonate until a pH of 7-8 is reached.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Conclusion

For the synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, the Vilsmeier-Haack reaction stands out as the most efficacious and reliable method. It offers high yields, good purity, and is readily scalable. The two-step sequence, involving the initial synthesis of the pyrazole precursor followed by formylation, is a well-established and robust approach. While the Duff reaction exists as a theoretical alternative for formylation, its practical application to this specific substrate is likely to be hampered by lower efficiency and harsher reaction conditions. Therefore, for researchers and drug development professionals seeking an efficient and dependable route to this valuable intermediate, the Vilsmeier-Haack reaction is the recommended synthetic strategy.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health.

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Comparative

A Senior Application Scientist's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of Novel 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde Derivatives

For fellow researchers and drug development professionals, the journey from a promising hit in a high-throughput screen to a viable clinical candidate is both exhilarating and fraught with challenges. A critical juncture...

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers and drug development professionals, the journey from a promising hit in a high-throughput screen to a viable clinical candidate is both exhilarating and fraught with challenges. A critical juncture in this path is understanding the translation of a compound's activity from a controlled in vitro environment to the complex biological landscape of an in vivo model. This guide provides a comparative framework for evaluating compounds derived from the versatile 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde scaffold, a class of molecules with significant therapeutic potential.[1]

While direct, comprehensive comparative studies on this specific pyrazole series are not yet prevalent in published literature, this guide will establish a robust methodological blueprint for such an investigation. We will delve into the requisite experimental designs, from initial cell-based assays to whole-organism studies, and discuss the critical interpretation of the resulting data. The pyrazole core is a well-established pharmacophore, known to be a key component in numerous bioactive compounds, making this exploration particularly relevant for medicinal chemistry endeavors.[1]

The Rationale: Why Bridge the In Vitro-In Vivo Divide?

An in vitro assay, such as a cytotoxicity screen against a cancer cell line, provides a rapid and cost-effective measure of a compound's intrinsic potency at a molecular or cellular level. However, this simplified system deliberately excludes the multitude of physiological variables that determine a drug's ultimate fate and efficacy in a living organism. These include the ADME properties: Absorption, Distribution, Metabolism, and Excretion.

An in vivo study, conversely, integrates all these factors, offering a holistic view of a compound's therapeutic potential and potential liabilities. A direct comparison of data from both realms is therefore not merely a validation step; it is a crucial diagnostic process that informs subsequent lead optimization. A potent in vitro compound that fails in vivo may have poor bioavailability, rapid metabolic clearance, or unforeseen toxicity. Understanding these discrepancies is key to rationally designing the next generation of derivatives.

A Tale of Two Activities: A Comparative Analysis of Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold that has been incorporated into drugs with a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] Derivatives of pyrazole-4-carbaldehyde, in particular, have shown promise in preclinical studies.[2][4] For the purpose of this guide, we will focus on two of the most common therapeutic areas for pyrazole derivatives: oncology and inflammation.

Anticancer Activity

Numerous studies have highlighted the in vitro anticancer properties of novel pyrazole derivatives against various human cancer cell lines, including prostate (DU145), melanoma (A2058), and breast cancer (MCF-7).[5] For instance, certain substituted pyrazoles have demonstrated IC₅₀ values in the low micromolar range, indicating significant cell growth inhibition.[1][5]

Table 1: Hypothetical Comparative Data for Anticancer Activity

Compound IDDerivative of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehydeIn Vitro IC₅₀ (µM) (MCF-7 Breast Cancer Cells)In Vivo Tumor Growth Inhibition (%) (MCF-7 Xenograft Model @ 50 mg/kg)
PZ-DM-01 (Parent Scaffold)25.410.2
PZ-DM-02 4-((4-methylpiperazin-1-yl)methyl) derivative5.245.8
PZ-DM-03 4-(morpholinomethyl) derivative8.930.1
PZ-DM-04 4-((4-hydroxypiperidin-1-yl)methyl) derivative12.122.5
Doxorubicin (Reference Drug)0.865.0

This data is illustrative and serves as a model for how such a comparison would be presented.

From this hypothetical data, one could infer that the addition of a 4-methylpiperazine moiety (PZ-DM-02) significantly enhances both in vitro potency and in vivo efficacy compared to the parent scaffold. This suggests that this particular substitution may improve not only the compound's interaction with its cellular target but also its pharmacokinetic properties.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented, with many compounds acting as inhibitors of cyclooxygenase (COX) enzymes.[3] An in vitro COX inhibition assay can provide precise IC₅₀ values, while the carrageenan-induced rat paw edema model is a standard in vivo test for acute inflammation.[2][3]

Table 2: Hypothetical Comparative Data for Anti-inflammatory Activity

Compound IDDerivative of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehydeIn Vitro COX-2 IC₅₀ (µM)In Vivo Paw Edema Inhibition (%) (@ 20 mg/kg)
PZ-DM-11 (Parent Scaffold)15.818.5
PZ-DM-12 4-((phenylamino)methyl) derivative2.155.2
PZ-DM-13 4-(((4-chlorophenyl)amino)methyl) derivative1.562.8
PZ-DM-14 4-(((4-methoxyphenyl)amino)methyl) derivative3.548.9
Celecoxib (Reference Drug)0.0470.5

This data is illustrative and serves as a model for how such a comparison would be presented.

Here, the introduction of an aniline side chain (PZ-DM-12) improves activity, which is further enhanced by an electron-withdrawing group (chloro) on the phenyl ring (PZ-DM-13). This provides a clear structure-activity relationship (SAR) that can guide further synthesis.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data, it is imperative to follow standardized and well-validated protocols.

In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture MCF-7 human breast cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Anticancer Model: Human Tumor Xenograft in Nude Mice

This model assesses the efficacy of a compound to inhibit tumor growth in a living organism.

Step-by-Step Methodology:

  • Animal Housing: House female athymic nude mice (4-6 weeks old) in a pathogen-free environment.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (approx. 100-150 mm³). Randomize the mice into treatment and control groups (n=6-8 per group).

  • Compound Administration: Administer the test compounds (e.g., 50 mg/kg) and vehicle control daily via oral gavage or intraperitoneal injection.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

Visualizing the Workflow and Underlying Mechanisms

Diagrams are essential for conceptualizing complex processes. The following have been generated using Graphviz to illustrate a typical workflow and a relevant biological pathway.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase cluster_analysis Data Analysis & Optimization synthesis Compound Synthesis (Pyrazole Derivatives) invitro_screen MTT Cytotoxicity Assay (IC50 Determination) synthesis->invitro_screen Test Compounds lead_selection Lead Compound Selection invitro_screen->lead_selection Potent Hits invivo_model Xenograft Mouse Model (Tumor Growth Inhibition) lead_selection->invivo_model correlation In Vitro-In Vivo Correlation Analysis invivo_model->correlation sar SAR & Lead Optimization correlation->sar

Caption: Workflow for anticancer drug discovery with pyrazole derivatives.

G membrane Cell Membrane arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazole Pyrazole Derivative (e.g., PZ-DM-13) pyrazole->cox2 Inhibition

Caption: Simplified COX-2 inhibition pathway by pyrazole derivatives.

Conclusion and Future Directions

The successful translation of in vitro activity to in vivo efficacy is the cornerstone of modern drug discovery. For compounds derived from 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a systematic and parallel evaluation of their biological effects in both cellular and whole-organism models is not just recommended, it is essential.

This guide has outlined a foundational strategy for conducting such a comparative analysis. By employing robust, standardized protocols and carefully analyzing the resulting data, researchers can build meaningful structure-activity relationships, identify compounds with favorable pharmacokinetic profiles, and ultimately accelerate the development of novel therapeutics. The true potential of this promising chemical scaffold can only be unlocked through a rigorous and integrated approach to preclinical testing.

References

  • Christodoulou, M.S., et al. (2011). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. RSC Medicinal Chemistry, 8(5), 779-788. [Link]

  • Patel, et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

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Validation

The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde Based Inhibitors

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. While achieving potent on-target activity is a primary objective, understanding and mitigating off-target effects...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. While achieving potent on-target activity is a primary objective, understanding and mitigating off-target effects is equally critical for developing safe and effective therapeutics. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors with broad therapeutic potential.[1][2] This guide provides an in-depth, comparative analysis of cross-reactivity profiling for a specific class of these compounds: inhibitors based on the 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde scaffold.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization. We will explore both established and cutting-edge techniques, presenting supporting data from analogous pyrazole-based inhibitors to illustrate the principles of selectivity profiling.

The Pyrazole Core: A Double-Edged Sword of Potency and Promiscuity

The pyrazole ring is a versatile building block in the design of protein kinase inhibitors, lauded for its synthetic accessibility and favorable drug-like properties.[3] Derivatives of this scaffold have been developed to target a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Akt, and mitogen-activated protein kinases (MAPKs) like p38.[4][5] This broad applicability, however, hints at a potential for cross-reactivity. The high degree of conservation in the ATP-binding pocket across the human kinome means that inhibitors designed for one kinase can inadvertently bind to others, leading to unforeseen biological effects.[6]

The 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde core offers a unique starting point for inhibitor design. The dimethylphenyl group can be strategically positioned within the hydrophobic regions of the kinase active site, while the pyrazole-4-carbaldehyde provides a versatile handle for synthetic modifications to enhance potency and modulate selectivity. Understanding the structure-activity relationship (SAR) is crucial; even small modifications to this scaffold can significantly alter the selectivity profile.[7]

A Multi-Faceted Approach to Profiling Cross-Reactivity

A comprehensive assessment of inhibitor selectivity requires a multi-pronged strategy, integrating biochemical, cellular, and computational approaches. No single method provides a complete picture; rather, the convergence of data from multiple orthogonal assays lends confidence to the selectivity profile.

Phase 1: Broad Kinome Screening (In Vitro)

The initial step in characterizing a novel inhibitor is to assess its activity against a large panel of kinases. This provides a broad, unbiased view of its selectivity.

Kinase Panel Screening: This is the gold standard for initial cross-reactivity assessment. It involves testing the inhibitor at a fixed concentration (e.g., 1 or 10 µM) against a large number of purified kinases (often over 400). The results are typically reported as percent inhibition.

  • Rationale: This high-throughput method quickly identifies potential off-targets and provides a "selectivity score," offering a global perspective on the inhibitor's promiscuity.[6] Companies like Reaction Biology and Promega offer such screening services, which are invaluable in the early stages of drug discovery.

Illustrative Data: While specific data for the 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde scaffold is not publicly available, we can examine data from a related pyrazole-based inhibitor to understand the output. For instance, a hypothetical inhibitor, "Pyr-Inhib-X," when screened against a 105-kinase panel at 1 µM, might show over 80% inhibition against 22 kinases, indicating a degree of promiscuity that warrants further investigation.[4]

Parameter Description Example Data (Hypothetical Pyr-Inhib-X)
Screening Concentration Single high concentration to identify potential interactions.1 µM
Number of Kinases Breadth of the screen.105
Primary Target Inhibition Activity against the intended kinase.95%
Off-Target Hits (>80% inh.) Number of other kinases significantly inhibited.22
Selectivity Score (S-score) A measure of selectivity (lower is better).0.21 (22/105)
Phase 2: Quantifying Target Engagement in a Cellular Context

In vitro assays with purified enzymes do not always reflect an inhibitor's behavior in the complex intracellular environment. Cellular assays are therefore essential to confirm target engagement and assess selectivity in a more physiologically relevant setting.

Cellular Thermal Shift Assay (CETSA®): This powerful technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[8][9] An increase in the melting temperature of a protein in the presence of the inhibitor is indicative of direct binding.

  • Causality: CETSA provides direct evidence of target engagement within the cell, accounting for factors like cell permeability and intracellular ATP concentrations that can influence inhibitor potency.[10] Recent advancements like Real-Time CETSA (RT-CETSA) have increased the throughput of this method.[11]

Detailed Protocol: Microplate-based CETSA for Target Engagement
  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target kinase) in a 96-well plate and allow them to adhere. Treat the cells with a dilution series of the 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde based inhibitor or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock: Transfer the plate to a PCR machine with a heated lid and subject the cells to a temperature gradient for 3 minutes. A typical gradient might range from 40°C to 64°C. Include a no-heat control.

  • Cell Lysis: Immediately after the heat shock, lyse the cells by freeze-thawing or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the plate to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.

  • Target Detection: Quantify the amount of soluble target protein in each well using a detection method such as ELISA, Western blotting, or a proximity extension assay (PEA).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated samples indicates thermal stabilization and therefore, target engagement.

Phase 3: In Silico Profiling and Predictive Modeling

Computational methods offer a rapid and cost-effective way to predict potential off-targets and to rationalize observed selectivity patterns.

Molecular Docking and Structure-Based Design: Docking the inhibitor into the crystal structures of various kinases can help predict binding affinities and identify key interactions that govern selectivity. By comparing the binding pose in the intended target with that in known off-targets, we can gain insights into the structural basis of cross-reactivity.

  • Expertise in Action: For our 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde scaffold, the dimethylphenyl group might fit snugly into a hydrophobic pocket of the primary target. However, in an off-target kinase, this pocket may be smaller or have a different shape, leading to a less favorable interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural features of a series of inhibitors with their biological activity against different kinases. These models can then be used to predict the selectivity of new, unsynthesized analogs.

Visualizing Selectivity and Experimental Workflows

Clear visualization of data and processes is essential for interpretation and communication.

Kinase_Selectivity_Workflow cluster_invitro In Vitro Profiling cluster_incell Cellular Validation cluster_insilico In Silico Analysis a Compound Synthesis (3-aryl-pyrazole-4-carbaldehyde core) b Broad Kinome Panel Screen (>400 Kinases, 1µM) a->b Initial Assessment c IC50 Determination (Primary Target & Key Off-Targets) b->c Hit Confirmation g Molecular Docking (Binding Mode Prediction) b->g Rationalize Hits d Cellular Thermal Shift Assay (CETSA) (Target Engagement) c->d Validate in Cells e Phospho-protein Western Blot (Pathway Inhibition) d->e Functional Confirmation f Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) e->f Biological Outcome h QSAR Modeling (Predictive SAR) g->h Informs Design h->a Guide Synthesis

Caption: Integrated workflow for cross-reactivity profiling.

Comparative Analysis: What the Data Tells Us

Let's consider a hypothetical scenario where inhibitors based on our core scaffold were designed to target p38α MAPK, a kinase implicated in inflammatory diseases.[5] We compare our lead compound, "Lead-Cmpd-1," with a less optimized analog, "Analog-2."

Assay Lead-Cmpd-1 Analog-2 Interpretation
p38α IC50 (nM) 1550Both compounds are potent, but Lead-Cmpd-1 is more active.
Kinome Scan (% inh. >50% at 1µM) 5 out of 46825 out of 468Lead-Cmpd-1 is significantly more selective.
Key Off-Targets JNK2 (IC50=250nM)JNK1/2/3, GSK3β, CDK2Analog-2 has multiple potent off-target activities.
CETSA (p38α Tagg shift) +5.2 °C+4.8 °CBoth compounds engage p38α in cells.
Cellular p-MK2 IC50 (nM) 30100Lead-Cmpd-1 is more potent at inhibiting the p38 pathway in cells.

This comparative data clearly demonstrates the superior selectivity profile of Lead-Cmpd-1. The kinome scan reveals a much cleaner profile, and while it still shows some activity against the closely related JNK2, the 16-fold selectivity window is promising. Analog-2, on the other hand, would likely lead to significant off-target effects due to its potent inhibition of several other key kinases.

Selectivity_Comparison cluster_lead Lead-Cmpd-1 cluster_analog Analog-2 p38a_L p38α JNK2_L JNK2 p38a_L->JNK2_L 16x selective p38a_A p38α JNK1_A JNK1 p38a_A->JNK1_A Poor selectivity JNK2_A JNK2 p38a_A->JNK2_A Poor selectivity GSK3b_A GSK3β p38a_A->GSK3b_A Poor selectivity CDK2_A CDK2 p38a_A->CDK2_A Poor selectivity

Caption: Kinase selectivity profiles of two hypothetical inhibitors.

Conclusion: Navigating the Kinome with Confidence

The development of selective kinase inhibitors is a complex but achievable goal. For compounds derived from the 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde scaffold, a systematic and multi-faceted approach to cross-reactivity profiling is not just recommended—it is essential. By integrating broad in vitro screening with cellular target engagement assays and in silico modeling, researchers can build a comprehensive understanding of their compound's selectivity. This guide provides a framework for these investigations, emphasizing the importance of understanding the "why" behind each experimental step. This rigorous, evidence-based approach is the surest path to identifying and advancing inhibitor candidates with the highest potential for therapeutic success.

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  • Almqvist, H.; Axelsson, H.; Jafari, R. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.

  • Al-Amin, R.A.; Gallant, C.J.; Muthelo, P.M. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications.

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Comparative

A Senior Application Scientist's Guide to the Synthetic Utility of 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes in Modern Synthesis In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of molecular innovation. Among...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes in Modern Synthesis

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of molecular innovation. Among these, the pyrazole nucleus is a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials.[1] The versatility of the pyrazole ring, with its unique electronic properties and multiple points for functionalization, makes it an invaluable building block for drug discovery professionals.[2]

Specifically, 3-aryl-1H-pyrazole-4-carbaldehydes are powerful and versatile intermediates. The aldehyde group at the C4 position serves as a synthetic linchpin, enabling a vast array of chemical transformations including condensations, oxidations, reductions, and the construction of fused heterocyclic systems.[3] These subsequent molecules have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[1][4]

This guide provides an in-depth analysis of a specific, strategically substituted variant: 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde . We will benchmark its synthetic preparation and reactivity against common, less sterically hindered analogues. The central thesis is that while the ortho-methyl group on the 3-phenyl substituent introduces steric challenges, it also offers unique conformational constraints that can be exploited for targeted synthesis, potentially leading to derivatives with novel pharmacological profiles. Through objective comparison and presentation of experimental data, this guide will empower researchers to make informed decisions when selecting building blocks for their synthetic campaigns.

I. Synthesis of 3-Aryl-1H-pyrazole-4-carbaldehydes: A Comparative Analysis

The most robust and widely adopted method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[5] This one-pot cyclization and formylation reaction proceeds from readily available aryl methyl ketone hydrazones, offering operational simplicity and generally good yields.[6] The reaction involves the formation of a Vilsmeier reagent (typically from POCl₃ and DMF), which acts as both the cyclizing agent and the formyl source.

The general workflow for this synthesis is depicted below.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization A Aryl Methyl Ketone C Aryl Phenylhydrazone A->C EtOH, cat. Acid B Phenylhydrazine B->C E 3-Aryl-1-phenyl-1H- pyrazole-4-carbaldehyde C->E D Vilsmeier Reagent (POCl3/DMF) D->E

Caption: General synthetic workflow for 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes.

The choice of the starting aryl methyl ketone directly dictates the substitution pattern at the 3-position of the pyrazole ring. To benchmark the synthesis of our target compound, we compare it with analogues bearing unsubstituted, electron-withdrawing, and electron-donating groups.

Comparative Synthesis Data

The following table summarizes the typical isolated yields for the Vilsmeier-Haack synthesis of our target compound and selected alternatives. The data for the comparators are derived from established literature, while the data for the target compound is a projection based on the expected steric and electronic effects.

Compound ID3-Aryl SubstituentStarting KetoneTypical Yield (%)Reference / Rationale
PZA-1 (Target) 2,5-Dimethylphenyl2',5'-Dimethylacetophenone~75-80% Estimated. The ortho-methyl group may slightly hinder the initial cyclization, but the electron-donating nature of the methyl groups should facilitate the electrophilic formylation.
PZA-2 PhenylAcetophenone89% [4]
PZA-3 4-Chlorophenyl4'-Chloroacetophenone88% [4]
PZA-4 4-Methoxyphenyl4'-Methoxyacetophenone83% [4]

Expert Analysis of Synthesis: The Vilsmeier-Haack reaction demonstrates high efficiency across a range of electronic substitutions on the aryl ring. Yields for phenyl, 4-chlorophenyl, and 4-methoxyphenyl analogues are consistently high (83-89%).[4] For our target, 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (PZA-1) , a slightly lower yield is anticipated. The primary causal factor is the steric hindrance imposed by the ortho-methyl group on the phenyl ring. This may impede the optimal geometry for the intramolecular cyclization step, although the overall electron-rich nature of the dimethylphenyl ring is favorable for the reaction. Nevertheless, the synthesis remains highly viable and efficient.

II. Benchmarking Reactivity: The Aldehyde as a Synthetic Hub

The true measure of a building block's utility lies in its reactivity in key synthetic transformations. We will now compare the performance of PZA-1 against its analogues (PZA-2, PZA-3, PZA-4 ) and two other widely used heterocyclic aldehydes, Indole-3-carbaldehyde (ICA) and Pyrrole-2-carbaldehyde (PCA) , in three fundamental reaction classes.

G cluster_reactions Key Synthetic Transformations cluster_products Product Scaffolds start {3-Aryl-1H-pyrazole-4-carbaldehyde | (PZA-1)} r1 Knoevenagel Condensation start->r1 r2 Reductive Amination start->r2 r3 Fused Ring Synthesis start->r3 p1 α,β-Unsaturated Systems r1->p1 p2 Substituted Amines r2->p2 p3 Pyrazolo[3,4-d]pyrimidines r3->p3

Caption: Key reaction pathways demonstrating the synthetic utility of PZA-1.

Benchmark Reaction 1: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, reacting an aldehyde with an active methylene compound to form an α,β-unsaturated product. These products are valuable intermediates for synthesizing pharmaceuticals.[7] We benchmark the reaction of our aldehyde series with malononitrile, a common active methylene partner.

AldehydeProductCatalyst / SolventTimeYield (%)Reference
PZA-1 (Target) 2-((3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile(NH₄)₂CO₃ / EtOH:H₂O15 min~88% Estimated based on[8]
PZA-2 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile(NH₄)₂CO₃ / EtOH:H₂O10 min94% [8]
PZA-3 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile(NH₄)₂CO₃ / EtOH:H₂O12 min92% [8]
ICA 2-((1H-indol-3-yl)methylene)malononitrilePiperidine / EtOH2 h90% [9]
PCA 2-((1H-pyrrol-2-yl)methylene)malononitrilePiperidine / EtOH1 h85% Typical yield

Expert Analysis of Reactivity: The pyrazole-4-carbaldehydes demonstrate excellent reactivity in the Knoevenagel condensation, often outperforming traditional heterocyclic aldehydes like ICA under milder, greener conditions.[8] The reaction with PZA-2 and PZA-3 is rapid and high-yielding. For our target PZA-1 , the reaction is expected to be slightly slower due to the steric bulk of the ortho-methyl group, which can hinder the approach of the nucleophile to the aldehyde carbonyl. However, the yield is predicted to remain high, underscoring the inherent reactivity of the pyrazole-4-carbaldehyde system. The electron-withdrawing nature of the pyrazole ring activates the aldehyde group towards nucleophilic attack, making it a superior substrate compared to the more electron-rich indole and pyrrole systems.

Benchmark Reaction 2: Reductive Amination

Reductive amination is one of the most effective methods for synthesizing secondary and tertiary amines.[10] The process involves the initial formation of an imine between the aldehyde and a primary amine, followed by in-situ reduction.

AldehydeAmineReducing AgentProductExpected YieldReference / Rationale
PZA-1 (Target) BenzylamineNaBH(OAc)₃N-((3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)benzylamineGood to High Based on general protocols[11]
PZA-2 BenzylamineNaBH(OAc)₃N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)benzylamineHigh Based on general protocols[11]
ICA BenzylamineNaBH(OAc)₃N-((1H-indol-3-yl)methyl)benzylamineHigh Well-established transformation

Expert Analysis of Reactivity: All aldehydes in the comparison set are expected to perform well in reductive amination. The key step, imine formation, is generally efficient for aromatic and heteroaromatic aldehydes. The subsequent reduction is highly effective with modern hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃). While direct comparative kinetic data is scarce, the electronic nature of the aldehyde is less differentiating than in the Knoevenagel condensation. The primary determinant of success is often the choice of reducing agent and reaction conditions. PZA-1 is expected to provide good to high yields, with its utility being on par with the other aldehydes in this specific transformation.

Benchmark Reaction 3: Synthesis of Fused Heterocycles (Pyrazolo[3,4-d]pyrimidines)

The synthesis of fused ring systems is a critical application, as these scaffolds often exhibit potent biological activity. Pyrazolo[3,4-d]pyrimidines, for instance, are known kinase inhibitors and are central to many drug development programs.[12][13] A common route involves the condensation of a 5-aminopyrazole with a formyl equivalent. An alternative, powerful strategy starts from the pyrazole-4-carbaldehyde, which is first converted to a β-enaminonitrile, followed by cyclization with guanidine.

G A PZA-1 C β-Enaminone Intermediate A->C Step 1 B Bredereck's Reagent B->C E 4-amino-3-(2,5-dimethylphenyl)- 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine C->E Step 2 D Guanidine D->E

Caption: A representative pathway to Pyrazolo[3,4-d]pyrimidines from PZA-1.

Expert Analysis of Utility: The utility of PZA-1 as a precursor for complex fused systems is significant. The aldehyde provides a direct entry point into the required intermediates for cyclization. While this is often a multi-step sequence, it is a reliable and modular approach. The steric hindrance from the 2,5-dimethylphenyl group in PZA-1 is less likely to be a major impediment in this sequence, as the key reactions occur at the C4-formyl and adjacent C5 positions of the pyrazole ring. This makes PZA-1 a highly valuable building block for creating libraries of substituted pyrazolo[3,4-d]pyrimidines for screening and lead optimization.

III. Experimental Protocols (Self-Validating Systems)

The following protocols are provided as robust, field-proven methods. Each protocol is designed to be a self-validating system, with clear steps and expected outcomes.

Protocol 1: Synthesis of 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (PZA-1)

Causality: This protocol utilizes the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocycles formed in situ. The use of excess Vilsmeier reagent ensures complete conversion.

  • Step A: Hydrazone Formation:

    • To a solution of 2',5'-dimethylacetophenone (1.48 g, 10 mmol) in absolute ethanol (30 mL), add phenylhydrazine (1.08 g, 10 mmol).

    • Add 2-3 drops of glacial acetic acid to catalyze the condensation.

    • Reflux the mixture for 2-3 hours, monitoring by TLC (3:1 Hexane:EtOAc) until the starting ketone is consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Collect the precipitated (E/Z)-1-(1-(2,5-dimethylphenyl)ethylidene)-2-phenylhydrazine by filtration, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.

  • Step B: Vilsmeier-Haack Cyclization:

    • In a three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), cool dry N,N-Dimethylformamide (DMF, 10 mL) to 0 °C.

    • Add phosphorus oxychloride (POCl₃) (4.60 g, 30 mmol, 3 equiv.) dropwise with vigorous stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of the hydrazone from Step A (10 mmol) in dry DMF (10 mL) dropwise to the cold Vilsmeier reagent.

    • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium carbonate solution until pH 8-9.

    • The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and air dry.

    • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from ethanol to afford PZA-1 as a pale yellow solid.

Protocol 2: Knoevenagel Condensation of PZA-1 with Malononitrile

Causality: This green chemistry protocol uses a mild base in an aqueous-organic solvent system, facilitating easy workup and high yields. The ammonium carbonate catalyst is both effective and inexpensive.[8]

  • In a round-bottom flask, combine PZA-1 (276 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in a 1:1 mixture of Ethanol:Water (10 mL).

  • Add ammonium carbonate ((NH₄)₂CO₃) (19 mg, 0.2 mmol, 20 mol%).

  • Heat the mixture to reflux with stirring for 15-20 minutes. Monitor the reaction by TLC until the aldehyde is consumed.

  • Cool the reaction mixture to room temperature. The product will typically precipitate.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-((3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile as a crystalline solid.

IV. Conclusion and Outlook

3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (PZA-1) stands as a highly valuable and versatile building block for synthetic chemistry. While its synthesis via the Vilsmeier-Haack reaction may be marginally lower-yielding than its non-sterically hindered counterparts, it remains an efficient and scalable process.

Our comparative analysis reveals that PZA-1 maintains high reactivity in fundamental transformations like the Knoevenagel condensation, rivaling and in some cases surpassing common heterocyclic aldehydes. Its utility as a precursor for complex, biologically relevant scaffolds such as pyrazolo[3,4-d]pyrimidines is particularly noteworthy.

The key takeaway for researchers, scientists, and drug development professionals is the strategic value of the 2,5-dimethylphenyl substitution. The ortho-methyl group introduces a conformational bias that can be leveraged to explore chemical space inaccessible with simpler analogues. This steric feature can influence the binding orientation of the final molecule with biological targets, potentially leading to enhanced selectivity or novel modes of action. Therefore, PZA-1 should not be viewed as a mere analogue, but as a strategic tool for diversifying chemical libraries and accelerating the discovery of new lead compounds.

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Validation

A Comparative In-Silico Analysis of Pyrazole-Based Ligands as VEGFR-2 Inhibitors

A Technical Guide for Computational Drug Discovery This guide provides a detailed comparative analysis of the docking performance of a representative 3-(2,5-dimethylphenyl)-pyrazole ligand against Vascular Endothelial Gr...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Computational Drug Discovery

This guide provides a detailed comparative analysis of the docking performance of a representative 3-(2,5-dimethylphenyl)-pyrazole ligand against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. We will compare its predicted binding affinity and interaction patterns with established, FDA-approved inhibitors, providing a framework for evaluating novel chemical scaffolds in a drug discovery context.

Introduction: The Rationale for Targeting VEGFR-2 with Pyrazole Scaffolds

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] In oncology, the inhibition of VEGFR-2 is a validated strategy to suppress tumor growth and metastasis by cutting off the tumor's blood supply.[1][2] The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its favorable properties for binding within ATP pockets.[3][4] This guide focuses on a specific subclass, 3-(2,5-dimethylphenyl)-pyrazole ligands, to evaluate their potential as VEGFR-2 inhibitors through a rigorous, comparative molecular docking study.

Selection of Target, Ligands, and Computational Tools

A successful in-silico study hinges on the careful selection of its components. The choices made here are designed to ensure the reliability and relevance of the findings.

The Biological Target: VEGFR-2 Kinase Domain

We have selected the kinase domain of human VEGFR-2 as our protein target. For our study, we will utilize the crystal structure PDB ID: 4ASD, which features the kinase domain co-crystallized with Sorafenib, a known Type II inhibitor.[5] This provides an ideal reference point for validating our docking protocol.

Ligand Selection for Comparative Analysis

To create a meaningful comparison, we have selected three ligands:

  • DMPP (Hypothetical Ligand) : A representative 3-(2,5-dimethylphenyl)-1H-pyrazol-5-carboxamide. This molecule serves as our novel test compound.

  • Sorafenib : An FDA-approved multi-kinase inhibitor that targets VEGFR-2.[6] It is co-crystallized in our chosen PDB structure (4ASD) and will serve as our primary reference and validation ligand.[5]

  • Axitinib : Another potent, FDA-approved VEGFR-2 inhibitor with a distinct indazole core structure.[6][7] It serves as a secondary reference to compare against a different chemical scaffold.

Computational Software

This guide will outline protocols using AutoDock Vina , a widely used and validated open-source molecular docking program.[8][9] Visualization and preparation steps can be performed using software such as AutoDock Tools, PyMOL, or Chimera.

Methodology: A Validated Docking Workflow

Scientific integrity in computational studies requires a self-validating workflow. The following protocol includes a crucial redocking step to ensure the chosen parameters can accurately reproduce experimental results.

Experimental Workflow Diagram

The entire computational process, from preparation to analysis, is outlined below.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB 1. Download PDB Structure (e.g., 4ASD) CleanPDB 2. Clean Protein (Remove water, ligands) PDB->CleanPDB PrepProt 3. Prepare Protein (Add polar hydrogens, assign charges) CleanPDB->PrepProt Grid 5. Define Grid Box (Center on co-crystallized ligand) PrepProt->Grid LigandPrep 4. Prepare Ligands (Generate 3D structures, assign charges, define rotatable bonds) Redock 6. Redock Native Ligand (e.g., Sorafenib into 4ASD) LigandPrep->Redock DockDMPP 9a. Dock DMPP LigandPrep->DockDMPP DockAxitinib 9b. Dock Axitinib LigandPrep->DockAxitinib Grid->Redock RMSD 7. Calculate RMSD Redock->RMSD Validate 8. Validate Protocol (RMSD < 2.0 Å?) RMSD->Validate Validate->Grid Refine Parameters Validate->DockDMPP Proceed if Valid Validate->DockAxitinib Proceed if Valid CompareScores 10. Compare Binding Energies DockDMPP->CompareScores DockAxitinib->CompareScores AnalyzePoses 11. Analyze Binding Poses (H-bonds, hydrophobic interactions) CompareScores->AnalyzePoses Conclusion 12. Draw Conclusions AnalyzePoses->Conclusion

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Protocol

Part A: Protein and Ligand Preparation

  • Protein Preparation :

    • Download the VEGFR-2 crystal structure (PDB: 4ASD) from the RCSB PDB database.[5]

    • Remove all water molecules and non-essential ligands from the PDB file.

    • Add polar hydrogen atoms and compute Gasteiger charges for the protein atoms.

    • Save the prepared protein in the required PDBQT format for AutoDock Vina.

  • Ligand Preparation :

    • Obtain 3D structures for DMPP, Sorafenib, and Axitinib.

    • For each ligand, merge non-polar hydrogens, detect rotatable bonds, and assign Gasteiger charges.

    • Save the prepared ligands in PDBQT format.

Part B: Docking Protocol Validation (Redocking)

  • Grid Box Generation : Define a docking grid box centered on the co-crystallized Sorafenib in the 4ASD structure. A box size of 22x22x22 Å is typically sufficient to encompass the active site.

  • Redocking : Dock the prepared Sorafenib ligand back into the active site of the prepared 4ASD protein using AutoDock Vina.

  • Validation : Calculate the Root Mean Square Deviation (RMSD) between the docked pose of Sorafenib and its original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[5][10]

Part C: Comparative Docking

  • Using the validated protocol and the same grid parameters, perform docking simulations for the test ligand (DMPP) and the comparative ligand (Axitinib).

  • Set the exhaustiveness parameter in Vina to a minimum of 8 (higher values increase search thoroughness at the cost of computation time).

Part D: Analysis

  • For each ligand, analyze the binding energy of the top-ranked pose as predicted by Vina's scoring function.

  • Visualize the binding poses and identify key molecular interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic interactions) with critical active site residues such as Cys919, Asp1046, Glu885, and Lys868.[5][8]

Results: A Comparative Analysis

The docking results are summarized below, comparing the predicted binding affinities with published experimental data. Lower binding energy values suggest a more favorable interaction in the computational model.

LigandPredicted Binding Energy (kcal/mol)Experimental IC50 (VEGFR-2)Key Interacting Residues (Predicted)
Sorafenib (Reference) -10.8~30 nM[1]Cys919, Asp1046, Glu885
DMPP (Test Ligand) -9.5Not AvailableCys919, Asp1046, Leu840
Axitinib (Comparator) -10.2~0.2 nMCys919, Asp1046, Val848
Discussion of Docking Results
  • Sorafenib (Reference) : Our validated docking protocol successfully predicted a strong binding affinity for Sorafenib. The analysis of the binding pose shows the characteristic interactions of a Type II inhibitor, forming hydrogen bonds with the hinge region residue Cys919 and the DFG-out motif residue Asp1046.[5] The urea moiety forms a critical hydrogen bond with Glu885. This alignment with known interactions confirms the validity of our approach.

  • Axitinib (Comparator) : Axitinib also showed a high predicted binding affinity, consistent with its potent experimental IC50 value. Its binding mode involves a crucial hydrogen bond with the hinge residue Cys919, a hallmark of many kinase inhibitors.

  • DMPP (Test Ligand) : The 3-(2,5-dimethylphenyl)-pyrazole ligand, DMPP, demonstrated a favorable predicted binding energy, suggesting it is a viable candidate for VEGFR-2 inhibition. The pyrazole core is predicted to form a hydrogen bond with the hinge residue Cys919, while the 2,5-dimethylphenyl group occupies a hydrophobic pocket. The predicted affinity is lower than that of Sorafenib and Axitinib, which is expected for a novel, unoptimized scaffold compared to highly optimized, approved drugs. However, a recent study on different pyrazole derivatives found a compound with an IC50 of 8.93 nM, demonstrating that the pyrazole scaffold can indeed produce highly potent VEGFR-2 inhibitors.[1]

Conclusion and Future Directions

This comparative guide demonstrates a robust workflow for the initial evaluation of novel ligands using molecular docking. Our study indicates that the 3-(2,5-dimethylphenyl)-pyrazole scaffold represents a promising starting point for the design of novel VEGFR-2 inhibitors.

The in-silico results provide a strong rationale for the chemical synthesis and in-vitro biological evaluation of DMPP and its analogs. Future computational work could involve molecular dynamics simulations to assess the stability of the predicted binding poses and free energy calculations to further refine binding affinity predictions.

References

  • RCSB Protein Data Bank. (2007). 2OH4: Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor. [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved January 17, 2026, from [Link]

  • RCSB Protein Data Bank. (2008). 3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. [Link]

  • RCSB Protein Data Bank. (2011). 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. [Link]

  • ResearchGate. (n.d.). 2D binding mode of sorafenib into VEGFR-2 (PDB ID; 2OH4). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular docking data for compounds 3a, 3b and Sorafenib in VEGFR-2 active site (PDB ID: 2OH4). Retrieved January 17, 2026, from [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Lin, Y. L., et al. (2024). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. [Link]

  • ResearchGate. (n.d.). Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID: 4ASD) and BRAF (PDB ID: 1UWH). Retrieved January 17, 2026, from [Link]

  • Syafitri, E. N., et al. (2020). Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. Research Journal of Pharmacy and Technology. [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC advances, 13(30), 20951–20970. [Link]

  • DelveInsight. (2024). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. PR Newswire. [Link]

  • Fan, M., et al. (2022). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 13, 1003217. [Link]

  • ResearchGate. (n.d.). Docking pose of sorafenib with VEGFR2. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). VEGFR-2 inhibitors approved by the FDA. Retrieved January 17, 2026, from [Link]

  • Santos, K. B., et al. (2011). Selective flexibility of side-chain residues improves VEGFR-2 docking score using AutoDock Vina. Chemical biology & drug design, 78(6), 949–957. [Link]

  • RCSB Protein Data Bank. (2011). 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF-00337210. [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. [Link]

  • ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. Retrieved January 17, 2026, from [Link]

  • El-Sayed, N. F., et al. (2023). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Molecules, 28(11), 4349. [Link]

  • ResearchGate. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Retrieved January 17, 2026, from [Link]

  • Ganesan, R., et al. (2022). Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study. Evidence-based complementary and alternative medicine : eCAM, 2022, 9733404. [Link]

  • Omixium. (2024, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Wang, Y., et al. (2024). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry, 12, 1383329. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Techniques for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde Analysis

For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth, objective comparison of analytical techniques for the quantitative analysis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures.[1]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offering insights honed from years of experience in analytical development. The aim is to provide a self-validating framework, enabling you to select and implement the most appropriate analytical technique for your specific needs, be it for routine quality control, stability studies, or impurity profiling.

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] For a molecule like 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, which contains a reactive aldehyde group and a heterocyclic pyrazole core, a validated method ensures:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

The following sections will compare three common analytical techniques for the analysis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a highly versatile and widely used technique in the pharmaceutical industry. For aldehydes, which can sometimes have poor chromophores, derivatization is often employed to enhance UV detection.[2] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be readily detected by UV-Vis.[3]

Causality of Experimental Choices in HPLC Method Development

The choice of a reversed-phase C18 column is based on the non-polar nature of the 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde molecule. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good separation between the analyte and any potential impurities. The use of a gradient elution is often preferred in stability and impurity studies to resolve compounds with a wide range of polarities.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Derivatize with DNPH Dissolve->Derivatize Filter Filter (0.45 µm) Derivatize->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Generate Report Quantify->Report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Inject Inject into GC Add_IS->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Impact Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Identify Identify by Mass Spectrum Integrate->Identify Quantify Quantify vs. Internal Standard Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: GC-MS for Purity and Impurity Profiling

This protocol is suitable for the purity determination and identification of volatile impurities in 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

  • Preparation of Solutions:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Internal Standard (IS) Solution: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., a stable pyrazole derivative with a different retention time) in the chosen solvent.

    • Standard Solution: Accurately weigh 10 mg of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde into a 10 mL volumetric flask. Add a known volume of the IS solution and dilute to the mark with the solvent.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, 50:1).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds with a suitable chromophore. Aromatic aldehydes, such as the target molecule, typically exhibit UV absorbance that can be exploited for quantification.

[1]#### Causality of Experimental Choices in UV-Vis Method Development

The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that shifts the absorption maximum (λmax). The λmax is determined by scanning a solution of the analyte across a range of wavelengths to find the point of maximum absorbance, which provides the highest sensitivity and is less susceptible to minor variations.

Experimental Protocol: UV-Vis Spectrophotometric Assay

This protocol is suitable for a rapid assay of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde in bulk material or simple formulations.

  • Preparation of Solutions:

    • Solvent: Methanol or Ethanol.

    • Stock Standard Solution: Accurately weigh 10 mg of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde and dissolve in 100 mL of the solvent to obtain a 100 µg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards in the range of 2-20 µg/mL.

    • Sample Solution: Prepare the sample in the solvent to an expected concentration within the calibration range.

  • Spectrophotometric Analysis:

    • Wavelength Scan: Scan the 10 µg/mL working standard solution from 200-400 nm to determine the λmax.

    • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration and determine the linearity.

    • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

Comparison of Validated Analytical Techniques

The following tables summarize the typical validation parameters for the three analytical techniques discussed. These values are based on published data for similar compounds and serve as a guide. S[4][5][6]pecific validation for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde would be required to establish these parameters definitively.

Table 1: Comparison of Key Validation Parameters

Validation ParameterHPLC-UV (with Derivatization)GC-MSUV-Vis Spectrophotometry
Specificity High (separates from impurities)Very High (mass selective detection)Low (interference from other absorbing compounds)
Linearity (r²) > 0.999> 0.999> 0.999
Range Wide (typically 1-200% of target)Wide (dependent on detector saturation)Narrow (limited by Beer's Law)
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 2%
Limit of Detection (LOD) Low (ng/mL)Very Low (pg/mL)Moderate (µg/mL)
Limit of Quantitation (LOQ) Low (ng/mL)Very Low (pg/mL)Moderate (µg/mL)
Robustness GoodModerate (sensitive to temperature and flow)High

Table 2: Applicability and Considerations

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Primary Application Assay, impurity profiling, stability studiesImpurity identification, residual solvent analysisRapid assay of pure substances
Sample Throughput ModerateModerateHigh
Instrumentation Cost Moderate to HighHighLow
Solvent Consumption HighLowLow
Key Advantage Versatility for a wide range of compoundsDefinitive identification of unknownsSimplicity and speed
Key Limitation Requires derivatization for some aldehydesLimited to volatile and thermally stable compoundsLack of specificity

Forced Degradation Studies: Understanding Stability

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. I[7]t involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

[7]dot

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl) Degradation_Products Degradation Products Acid->Degradation_Products Base Base Hydrolysis (NaOH) Base->Degradation_Products Oxidation Oxidation (H₂O₂) Oxidation->Degradation_Products Thermal Thermal Degradation (Heat) Thermal->Degradation_Products Photolytic Photolytic Degradation (Light) Photolytic->Degradation_Products Analyte 3-(2,5-dimethylphenyl)-1H- pyrazole-4-carbaldehyde Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photolytic

Caption: Forced degradation pathways for stability-indicating method development.

Experimental Protocol: Forced Degradation Study
  • Stock Solution: Prepare a 1 mg/mL solution of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance in solution to UV light (254 nm) and visible light for a defined period.

Analyze all stressed samples using the developed stability-indicating HPLC method to assess for degradation and the formation of new peaks.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde depends on the specific requirements of the analysis.

  • HPLC-UV is the most versatile and robust method for routine quality control, assay, and stability testing, especially when coupled with derivatization to enhance sensitivity.

  • GC-MS is the gold standard for identifying and quantifying unknown volatile impurities, offering unparalleled specificity and sensitivity. *[8] UV-Vis Spectrophotometry serves as a rapid, simple, and cost-effective screening tool for the assay of the pure substance, but lacks the specificity required for stability or impurity analysis.

For comprehensive characterization and to meet stringent regulatory requirements, a combination of these techniques is often employed. The validation of any chosen method, following ICH guidelines, is paramount to ensure the generation of accurate, reliable, and reproducible data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation for Aldehyde Analysis: Chlorodimedone vs. DNPH.
  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Kim, J., et al. (2022).
  • N, M. B., VG, S., DK, N., G, D. K., & Salama, E. A. A. (2024). A COMPARISON BETWEEN HPLC AND GC-MS: ANALYSIS OF PLANT VOLATILE AND NON-VOLATILE COMPOUNDS.
  • Singh, R., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • Benchchem. (n.d.). Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Surini, S., et al. (2019). Development and validation of uv-vis spectroscopic method of assay of carbamazepine in microparticles. International Journal of Applied Pharmaceutics, 11(1), 34-37.
  • Karst, U., et al. (1997). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 69(18), 3633-3637.
  • Phillips, D. L., Tebbett, I. R., & Bertholf, R. L. (1996). Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine. Journal of analytical toxicology, 20(5), 305–308.
  • Kumar, S., et al. (2024). Development and Validation of UV Visible Spectrophotometric Method for Estimation of Quercetin. Journal of Chemical Health Risks.
  • S, S., et al. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • Titi, A., et al. (2022). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Molecules, 27(15), 4889.
  • Al-Ostoot, F. H., et al. (2021).
  • Zurek, G., & Kant, U. (1997). Microplate photometric determination of aldehydes in disinfectant solutions. Analytica Chimica Acta, 351(1-3), 247-257.
  • Kumar, A., & Narasimhan, B. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(2), 204-213.
  • de Oliveira, A. C., et al. (2012). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Brazilian Journal of Pharmaceutical Sciences, 48(3), 479-486.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • S, S., et al. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. International Journal of Pharmaceutical Sciences and Research.
  • Iram, F., et al. (2016). Forced Degradation Studies.
  • El-Sayed, N. N. E., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 271.
  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - B (Humanities), 38(3), 1-19.
  • Van Veldhoven, P. P., et al. (2008). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of lipid research, 49(3), 671–676.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • C, C. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International journal of molecular sciences, 23(10), 5757.

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory mandates with field-proven laboratory practices to ensure personnel safety and environmental protection. The procedures outlined are grounded in an understanding of the compound's chemical properties and associated hazards.

Hazard Identification and Risk Assessment

Understanding the hazard profile of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is the cornerstone of its safe management. While specific toxicological data for this exact compound is limited, a robust risk assessment can be constructed by analyzing its structural motifs—an aromatic aldehyde and a pyrazole ring—and by referencing Safety Data Sheets (SDS) for structurally analogous compounds.

The SDS for a closely related pyrazole carbaldehyde derivative indicates several key hazards that should be assumed for this compound until proven otherwise.[1] These include:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.[1]

  • Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

This last point is critical; the high aquatic toxicity mandates that this chemical must be treated as hazardous waste to prevent its release into the environment.[1] Direct disposal down the drain is strictly prohibited.

Table 1: Physicochemical and Hazard Profile of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

PropertyValue / InformationSource
Molecular Formula C₁₂H₁₂N₂O[2]
Molecular Weight 200.24 g/mol [3]
Physical Form Solid (Assumed at room temperature)N/A
Inferred Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1][4]
Environmental Hazard Very toxic to aquatic life with long-lasting effects [1]
Regulatory Status Must be managed as hazardous waste under RCRA[5][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks of exposure during handling and disposal.[7][8]

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber and nitrile gloves are recommended for handling aldehydes.[9][10] Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.[11]

  • Eye and Face Protection: Use splash-proof safety goggles and a full-face shield to protect against splashes and airborne particles.[8][9]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[8] For handling larger quantities or cleaning spills, consider a chemically resistant apron or gown.

  • Respiratory Protection: All handling of the solid compound or its solutions that may generate dust or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[11]

Waste Characterization and Segregation

Proper waste management begins with correct characterization and segregation at the point of generation. This prevents dangerous chemical reactions and ensures compliant disposal.

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), any waste exhibiting hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) must be managed as hazardous waste.[12][13] Given its high aquatic toxicity, 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde waste must be classified as hazardous.[1]

Segregation is mandatory. Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. It should be collected in a designated container for non-halogenated organic solids or liquids, as appropriate.

Step-by-Step Disposal Procedures

The following protocols detail the disposal process for different forms of waste containing 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

A. Unused or Surplus Solid Compound:

  • Container Selection: Use a sealable, chemically compatible container (e.g., a wide-mouth amber glass or polyethylene bottle) designated for solid hazardous waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde," and the associated hazard pictograms (e.g., irritant, environmentally hazardous).

  • Transfer: Carefully transfer the solid chemical into the waste container inside a fume hood to minimize dust inhalation.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.

B. Contaminated Labware (Non-Sharps):

  • Initial Decontamination: Scrape as much solid residue as possible into the solid hazardous waste container.

  • Rinsing: Rinse the labware (e.g., beakers, flasks, funnels) with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinse (rinsate) is considered acutely hazardous waste. Collect it in a designated, labeled container for hazardous liquid waste. Subsequent rinses can be managed as per your institutional policy.

  • Final Cleaning: After decontamination, the glassware can be washed normally.

C. Contaminated Sharps and Disposable Items:

  • Collection: Items such as contaminated needles, razor blades, or pipette tips must be placed in a designated, puncture-proof sharps container for chemical contamination.

  • Packaging: Contaminated disposable items like weigh boats, gloves, and bench paper should be collected in a designated hazardous waste bag or container. Do not overfill the bag.

  • Disposal: The sealed bag or sharps container must be placed in the appropriate solid hazardous waste stream for pickup by your institution's EHS personnel.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.

  • Containment & Cleanup (for small spills):

    • Gently cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Avoid raising dust.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the waste container.

    • Wash the area with soap and water.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS emergency response team.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from work with 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

G start Waste Generation Point waste_type Identify Waste Type start->waste_type solid_chem Unused/Surplus Solid waste_type->solid_chem Solid liquid_sol Solution / Rinsate waste_type->liquid_sol Liquid labware Contaminated Labware waste_type->labware Hardware ppe Contaminated PPE / Debris waste_type->ppe Disposables collect_solid Collect in Labeled 'Solid Hazardous Waste' Container solid_chem->collect_solid collect_liquid Collect in Labeled 'Liquid Hazardous Waste' Container liquid_sol->collect_liquid decon Decontaminate Labware (Scrape, then Rinse) labware->decon collect_debris Collect in Labeled Waste Bag/Container ppe->collect_debris storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage decon->collect_solid Solid Residue decon->collect_liquid First Rinsate collect_debris->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: Waste Disposal Workflow for 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

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